molecular formula C19H40 B154290 Pristane CAS No. 1921-70-6

Pristane

Numéro de catalogue: B154290
Numéro CAS: 1921-70-6
Poids moléculaire: 268.5 g/mol
Clé InChI: XOJVVFBFDXDTEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pristane is a norterpene that is an acyclic saturated hydrocarbon derived from phytane by loss of its C-16 terminal methyl group. It has a role as a biomarker and an immunological adjuvant. It is a norterpene and a long-chain alkane.
This compound has been reported in Salvia officinalis, Cynomorium songaricum, and Sergia lucens with data available.
This compound is a natural or synthetic isoprenoid hydrocarbon (C19) derivative, this compound is commonly used in research to prime the abdomen prior to hybridoma implantation in experimental animals. An irritant that induces granulomatous inflammation and interferes with local lymphatic drainage, it increases ascitic yields. This compound has a low margin of safety and is toxic at levels slightly higher than used to prime animals. (NCI04)
structure

Propriétés

IUPAC Name

2,6,10,14-tetramethylpentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h16-19H,7-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJVVFBFDXDTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870919
Record name Norphytane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Transparent liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS], Liquid
Record name Pristane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16407
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name meso-Pristane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

296 °C, 296.00 °C. @ 760.00 mm Hg
Record name Pristane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name meso-Pristane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

>110 °C (>230 °F) - closed cup
Record name Pristane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 1.0X10-8 mg/L at 25 °C, Soluble in most organic solvents, Very soluble in benzene, ether, chloroform, petroleum ether, Soluble in carbon tetrachloride
Record name Pristane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.775-0.795 at 20 °C
Record name Pristane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless, transparent; stable liquid, Mobile, transparent, stable liquid

CAS No.

1921-70-6
Record name Pristane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1921-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norphytane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001921706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRISTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentadecane, 2,6,10,14-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Norphytane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,10,10-tetramethylpentadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRISTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HZV48DT1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pristane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-60 °C /freezing point/, -100 °C
Record name Pristane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name meso-Pristane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the chemical properties of Pristane?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Properties of Pristane

For Researchers, Scientists, and Drug Development Professionals

This compound (2,6,10,14-tetramethylpentadecane) is a naturally occurring, saturated branched-chain alkane widely utilized in biomedical research.[1][2] While its applications are extensive, particularly as a potent adjuvant in inducing autoimmune disease models in rodents, a thorough understanding of its fundamental chemical properties is crucial for its effective and safe use in experimental settings.[1][3][4] This guide provides a detailed overview of the chemical and physical characteristics of this compound, methodologies for their determination, and the molecular pathways it influences.

Core Chemical and Physical Properties

This compound is a transparent, oily liquid characterized by its stability and low reactivity under standard laboratory conditions.[5][6] It is a non-polar molecule, which dictates its solubility and interactions with biological systems.[4][5] Its chemical inertness makes it an ideal solvent for various organic compounds, while its hydrophobic nature is central to its biological activity as an inflammatory agent.[5]

Identification and General Properties

The fundamental identifiers and general properties of this compound are summarized below.

PropertyValueReference(s)
IUPAC Name 2,6,10,14-Tetramethylpentadecane[3][7]
Synonyms Norphytane, Bute hydrocarbon[7][8]
CAS Number 1921-70-6[1][7]
Molecular Formula C₁₉H₄₀[1][5]
Molecular Weight 268.52 g/mol [1][3]
Appearance Colorless, transparent oily liquid[2][5]
Physicochemical Data

Quantitative physical and chemical data for this compound are crucial for experimental design, including preparation of solutions and understanding its pharmacokinetic behavior.

PropertyValueConditionsReference(s)
Density 0.783 g/mLat 20 °C[1][5]
Boiling Point 296 - 300 °Cat 760 mmHg[5][7][8]
Melting/Freezing Point -60 °C to -100 °C[6][8]
Viscosity 5 cPat 25 °C[6]
Refractive Index (n²⁰/D) 1.438at 20 °C[1][9]
Flash Point >110 °C (>230 °F)Closed cup[6][8]
Vapor Pressure 0.0002 hPaat 20 °C (est.)[8]
Solubility Profile

This compound's non-polar nature governs its solubility.

SolventSolubilityReference(s)
Water Insoluble (1.0 x 10⁻⁸ mg/L at 25 °C)[2][8]
Organic Solvents Soluble[2]
Diethyl EtherSoluble
BenzeneVery Soluble
ChloroformVery Soluble
Carbon TetrachlorideSoluble
HexaneSoluble
Petroleum EtherVery Soluble
Stability and Reactivity

This compound is a stable compound under recommended storage conditions, typically at room temperature, protected from light and moisture.[9] It is combustible but not highly flammable.[1] Its primary reactivity concern is its incompatibility with strong oxidizing agents.[1][6] When heated to decomposition, it can emit acrid smoke and irritating fumes.[6]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • Mass Spectrometry (MS): In electron ionization mass spectrometry, this compound, like other long-chain alkanes, exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 268 may be of low intensity. The spectrum is dominated by clusters of peaks separated by 14 mass units, corresponding to the loss of successive methylene (-CH₂) groups.[10] Prominent fragments arise from cleavage at the branched points of the carbon chain.[5] The base peak is often observed at m/z 57, corresponding to the butyl cation ([C₄H₉]⁺).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is complex due to its branched structure but falls within the typical range for saturated alkanes (0.7–1.6 ppm).[11][12] The spectrum will show overlapping multiplets for the various -CH₃, -CH₂, and -CH- protons. The methyl protons will appear as doublets and singlets in the upfield region of the spectrum.[13]

  • Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound is characteristic of a saturated alkane. It will be dominated by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups around 1465 cm⁻¹ and 1375 cm⁻¹.[14][15] The absence of significant peaks in other regions confirms the lack of functional groups.

Experimental Protocols

Determination of Physicochemical Properties

Standard methodologies are employed to measure the physical properties of liquid hydrocarbons like this compound.

  • Density Measurement: The density of this compound can be accurately determined using a pycnometer or a digital density meter.[16][17]

    • Pycnometer Method: A pycnometer (a glass flask of a known, precise volume) is weighed empty, then filled with this compound, and weighed again at a controlled temperature (e.g., 20 °C).[17] The density is calculated by dividing the mass of the this compound by the pycnometer's volume.[17]

    • Vibrating Tube Densitometer: A small sample of this compound is introduced into a U-shaped tube, which is then electronically excited to oscillate. The instrument measures the oscillation frequency, which is directly related to the density of the sample.[18][19]

  • Viscosity Measurement: The viscosity of this compound is typically measured using a capillary viscometer or a rotational viscometer.[20][21]

    • Capillary Viscometer (e.g., Ostwald): The time required for a fixed volume of this compound to flow under gravity through a narrow capillary of a known dimension is measured at a constant temperature.[22][23] This flow time is proportional to the kinematic viscosity.

    • Rotational Viscometer (e.g., Stabinger): This instrument measures dynamic viscosity. A rotor turns within a sample-filled cell, and the instrument measures the torque required to maintain a constant rotational speed.[19][21]

  • Refractive Index Measurement: An Abbe refractometer is commonly used to measure the refractive index of liquids like this compound.[24]

    • A few drops of this compound are placed on the surface of the main prism.

    • The prism is closed, and light (typically from a sodium lamp, D-line at 589 nm) is passed through the sample.

    • The user looks through the eyepiece and adjusts the instrument until the boundary between light and dark fields is centered on the crosshairs.

    • The refractive index is then read directly from the calibrated scale, ensuring the temperature is controlled and reported (e.g., 20 °C).[24]

This compound-Induced Lupus (PIL) in Mice

This compound is a reliable agent for inducing a systemic lupus erythematosus (SLE)-like disease in non-autoimmune prone mouse strains. The following is a generalized protocol.

  • Animal Selection: 8-10 week old female mice from a susceptible strain (e.g., BALB/c or C57BL/6) are used.[2]

  • This compound Administration: A single intraperitoneal (i.p.) injection of 0.5 mL of pure this compound is administered to each mouse in the experimental group. Control mice receive an i.p. injection of 0.5 mL of sterile saline.[2][25]

  • Monitoring: Mice are monitored over a period of 2 to 8 months.[2]

    • Autoantibody Production: Serum is collected periodically (e.g., monthly) via tail or retro-orbital bleeding. ELISAs are performed to detect the presence and titers of lupus-associated autoantibodies, such as anti-nuclear antibodies (ANA) and anti-double-stranded DNA (anti-dsDNA) antibodies.[2][6]

    • Kidney Function: Urine is collected to monitor for proteinuria, a sign of glomerulonephritis.[2]

    • Histopathology: At the end of the study (e.g., 8 months), mice are euthanized. Kidneys are harvested, fixed, and sectioned for histological analysis (e.g., H&E staining) and immunofluorescence to detect immune complex deposition (IgG, C3).[2]

Visualizations: Workflows and Pathways

Experimental Workflow for this compound-Induced Lupus

The following diagram illustrates the typical experimental procedure for inducing and analyzing the murine model of lupus using this compound.

G cluster_setup Phase 1: Induction cluster_monitoring Phase 2: Monitoring (2-8 Months) cluster_analysis Phase 3: Terminal Analysis A Select 8-10 week old female BALB/c mice B Administer single 0.5 mL intraperitoneal injection A->B C This compound Group B->C D Control Group (Saline) B->D E Periodic Serum Collection (e.g., monthly) C->E D->E F ELISA for Autoantibodies (ANA, anti-dsDNA) E->F G Urine Collection for Proteinuria Analysis E->G H Euthanize Mice (at study endpoint) F->H G->H I Harvest Kidneys and Spleen H->I J Histopathology (H&E) & Immunofluorescence (IgG, C3) I->J

Workflow for this compound-Induced Lupus Model.
Signaling Pathways in this compound-Induced Autoimmunity

This compound administration triggers a complex inflammatory cascade that leads to the breakdown of self-tolerance. The primary mechanism involves the activation of innate immune cells through Toll-like receptor 7 (TLR7), culminating in the production of type I interferons (IFN-I), which are central to lupus pathogenesis.[8]

G cluster_initiation Initiation Phase cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response cluster_pathology Pathology This compound This compound (i.p.) cell_death Cell Death & Release of Endogenous Nuclear Antigens (snRNPs) This compound->cell_death monocyte Ly6Chi Inflammatory Monocyte cell_death->monocyte tlr7 TLR7 Sensing of ssRNA (in snRNPs) monocyte->tlr7 myd88 MyD88 tlr7->myd88 irf7 IRF7 Activation myd88->irf7 ifn Type I Interferon (IFN-α/β) Production irf7->ifn b_cell B Cell Activation ifn->b_cell drives ic Immune Complex Formation ifn->ic enhances auto_ab Autoantibody Production (anti-Sm, anti-RNP) b_cell->auto_ab auto_ab->ic gn Glomerulonephritis ic->gn deposition in kidneys

This compound-Induced Type I Interferon Signaling.
This compound: From Chemical Structure to Biological Effect

The physicochemical properties of this compound are directly linked to its biological function as an immunological adjuvant. This diagram illustrates the logical flow from its molecular characteristics to the induction of autoimmune pathology.

G cluster_chem Chemical Properties cluster_phys Physical State cluster_bio Biological Interaction cluster_outcome Pathological Outcome A Saturated Alkane (C₁₉H₄₀) B Non-polar & Hydrophobic A->B D Liquid Oil at Body Temperature B->D C Chemically Inert E Persistence in Peritoneal Cavity C->E D->E F Induces Chronic Inflammatory Response E->F G Acts as Adjuvant F->G H Breakdown of Immune Tolerance G->H I Autoantibody Production H->I J Systemic Autoimmune Disease (Lupus-like) I->J

Relationship between this compound's Properties and its Biological Effects.

References

Pristane's Induction of Autoimmunity: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristane, a naturally occurring saturated isoprenoid alkane, is a potent inducer of systemic autoimmunity in mice, providing a valuable experimental model for studying Systemic Lupus Erythematosus (SLE). A single intraperitoneal injection of this compound in non-autoimmune prone mouse strains can elicit a complex immunological response culminating in the production of a wide array of autoantibodies, glomerulonephritis, and arthritis, closely mimicking human SLE. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this compound-induced autoimmunity, with a focus on key signaling pathways, quantitative experimental data, and detailed methodologies.

Core Mechanism of Action: A Multi-faceted Immunological Cascade

The autoimmune response triggered by this compound is not a simple, linear process but rather a complex interplay of innate and adaptive immunity. The central mechanism revolves around the chronic activation of the immune system, driven by the release of endogenous nucleic acids and their subsequent recognition by Toll-like receptors (TLRs), particularly TLR7.

Initial Events in the Peritoneal Cavity

Following intraperitoneal injection, this compound induces a local inflammatory response characterized by the formation of lipogranulomas. This environment is rich in apoptotic and necrotic cells, which serve as a source of autoantigens, including nuclear components like small nuclear ribonucleoproteins (snRNPs).[1][2]

The Central Role of Type I Interferon (IFN-I)

A critical step in the pathogenesis of this compound-induced lupus is the production of Type I Interferon (IFN-α/β). This is primarily driven by the uptake of self-RNA-containing immune complexes by plasmacytoid dendritic cells (pDCs) and other myeloid cells, such as Ly6Chi inflammatory monocytes, via TLR7.[1][3] This activation is dependent on the adaptor protein MyD88.[1][3] The resulting "IFN signature," a pattern of gene expression induced by IFN-I, is a hallmark of both this compound-induced lupus and human SLE.[1]

The signaling cascade initiated by this compound is multifaceted, involving a number of key cellular players and signaling molecules. The following diagram illustrates the core pathway leading to IFN-I production.

Pristane_IFN_Production This compound This compound (i.p.) Apoptosis Cell Apoptosis/ Necrosis This compound->Apoptosis Autoantigens Release of Endogenous RNA (e.g., snRNPs) Apoptosis->Autoantigens Ly6Chi_Monocyte Ly6Chi Inflammatory Monocyte / pDC Autoantigens->Ly6Chi_Monocyte Uptake TLR7 TLR7 Ly6Chi_Monocyte->TLR7 Internalization & Recognition MyD88 MyD88 TLR7->MyD88 IRFs IRF5 / IRF7 MyD88->IRFs IFN_I Type I Interferon (IFN-α/β) Production IRFs->IFN_I

This compound-induced Type I Interferon production pathway.
Activation of the Adaptive Immune System

The sustained production of IFN-I and the presence of autoantigens drive the activation and differentiation of autoreactive B and T cells. IFN-I promotes the maturation of dendritic cells, which in turn present autoantigens to T helper cells. These activated T cells then provide help to autoreactive B cells, leading to their proliferation, class-switching, and differentiation into plasma cells that secrete high-affinity, pathogenic IgG autoantibodies.[3]

The interplay between innate and adaptive immunity is crucial for the development of the full-blown autoimmune phenotype. The following diagram outlines this logical relationship.

Innate_Adaptive_Crosstalk cluster_innate Innate Immunity cluster_adaptive Adaptive Immunity This compound This compound Innate_Activation Innate Immune Activation (Monocytes, pDCs) This compound->Innate_Activation IFN_I Type I IFN Production Innate_Activation->IFN_I Cytokines Pro-inflammatory Cytokines (IL-6, IL-12) Innate_Activation->Cytokines T_Cell Autoreactive T Cell Activation & Differentiation IFN_I->T_Cell DC Maturation Cytokines->T_Cell B_Cell Autoreactive B Cell Activation & Proliferation T_Cell->B_Cell T Cell Help Plasma_Cell Plasma Cell Differentiation B_Cell->Plasma_Cell Autoantibodies Pathogenic IgG Autoantibody Production Plasma_Cell->Autoantibodies

Crosstalk between innate and adaptive immunity.

Quantitative Data on this compound-Induced Autoimmunity

The following tables summarize key quantitative data from studies on this compound-induced lupus, providing a comparative overview of autoantibody production and cytokine levels in different experimental settings.

Table 1: Autoantibody Production in Different Mouse Strains Following this compound Administration
Mouse Strain (H-2 Haplotype)Anti-nRNP/Sm Frequency (%)Anti-Su Frequency (%)Anti-Ribosomal P Frequency (%)Reference
A.SW (s)585821[4]
B6 (b)241812[4]
BALB/c (d)83940[4]
SJL/J (s)718223[4]
Table 2: Effect of Gene Knockouts on IgG Autoantibody Production in this compound-Treated BALB/c Mice
Gene KnockoutAnti-dsDNAAnti-ChromatinAnti-nRNP/SmAnti-SuReference
IL-6-/-AbrogatedAbrogatedUnaffectedUnaffected[5][6]
TLR7-/-UnaffectedNot ReportedAbrogatedNot Reported[7]
Table 3: Peritoneal Cytokine Levels Following this compound Injection
CytokineTime PointPIA-Susceptible (LIII) MicePIA-Resistant (HIII) MiceReference
IL-635 daysLowerHigher[3]
IL-12p407 daysElevatedUnchanged[3]
IL-187 daysIncreasedUnchanged[3]
CCL235 daysHighLower than LIII[3]
CCL37 daysElevatedUnchanged[3]
CCL57 daysElevatedUnchanged[3]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly performed in the study of this compound-induced autoimmunity.

This compound-Induced Lupus Model Protocol

This protocol outlines the standard procedure for inducing lupus-like disease in mice using this compound.

Pristane_Induction_Workflow Start Start: 8-10 week old non-autoimmune mice (e.g., BALB/c, C57BL/6) Injection Single Intraperitoneal (i.p.) Injection of 0.5 mL this compound Start->Injection Housing House mice under specific pathogen-free (SPF) conditions Injection->Housing Monitoring Monitor for clinical signs: - Weight loss - Ascites - Arthritis Housing->Monitoring Sampling Collect serum and tissues at defined time points (e.g., 2, 4, 6 months post-injection) Monitoring->Sampling Analysis Analyze for: - Autoantibodies (ELISA) - Glomerulonephritis (Histology) - Immune cell populations (Flow Cytometry) Sampling->Analysis

Workflow for this compound-induced lupus model.

Materials:

  • This compound (2,6,10,14-tetramethylpentadecane)

  • 8-10 week old female non-autoimmune prone mice (e.g., BALB/c or C57BL/6)

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Acclimate mice to the animal facility for at least one week prior to the experiment.

  • On the day of induction, gently restrain the mouse.

  • Administer a single 0.5 mL intraperitoneal injection of this compound.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • House the mice under standard specific pathogen-free (SPF) conditions.

  • Monitor the mice regularly (e.g., weekly) for clinical signs of disease, such as weight loss, ascites, and joint swelling.

  • Collect blood samples via retro-orbital or submandibular bleeding at desired time points (e.g., monthly) to monitor autoantibody levels.

  • At the experimental endpoint (typically 4-8 months post-injection), euthanize the mice and collect tissues (kidneys, spleen, peritoneal lavage fluid) for further analysis.[2][8][9]

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-dsDNA Antibodies

This protocol describes a standard ELISA for the detection and quantification of anti-double-stranded DNA (anti-dsDNA) antibodies in mouse serum.

Materials:

  • 96-well microtiter plates

  • Calf thymus dsDNA

  • Poly-L-lysine

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Mouse serum samples and standards

Procedure:

  • Coat 96-well plates with 100 µL/well of 10 µg/mL poly-L-lysine in PBS for 1 hour at room temperature.

  • Wash plates three times with wash buffer.

  • Coat plates with 100 µL/well of 50 µg/mL dsDNA in PBS and incubate overnight at 4°C.

  • Wash plates three times with wash buffer.

  • Block plates with 200 µL/well of blocking buffer for 2 hours at room temperature.

  • Wash plates three times with wash buffer.

  • Add 100 µL/well of diluted serum samples and standards and incubate for 2 hours at room temperature.

  • Wash plates five times with wash buffer.

  • Add 100 µL/well of HRP-conjugated goat anti-mouse IgG diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash plates five times with wash buffer.

  • Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL/well of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.[10]

Flow Cytometry for Splenic Immune Cell Profiling

This protocol provides a general framework for the analysis of major immune cell populations in the spleen of this compound-treated mice.

Materials:

  • Spleen from a this compound-treated or control mouse

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • ACK lysis buffer

  • Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220, CD11b, Gr-1)

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Harvest the spleen and place it in a petri dish with cold RPMI-1640.

  • Gently mash the spleen through a 70 µm cell strainer to obtain a single-cell suspension.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer to lyse red blood cells.

  • Incubate for 5 minutes at room temperature, then add RPMI-1640 to stop the lysis.

  • Centrifuge the cells, discard the supernatant, and wash the pellet with FACS buffer.

  • Resuspend the cells in FACS buffer and count the viable cells.

  • Aliquot approximately 1x106 cells per tube for staining.

  • Add the appropriate combination of fluorescently conjugated antibodies to each tube and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to identify and quantify different immune cell populations.[8][11]

Conclusion

The this compound-induced lupus model remains a cornerstone for investigating the environmental triggers and underlying molecular pathways of systemic autoimmunity. The central mechanism involves the induction of a chronic inflammatory state, driven by the TLR7-mediated recognition of endogenous RNA, leading to a robust Type I Interferon response that fuels the activation of autoreactive B and T cells. This guide has provided a comprehensive overview of this intricate process, supported by quantitative data and detailed experimental protocols. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for SLE and other autoimmune diseases. Further research into the precise nature of the endogenous TLR7 ligands and the downstream signaling events will undoubtedly unveil new targets for intervention.

References

The Ubiquitous Isoprenoid: A Technical Guide to the Natural Sources and Sourcing of Pristane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristane (2,6,10,14-tetramethylpentadecane) is a naturally occurring branched-chain alkane with significant implications in geochemistry and immunology. Its presence serves as a crucial biomarker in petroleum geology, indicating the origins and evolutionary history of hydrocarbons. In the biomedical field, this compound is a widely utilized adjuvant for inducing autoimmune disease models, particularly systemic lupus erythematosus (SLE), in laboratory animals. This technical guide provides an in-depth overview of the natural reservoirs of this compound, methods for its sourcing and extraction, and the key biological pathways it influences. Quantitative data on this compound concentrations in various natural sources are presented, along with detailed experimental protocols for its extraction and analysis.

Natural Occurrence of this compound

This compound is found across diverse biological and geological matrices, originating primarily from the diagenesis of phytol, the side chain of chlorophyll.

Marine Organisms

The marine environment is a primary reservoir of this compound.

  • Zooplankton: Certain species of copepods, particularly of the genus Calanus, are significant producers of this compound. They ingest phytoplankton containing chlorophyll and metabolize the phytol into this compound, which can constitute a notable portion of their body fat.[1] These crustaceans are a key source of this compound in the marine food web.[1]

  • Sharks: The liver oil of various shark species, especially deep-sea sharks, is a well-known source of this compound.[2][3][4][5] The this compound is accumulated through their diet, which includes smaller marine organisms.

  • Other Marine Life: this compound is also found in the stomach oil of birds belonging to the order Procellariiformes (e.g., petrels and albatrosses) and in various other marine organisms.[2]

Geological Formations

This compound is a key biomarker in geochemical studies.

  • Crude Oil and Sedimentary Rocks: this compound is a component of crude petroleum oil and is found in ancient rock specimens dating back 2.5-3 billion years.[6] Its presence is considered evidence of a biological contribution to the formation of hydrocarbons. The ratio of this compound to a related isoprenoid, phytane (Pr/Ph ratio), is a widely used indicator of the redox conditions of the depositional environment of the source rock.[7][8][9]

Terrestrial and Other Sources

This compound is also found in some terrestrial plants and mineral oil.[10][11]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly depending on the source. The following table summarizes available quantitative data.

Natural SourceOrganism/TypeSample TypeThis compound ConcentrationReference(s)
Marine Zooplankton Calanus finmarchicus, C. glacialis, C. hyperboreusBody Fat1-3%[1]
Shark Liver Oil Deep-sea sharks (various species)Liver OilVaries, often present with squalene[3][4][12]
Crude Oil --Variable, often reported as Pr/Ph ratio[7][13][14]

Sourcing and Extraction of this compound

Commercial Sourcing

Historically, shark liver oil was the primary commercial source of this compound.[2][5] However, due to the decline in shark populations and conservation efforts, this practice has become less common. Currently, synthetic this compound is commercially available and is often preferred for research applications to ensure purity and avoid ethical concerns.

Laboratory Extraction Protocols

The extraction of this compound from natural sources typically involves lipid extraction followed by chromatographic separation.

Protocol: Soxhlet Extraction

This method is suitable for the exhaustive extraction of lipids from solid biological samples.[15][16]

  • Sample Preparation: Obtain fresh or frozen liver tissue. Lyophilize (freeze-dry) the tissue to remove water and then grind it into a fine powder.

  • Soxhlet Apparatus Setup: Place the powdered liver tissue (e.g., 10-20 g) into a cellulose extraction thimble. Place the thimble inside the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with a suitable non-polar solvent, such as n-hexane or petroleum ether, to approximately two-thirds of its volume. Add a few boiling chips to ensure smooth boiling.

  • Extraction Process: Assemble the Soxhlet apparatus with a condenser. Heat the solvent in the round-bottom flask. The solvent will vaporize, travel up the distillation arm, and condense in the condenser, dripping into the chamber containing the sample. Once the solvent level in the chamber reaches the top of the siphon arm, the extract is siphoned back into the round-bottom flask. This process is repeated for several hours (e.g., 6-8 hours) to ensure complete extraction of the lipids.

  • Solvent Evaporation: After extraction, the solvent in the round-bottom flask, now containing the extracted lipids, is evaporated using a rotary evaporator to yield the crude lipid extract.

  • Purification (Unsaponifiable Matter): To isolate this compound, the crude lipid extract is saponified by refluxing with an ethanolic potassium hydroxide solution. This process converts fatty acid esters to soap. The unsaponifiable matter, which includes this compound, is then extracted from the aqueous-ethanolic solution using a non-polar solvent like diethyl ether or hexane.

  • Chromatographic Separation: The unsaponifiable fraction can be further purified by column chromatography on silica gel or alumina to isolate this compound from other hydrocarbons and alcohols.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of this compound.[17][18][19][20]

  • Sample Preparation: Dissolve the purified extract containing this compound in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10 µg/mL.[21] If necessary, centrifuge the sample to remove any particulate matter.[21]

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent).

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Capable of electron ionization (EI).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Scan Range: m/z 40-550

  • Identification and Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration of a this compound standard.

Biological Activity and Signaling Pathways

This compound is a potent inflammatory agent and is widely used to induce autoimmune diseases in rodents, providing a valuable model for studying conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis.[10][22][23] The administration of this compound, typically via intraperitoneal injection, triggers a chronic inflammatory response characterized by the production of autoantibodies and immune complex-mediated pathology.[24][25][26][27]

Key Signaling Pathways in this compound-Induced Autoimmunity

The autoimmune response induced by this compound is heavily dependent on the activation of specific innate immune signaling pathways.

  • Toll-Like Receptor 7 (TLR7) - MyD88 Dependent Pathway: this compound-induced lupus is mediated exclusively through the TLR7-MyD88 signaling pathway.[24] TLR7 is an endosomal receptor that recognizes single-stranded RNA. It is thought that this compound induces the release of endogenous TLR7 ligands, which then trigger the downstream signaling cascade.[24]

  • Type I Interferon (IFN-I) Signaling: The production of autoantibodies and the development of renal disease in the this compound-induced lupus model are strictly dependent on signaling through the Type I Interferon receptor (IFNAR).[24] The primary source of IFN-I in this model is immature monocytes.[24]

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced autoimmunity.

Pristane_Biosynthesis Chlorophyll Chlorophyll Phytol Phytol Chlorophyll->Phytol Diagenesis/ Invertebrate Feeding Phytenic_Acid Phytenic Acid Phytol->Phytenic_Acid Oxidation (Oxic Conditions) Phytane_Reductive Phytane Phytol->Phytane_Reductive Reduction (Anoxic Conditions) Pristene Pristene Phytenic_Acid->Pristene Decarboxylation Pristane_Oxidative This compound Pristene->Pristane_Oxidative Reduction

Caption: Biosynthetic pathway of this compound and phytane from phytol.

TLR7_Signaling cluster_endosome Endosome This compound This compound-induced endogenous ligand TLR7 TLR7 This compound->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 via complex formation IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kappaB NF-κB IKK_complex->NF_kappaB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kappaB->Pro_inflammatory_Cytokines Transcription Type_I_IFN Type I IFN Production IRF7->Type_I_IFN Transcription

Caption: TLR7-MyD88 signaling pathway activated in this compound-induced lupus.

IFN_Signaling cluster_membrane Cell Membrane Type_I_IFN Type I IFN IFNAR IFNAR1 / IFNAR2 Type_I_IFN->IFNAR JAK1 JAK1 IFNAR->JAK1 activates TYK2 TYK2 IFNAR->TYK2 activates STAT1 STAT1 JAK1->STAT1 phosphorylates STAT2 STAT2 JAK1->STAT2 phosphorylates TYK2->STAT1 phosphorylates TYK2->STAT2 phosphorylates ISGF3 ISGF3 Complex (STAT1-STAT2-IRF9) STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE binds ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG promotes transcription

Caption: Type I Interferon (IFN-I) signaling pathway.

Conclusion

This compound's widespread natural occurrence and its potent immunological activity make it a molecule of significant interest to a broad range of scientific disciplines. For geochemists, it remains a vital tool for understanding Earth's history. For immunologists and drug development professionals, it provides an indispensable model for investigating the mechanisms of autoimmune diseases and for the preclinical evaluation of novel therapeutics. A thorough understanding of its natural sources, methods of sourcing, and its mechanisms of action is crucial for its effective and responsible use in research. The transition from natural sourcing to synthetic production reflects a growing awareness of environmental sustainability in scientific research.

References

Early Studies on Pristane-Induced Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational, early studies (primarily before the year 2000) on pristane-induced inflammation. This compound, a naturally occurring hydrocarbon, has been instrumental in developing animal models for autoimmune diseases, particularly rheumatoid arthritis and systemic lupus erythematosus. This document outlines the key quantitative data, detailed experimental protocols, and the contemporary understanding of the signaling pathways from these seminal works.

Core Findings from Early Research

This compound, when administered to susceptible rodent strains, elicits a potent inflammatory response characterized by the formation of granulomatous tissue and the production of a wide array of autoantibodies. Early investigations established that a single injection of this compound could induce chronic, relapsing arthritis in rats and a lupus-like syndrome in mice, providing invaluable tools for studying autoimmune pathogenesis.

This compound-Induced Arthritis (PIA) in Rats

Foundational work in the late 1980s and 1990s characterized this compound-induced arthritis as a T-cell-dependent disease with a strong genetic linkage to the Major Histocompatibility Complex (MHC). The Dark Agouti (DA) rat was identified as a particularly susceptible strain.

This compound-Induced Lupus in Mice

In the early to mid-1990s, researchers discovered that intraperitoneal injection of this compound in non-autoimmune mouse strains, such as BALB/c, could induce the production of autoantibodies characteristic of systemic lupus erythematosus (SLE). This provided a novel model to study the environmental triggers of lupus.

Data Presentation: Quantitative Findings

The following tables summarize the key quantitative data from early studies on this compound-induced inflammation.

Table 1: Characteristics of this compound-Induced Arthritis in DA Rats

Parameter Value Reference
Incidence 99.6% (in 271 rats) [1]
Mean Day of Onset 11.8 ± 2.0 days [1]
Mean Day of Maximum Severity 20.3 ± 5.1 days [1]
Maximum Clinical Score (0-60 scale) 34.2 ± 11 [1]

| Frequency of Chronic Arthritis | 86% (approaching 100% in long-term studies) |[1] |

Table 2: Autoantibody Production in this compound-Treated BALB/c Mice

Autoantibody Specificity Onset of Detection Frequency (at 6 months) Titer Range (ELISA) Reference
Anti-Su 1-2 months 9 of 11 mice Up to 1:250,000 [2][3]
Anti-U1RNP 2-4 months 9 of 11 mice Up to 1:25,000 [2][3]
Anti-Sm 2-4 months 9 of 11 mice Up to 1:25,000 [2][3]

| Anti-U2RNP | by 6 months | 9 of 11 mice | Not specified |[2] |

Experimental Protocols

Detailed methodologies from the foundational papers are crucial for reproducibility and understanding the context of the early findings.

This compound-Induced Arthritis in Rats (Vingsbo et al., 1996)
  • Animal Model: Dark Agouti (DA) rats, 8-12 weeks old.

  • This compound Administration: A single intradermal injection of 150 µl of this compound (2,6,10,14-tetramethylpentadecane) at the base of the tail.[4]

  • Arthritis Assessment: A semi-quantitative scoring system was used, where each limb was graded on a scale of 0-4 based on the degree of erythema and swelling of the joints. The total score per animal could reach a maximum of 16.

  • Histopathology: At various time points, animals were sacrificed, and limbs were dissected, fixed in formalin, decalcified, and embedded in paraffin. Sections were stained with hematoxylin and eosin to evaluate synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.[4]

  • Immunohistochemistry: Staining for MHC class II expression and T-lymphocyte infiltration in the synovial tissue was performed to characterize the nature of the inflammatory infiltrate.[4]

  • Cytokine Measurement: Serum levels of interleukins were measured, showing an increase after this compound injection but not during the chronic phase of the disease.[4]

This compound-Induced Lupus in Mice (Satoh et al., 1994, 1995)
  • Animal Model: BALB/c mice.

  • This compound Administration: A single intraperitoneal injection of 0.5 ml of this compound.[2]

  • Autoantibody Detection (Immunoprecipitation): Spleen cells from mice were metabolically labeled with [³⁵S]methionine. Cell extracts were then incubated with mouse sera, and immunoprecipitated proteins were analyzed by SDS-PAGE and autoradiography to identify specific autoantigen targets.[2]

  • Autoantibody Quantification (Antigen Capture ELISA):

    • ELISA plates were coated with human autoimmune IgG specific for the target autoantigen (e.g., anti-Su or anti-nRNP/Sm).

    • A crude extract of rabbit thymus acetone powder (a source of autoantigens) was added to the wells and captured by the plate-bound antibodies.

    • After washing, serial dilutions of sera from this compound-treated mice were added.

    • Bound mouse autoantibodies were detected using an alkaline phosphatase-conjugated goat anti-mouse IgG.

    • The results were expressed as titers, representing the highest dilution of serum that gave a positive signal.[3]

Mandatory Visualizations

Experimental Workflow for this compound-Induced Arthritis (PIA)

cluster_0 Induction Phase cluster_1 Assessment Phase cluster_2 Analysis Animal Selection Select DA Rats (8-12 weeks old) This compound Injection Single i.d. injection of 150 µl this compound at tail base Animal Selection->this compound Injection Incubation Period ~14 days This compound Injection->Incubation Period Clinical Scoring Regularly score for erythema and swelling Incubation Period->Clinical Scoring Histopathology Sacrifice and process joints for histology Clinical Scoring->Histopathology Data Analysis Quantify arthritis severity and tissue damage Clinical Scoring->Data Analysis Histopathology->Data Analysis cluster_0 Initiation cluster_1 Antigen Presentation cluster_2 T-Cell Activation cluster_3 B-Cell Activation & Autoantibody Production This compound This compound Injection (i.p.) Inflammation Peritoneal Inflammation & Granuloma Formation This compound->Inflammation APC Antigen Presenting Cell (APC) (e.g., Macrophage) Inflammation->APC MHCII Self-Antigen presented on MHC Class II APC->MHCII TCell CD4+ T-Helper Cell MHCII->TCell ActivatedTCell Activated T-Cell TCell->ActivatedTCell BCell B-Cell ActivatedTCell->BCell PlasmaCell Plasma Cell BCell->PlasmaCell Autoantibodies Autoantibody Production (e.g., anti-RNP/Sm) PlasmaCell->Autoantibodies

References

A Technical Guide to the Biological Functions and Metabolism of Pristane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pristane, or 2,6,10,14-tetramethylpentadecane, is a naturally occurring isoprenoid alkane found in various biological sources, including plants, marine organisms, and mineral oil.[1] While relatively inert chemically, its administration in laboratory animals elicits potent and complex immunological responses. This property has established this compound as an invaluable tool for inducing animal models of human autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA).[2][3][4] A single injection of this compound in susceptible rodent strains can trigger a cascade of events, including chronic inflammation, the production of a wide array of autoantibodies, and the development of organ-specific pathology like glomerulonephritis and erosive arthritis.[1][5][6]

This guide provides an in-depth examination of the metabolic fate of this compound and the complex biological and cellular functions it modulates. We will explore the key signaling pathways it activates, summarize quantitative data from pivotal studies, and provide detailed experimental protocols for its use in disease modeling.

Metabolism of this compound

While this compound is often used for its immunological properties, understanding its metabolic pathway is crucial for interpreting its long-term effects and distribution.

Absorption, Distribution, and Excretion

Following a single oral administration in rats, this compound is extensively excreted. A significant portion (approximately 66%) is eliminated unchanged in the feces.[7] About 14% of the ingested dose is excreted in the urine, primarily as metabolites and tritiated water.[7] After one week, a small fraction (around 8.3%) remains stored in the carcass, with a preferential accumulation in adipose tissue and the liver.[7]

Parameter Value Time Frame Notes
Fecal Excretion~66% of ingested dose7 daysPrimarily as unchanged this compound.[7]
Urinary Excretion~14% of ingested dose7 daysExcreted as metabolites and tritiated water.[7]
Carcass Retention~8.3% of ingested dose7 daysPreferential distribution in adipose tissue and liver.[7]
Metabolic Transformation>75% of retained radioactivity7 daysIndicates significant metabolism of the stored this compound.[7]
Table 1: Disposition of a single oral dose of radiolabeled this compound in rats.
Metabolic Pathways

This compound undergoes metabolic transformation in the liver through oxidative processes.[7] The primary pathways involve terminal and subterminal oxidation, followed by classical beta-oxidation for one of the resulting acids.[7] This process is influenced by the cytochrome P-450 enzyme system.[8] The identified major metabolites demonstrate two main initial steps:

  • Terminal Oxidation: The terminal methyl group is oxidized to a carboxylic acid, forming pristanic acid. This acid can then undergo further degradation via beta-oxidation.

  • Subterminal Hydroxylation: Hydroxylation occurs at carbon positions 1 or 2, yielding pristan-1-ol and this compound-2-ol.[7]

These metabolic conversions lead to the formation of several key byproducts that can be incorporated into lipids, particularly phospholipids like phosphatidylserine.[7][9]

Pristane_Metabolism This compound This compound (2,6,10,14-Tetramethylpentadecane) subterminal Subterminal Hydroxylation This compound->subterminal terminal Terminal Oxidation This compound->terminal pristanol1 Pristan-1-ol subterminal->pristanol1 Forms pristanol2 This compound-2-ol subterminal->pristanol2 Forms pristanic_acid Pristanic Acid terminal->pristanic_acid Forms beta_ox Beta-Oxidation tmta 4,8,12-Trimethyltridecanoic Acid beta_ox->tmta Forms pristanic_acid->beta_ox TLR7_Pathway cluster_initiation Initiation cluster_innate Innate Immune Response cluster_adaptive Adaptive Autoimmunity This compound This compound Injection (i.p.) apoptosis Induction of Apoptosis in Lymphoid Cells This compound->apoptosis autoantigens Release of Endogenous TLR7 Ligands (ssRNA) apoptosis->autoantigens monocyte Ly6Chigh Monocyte autoantigens->monocyte Uptake tlr7 TLR7 Engagement monocyte->tlr7 myd88 MyD88 Pathway tlr7->myd88 ifn1 Type I Interferon (IFN-α/β) Production myd88->ifn1 bcell Autoreactive B-Cell ifn1->bcell Activation & Survival autoab Autoantibody Production (anti-RNP, anti-Sm, etc.) bcell->autoab lupus Lupus-like Disease (Glomerulonephritis) autoab->lupus PIL_Workflow start Start animal_select Select Animals (e.g., female BALB/c, 8-12 weeks old) start->animal_select injection Single 0.5 mL i.p. Injection (this compound or Saline) animal_select->injection monitoring Monthly Monitoring (Proteinuria, Blood Collection) injection->monitoring monitoring->monitoring Repeat endpoint Endpoint (6-8 Months) monitoring->endpoint analysis Final Analysis - Serology (ELISA) - Histopathology (Kidney) - Immunofluorescence endpoint->analysis

References

Pristane as a Biomarker in Geological Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristane (2,6,10,14-tetramethylpentadecane) is a saturated isoprenoid hydrocarbon that serves as a crucial biomarker in geological and petroleum studies.[1] Its molecular structure, derived from natural precursors, is highly resistant to degradation over geological time, making it a valuable "molecular fossil."[2] This technical guide provides a comprehensive overview of this compound's role as a biomarker, focusing on its origins, diagenetic pathways, and its application in the reconstruction of paleoenvironmental conditions. The interpretation of this compound abundance, particularly in relation to its counterpart phytane, offers significant insights into the redox conditions of depositional environments, the origin of organic matter, and the thermal maturity of source rocks.

Data Presentation: this compound/Phytane (Pr/Ph) Ratios in Various Depositional Environments

The ratio of this compound to phytane (Pr/Ph) is a widely used geochemical parameter to infer the paleoenvironmental conditions during the deposition of organic matter.[3][4] This ratio is primarily influenced by the redox conditions of the depositional environment, with oxic (oxygen-rich) conditions favoring the formation of this compound and anoxic (oxygen-poor) conditions leading to the preferential formation of phytane.[5] However, it is important to note that other factors such as the type of organic matter input, hypersalinity, and thermal maturity can also influence the Pr/Ph ratio.[2][6]

Depositional EnvironmentTypical Pr/Ph RatioInterpretationSource of Organic Matter
Terrestrial (Oxic) > 3.0Oxic conditions, often associated with terrigenous organic matter input.[5][7] High ratios can indicate peat swamp depositional settings in an oxidizing environment.[3][8]Higher plants[3][8]
Fluvio-deltaic / Coastal 1.0 - 3.0Suboxic to oxic conditions, with a mix of terrestrial and marine organic matter.[9][10]Mixed terrestrial and marine
Marine (Suboxic) 1.0 - 2.0Suboxic conditions, often indicative of a marine shale lithology.[11]Marine algae and bacteria, with some terrestrial input
Marine (Anoxic) < 1.0Anoxic conditions, commonly associated with marine carbonate or shale source rocks.[7][10]Marine algae and bacteria[8]
Hypersaline (Anoxic) < 0.8Strongly anoxic and often hypersaline conditions, associated with evaporite and carbonate deposition.[3][5]Algae and bacteria adapted to high salinity
Lacustrine (Freshwater) Variable (often > 1.0)Can range from oxic to anoxic, but often reflects some terrestrial input.Algae, bacteria, and terrestrial plants
Lacustrine (Saline) < 1.0Anoxic conditions in a saline lake environment.[12]Algae and bacteria adapted to saline conditions

Signaling Pathways and Logical Relationships

Diagenetic Pathway of Phytol to this compound and Phytane

The primary precursor to both this compound and phytane in most geological settings is the phytyl side chain of chlorophyll, a pigment abundant in photosynthetic organisms.[5][13] The diagenetic transformation of phytol into either this compound or phytane is primarily controlled by the redox conditions of the depositional environment.

Diagenesis_of_Phytol Chlorophyll Chlorophyll (in photosynthetic organisms) Phytol Phytol Chlorophyll->Phytol Hydrolysis Phytenic_Acid Phytenic Acid Phytol->Phytenic_Acid Oxidation (Oxic Conditions) Dihydrophytol Dihydrophytol Phytol->Dihydrophytol Reduction (Anoxic Conditions) Pristene Pristene Phytenic_Acid->Pristene Decarboxylation This compound This compound (C19) Pristene->this compound Reduction Phytene Phytene Dihydrophytol->Phytene Dehydration Phytane Phytane (C20) Phytene->Phytane Reduction

Diagenetic pathways of phytol to this compound and phytane.

Experimental Protocols

The analysis of this compound and other biomarkers from geological samples involves a multi-step process encompassing sample preparation, extraction, fractionation, and instrumental analysis.

Sample Preparation
  • Crushing and Grinding: Rock samples are first cleaned to remove any surface contaminants. They are then crushed and ground to a fine powder (typically < 100 mesh) to increase the surface area for efficient solvent extraction.[5][14]

  • Drying: The powdered sample is dried to remove any residual moisture.

Extraction of Bitumen (Solvent Extractable Organic Matter)
  • Soxhlet Extraction: This is a classic and widely used method for extracting organic matter from solid samples.[5][13]

    • Apparatus: Soxhlet extractor, round-bottom flask, condenser, and heating mantle.

    • Solvent: A mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 93:7 v/v or 9:1 v/v) is commonly used.[5][13]

    • Procedure:

      • A known quantity of the powdered rock sample (e.g., 50 g) is placed in a porous thimble.[5]

      • The thimble is placed in the Soxhlet extractor.

      • The round-bottom flask is filled with the extraction solvent.

      • The solvent is heated to its boiling point, and the vapor travels up to the condenser where it liquefies and drips into the thimble containing the sample.

      • The solvent extracts the organic matter and once the extractor is full, the solvent is siphoned back into the round-bottom flask.

      • This process is repeated for an extended period (e.g., 72 hours) to ensure complete extraction.[5][13]

    • Post-Extraction: The solvent containing the extracted organic matter (bitumen) is concentrated using a rotary evaporator.[13]

Fractionation of the Extract

The bitumen is a complex mixture of compounds and needs to be fractionated to isolate the saturated hydrocarbons (which include this compound and phytane).

  • Column Chromatography:

    • Stationary Phase: A glass column is packed with activated silica gel or a combination of silica gel and alumina.

    • Elution: The extract is loaded onto the top of the column and different fractions are eluted using solvents of increasing polarity.

      • Saturated Hydrocarbons: Eluted with a non-polar solvent like n-hexane.[13]

      • Aromatic Hydrocarbons: Eluted with a solvent of intermediate polarity, such as a mixture of n-hexane and dichloromethane.[13]

      • Polar Compounds (Resins and Asphaltenes): Eluted with a more polar solvent, like a mixture of dichloromethane and methanol.[13]

  • Fraction Collection: Each fraction is collected separately and the solvent is evaporated to yield the isolated compound class.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify this compound and phytane.

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.[15]

    • Carrier Gas: Helium is commonly used as the carrier gas.[15]

    • Injection: A small volume of the sample is injected in splitless mode.[15]

    • Oven Temperature Program: A temperature program is used to separate the hydrocarbons based on their boiling points. A typical program might be:

      • Initial temperature: 50°C (hold for 1.5 minutes)

      • Ramp: Increase at 30°C/minute to a final temperature of 260°C

      • Hold: Maintain the final temperature for 10 minutes.[15]

  • Mass Spectrometer (MS) Parameters:

    • Ionization: Electron Impact (EI) ionization is standard.

    • Detection Mode: For biomarker analysis, Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity.[16] Specific ions characteristic of different biomarker classes are monitored. For general screening, a full scan mode is used.[14]

    • Quantification: The abundance of this compound and phytane is determined by integrating the peak areas in their respective chromatograms. The Pr/Ph ratio is then calculated from these peak areas.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound as a geological biomarker.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_analysis Analysis Sample_Collection Rock Sample Collection Crushing Crushing and Grinding Sample_Collection->Crushing Drying Drying Crushing->Drying Soxhlet Soxhlet Extraction (DCM:MeOH) Drying->Soxhlet Concentration Solvent Removal (Rotary Evaporation) Soxhlet->Concentration Column_Chromatography Column Chromatography (Silica/Alumina) Concentration->Column_Chromatography Saturates Saturated Fraction Column_Chromatography->Saturates Aromatics Aromatic Fraction Column_Chromatography->Aromatics Polars Polar Fraction Column_Chromatography->Polars GC_MS GC-MS Analysis Saturates->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing Interpretation Interpretation (Pr/Ph Ratio, etc.) Data_Processing->Interpretation

Workflow for this compound analysis in geological samples.

Conclusion

This compound, and its relationship with phytane, remains a cornerstone of organic geochemistry and petroleum exploration. The Pr/Ph ratio, when interpreted within the broader geological context, provides invaluable information about the depositional environment, organic matter sourcing, and thermal history of sedimentary basins. The analytical protocols outlined in this guide, centered around GC-MS, represent the standard approach for obtaining reliable biomarker data. As analytical techniques continue to advance, the precision and scope of biomarker analysis will undoubtedly expand, further refining our understanding of Earth's history as recorded in its molecular fossils.

References

The Immunomodulatory Profile of Pristane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Pristane is a branched-chain alkane found in mineral oil, shark liver oil, and various plants.[1] Its primary application in biomedical research is as a potent adjuvant and inflammatory agent. A single intraperitoneal injection of this compound in susceptible mouse strains can induce a lupus-like syndrome characterized by the production of autoantibodies, hypergammaglobulinemia, and immune-complex mediated glomerulonephritis.[2][3][4][5] In certain rat strains, intradermal administration of this compound leads to the development of chronic, relapsing arthritis that shares many features with human rheumatoid arthritis.[6][7] This guide provides an in-depth overview of the reported effects of this compound in laboratory animals, focusing on the information relevant to its use in drug development and research.

Toxicological Profile: Focus on Immunotoxicity

Despite its widespread use, classical toxicological data for this compound, such as LD50 and No-Observed-Adverse-Effect Levels (NOAELs) from repeated dose studies, are not available in publicly accessible toxicological databases or literature. Safety Data Sheets for this compound generally state that its toxicological properties have not been thoroughly investigated.[2] The primary documented toxicities are related to its potent inflammatory and immunomodulatory effects.

Inflammatory and Autoimmune Effects

The administration of this compound to laboratory animals, primarily mice and rats, elicits a robust and persistent inflammatory response, which is central to its use in modeling autoimmune diseases.

Table 1: Summary of Pathological and Immunological Findings in this compound-Treated Laboratory Animals

FindingAnimal ModelKey ObservationsReferences
Lupus-like Syndrome Mice (e.g., BALB/c, C57BL/6)Production of autoantibodies (anti-dsDNA, anti-Sm/RNP), hypergammaglobulinemia, immune complex deposition in kidneys leading to glomerulonephritis, splenomegaly, and proteinuria.[1][2][3][4][5][8][9][10]
Rheumatoid-like Arthritis Rats (e.g., DA)Chronic, relapsing polyarthritis with synovial inflammation, pannus formation, and cartilage and bone erosion. The disease is T-cell dependent.[6][11]
Peritoneal Granulomas MiceFormation of lipogranulomas in the peritoneal cavity, composed of immune cells surrounding this compound droplets.
Cytokine Dysregulation Mice and RatsIncreased production of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and Type I Interferons (IFN-α/β).[8][11]
Carcinogenicity

This compound is known to induce plasmacytomas (plasma cell tumors) in BALB/c mice after intraperitoneal injection.[1][10] This effect is linked to the chronic inflammation it induces in the peritoneal cavity. However, comprehensive carcinogenicity bioassays in multiple species following standardized guidelines have not been reported.

Genotoxicity

Limited information is available on the genotoxicity of this compound. One study suggested that this compound may have mutagenic potential in mammalian cells in vitro.[12] However, standard in vivo genotoxicity assays, such as the micronucleus test, have not been reported for this compound.

Reproductive and Developmental Toxicity

There is a lack of data from dedicated reproductive and developmental toxicity studies for this compound according to OECD or other international guidelines.

Experimental Protocols

The following are detailed methodologies for the induction of the most common this compound-induced autoimmune models.

This compound-Induced Lupus (PIL) in Mice

Objective: To induce a systemic lupus erythematosus-like disease in susceptible mouse strains.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 This compound Administration cluster_2 Disease Monitoring and Analysis A Select susceptible mouse strain (e.g., BALB/c, 8-12 weeks old) B Acclimatize animals to laboratory conditions A->B C Administer a single intraperitoneal (i.p.) injection of 0.5 mL of this compound B->C D Monitor for clinical signs (e.g., weight loss, ascites) C->D E Collect serial blood samples for autoantibody and cytokine analysis D->E F Monitor proteinuria E->F G At study termination (typically 6-8 months), collect tissues (kidneys, spleen) for histopathology and immunological analysis F->G

Figure 1: Experimental workflow for this compound-induced lupus in mice.

Materials:

  • This compound (2,6,10,14-tetramethylpentadecane)

  • Susceptible mouse strain (e.g., BALB/c)

  • Sterile syringes and needles

Procedure:

  • Use 8-12 week old mice, housed under standard laboratory conditions.

  • Administer a single intraperitoneal (i.p.) injection of 0.5 mL of this compound.[1][10][13]

  • Monitor the animals regularly for signs of disease, including weight loss, ascites, and general health status.

  • Collect blood samples periodically (e.g., monthly) to measure serum levels of autoantibodies (e.g., anti-dsDNA, anti-Sm/RNP) and cytokines by ELISA.

  • Monitor for the development of kidney disease by measuring proteinuria.

  • At the desired time point (typically 6-8 months post-injection), euthanize the animals and collect kidneys and spleen for histopathological examination and immunological analysis (e.g., flow cytometry of immune cell populations).

This compound-Induced Arthritis (PIA) in Rats

Objective: To induce a chronic, relapsing model of rheumatoid arthritis in susceptible rat strains.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 This compound Administration cluster_2 Disease Monitoring and Analysis A Select susceptible rat strain (e.g., Dark Agouti (DA), 8-12 weeks old) B Acclimatize animals to laboratory conditions A->B C Administer a single intradermal (i.d.) injection of 100-150 µL of this compound at the base of the tail B->C D Monitor for clinical signs of arthritis (e.g., paw swelling, erythema) C->D E Score arthritis severity using a standardized scoring system D->E F At study termination, collect joints for histopathological analysis of inflammation, pannus formation, and bone erosion E->F

Figure 2: Experimental workflow for this compound-induced arthritis in rats.

Materials:

  • This compound (2,6,10,14-tetramethylpentadecane)

  • Susceptible rat strain (e.g., Dark Agouti (DA))

  • Sterile syringes and needles

Procedure:

  • Use 8-12 week old DA rats.

  • Administer a single intradermal (i.d.) injection of 100-150 µL of this compound at the base of the tail.[3][5][6]

  • Begin monitoring for signs of arthritis approximately 10-14 days post-injection.

  • Score the severity of arthritis in each paw based on a scale that evaluates erythema and swelling.

  • The disease typically follows a chronic, relapsing-remitting course.

  • At the end of the study, euthanize the animals and collect ankle and knee joints for histopathological assessment of synovitis, cartilage destruction, and bone erosion.

Signaling Pathways

The immunological effects of this compound are mediated by the activation of several key signaling pathways, primarily within cells of the innate immune system.

Toll-Like Receptor (TLR) Signaling

This compound-induced inflammation is highly dependent on the activation of Toll-like receptors (TLRs), particularly TLR7.[7][14]

G This compound This compound Macrophage Macrophage This compound->Macrophage uptake TLR7 TLR7 Macrophage->TLR7 activates MyD88 MyD88 TLR7->MyD88 IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB Type_I_IFN Type I IFN (IFN-α/β) IRF7->Type_I_IFN transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines transcription

Figure 3: this compound-induced TLR7 signaling pathway.

This compound is thought to be taken up by phagocytic cells, leading to the activation of endosomal TLR7. This triggers a MyD88-dependent signaling cascade, resulting in the activation of transcription factors IRF7 and NF-κB. IRF7 drives the production of type I interferons, a hallmark of this compound-induced lupus, while NF-κB promotes the expression of pro-inflammatory cytokines.[2][7][14]

STAT1-IRF1-TLR3 Pathway in Arthritis

In the context of this compound-induced arthritis, autophagy has been shown to play a role in activating a STAT1-IRF1-TLR3 signaling pathway in macrophages.[4]

G This compound This compound Macrophage Macrophage This compound->Macrophage Autophagy Autophagy Macrophage->Autophagy induces STAT1 STAT1 (phosphorylation) Autophagy->STAT1 IRF1 IRF1 STAT1->IRF1 upregulates TLR3 TLR3 IRF1->TLR3 upregulates Arthritis Arthritis Development TLR3->Arthritis

Figure 4: STAT1-IRF1-TLR3 pathway in this compound-induced arthritis.

This compound induces autophagy in macrophages, which is associated with the phosphorylation of STAT1 and the subsequent upregulation of IRF1 and TLR3. This pathway contributes to the inflammatory cascade that drives the development of arthritis in rats.[4]

Conclusion

This compound is a valuable tool for inducing animal models of systemic lupus erythematosus and rheumatoid arthritis, providing significant insights into the pathogenesis of these complex autoimmune diseases. Its primary toxicological effects observed in laboratory animals are directly related to its potent pro-inflammatory and immunomodulatory properties. While detailed protocols for its use in disease modeling are well-documented, there is a notable absence of publicly available quantitative data from standardized toxicological studies. Researchers and drug development professionals should be aware of the potent immunological effects of this compound and the current limitations in its formal toxicological characterization when designing and interpreting studies involving this compound.

References

Pristane in Biomedical Research: A Technical Guide to its Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pristane, a naturally occurring saturated terpenoid alkane, has carved a significant niche in biomedical research as a potent inflammatory agent and immunological adjuvant.[1][2] Its ability to reliably induce autoimmune-like syndromes in laboratory animals has made it an invaluable tool for studying the pathogenesis of complex human diseases, particularly systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). This technical guide provides an in-depth review of this compound's core applications, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Core Applications of this compound

This compound's utility in biomedical research stems from its capacity to elicit a robust and sustained inflammatory response, leading to the development of autoimmune phenomena in susceptible rodent models.[1] The primary applications include:

  • Induction of Autoimmune Diseases: this compound is widely used to induce animal models that mimic human autoimmune diseases. Intraperitoneal injection in mice, for instance, leads to a lupus-like disease characterized by the production of autoantibodies against nuclear antigens, such as anti-dsDNA, anti-Sm, and anti-RNP, and the development of immune complex-mediated glomerulonephritis.[1][3][4] In certain rat strains, intradermal administration of this compound induces a chronic, relapsing arthritis that serves as a model for rheumatoid arthritis.[5][6]

  • Immunological Adjuvant: this compound functions as a non-antigenic adjuvant, enhancing the immune response to co-administered antigens.[1][7] This property is harnessed in the production of monoclonal antibodies, where this compound is used to induce the formation of ascites fluid rich in these antibodies.[4][8]

  • Cancer Research: Historically, this compound was instrumental in the study of plasma cell tumors, as intraperitoneal injection in certain mouse strains induces the formation of plasmacytomas.[1] More recently, it has been explored as a chemical carcinogen to induce mammary carcinomas in mice, providing a model to study breast cancer carcinogenesis and test potential therapeutics.[][10]

  • Drug Development and Screening: The animal models induced by this compound serve as crucial platforms for the preclinical evaluation of novel therapeutic agents for autoimmune diseases and cancer.[6][] Additionally, due to its properties as a solvent, it can be used in the formulation and delivery of certain compounds for drug screening and testing.[][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in inducing autoimmune models.

Table 1: this compound-Induced Lupus (PIL) in Mice

ParameterMouse StrainThis compound Dose & RouteTime to Onset of AutoantibodiesKey Autoantibodies DetectedIncidence of GlomerulonephritisReference
Autoantibody ProductionBALB/c0.5 mL, i.p.4-6 months (anti-Sm/RNP), 6-10 months (anti-dsDNA)anti-Sm, anti-RNP, anti-dsDNA, anti-histoneVaries, can be severe[1][3]
Autoantibody ProductionC57BL/6Not specifiedLow-grade autoimmunityNot specifiedCan develop pulmonary vasculitis[4]
Accelerated DiseaseSNF1 (lupus-prone)Not specifiedAccelerated onset vs. spontaneousanti-dsDNA, ANAAccelerated and severe[12][13]

Table 2: this compound-Induced Arthritis (PIA) in Rats

ParameterRat StrainThis compound Dose & RouteMean Day of OnsetMean Day of Maximum SeverityMaximum Clinical Score (0-60 scale)Incidence of Chronic ArthritisReference
Arthritis DevelopmentDA5 µL - 300 µL, i.d.11.8 ± 2.0 days20.3 ± 5.1 days34.2 ± 1186% (approaching 100% in long-term studies)[5][6][14][15]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of this compound-induced models. Below are generalized protocols for inducing lupus in mice and arthritis in rats.

Protocol 1: Induction of Systemic Lupus Erythematosus in Mice

Objective: To induce a lupus-like autoimmune disease in mice.

Materials:

  • This compound (2,6,10,14-tetramethylpentadecane)

  • Susceptible mouse strain (e.g., BALB/c)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • House female BALB/c mice under standard laboratory conditions.

  • At 8-12 weeks of age, administer a single intraperitoneal (i.p.) injection of 0.5 mL of this compound.[1][8]

  • Monitor the mice regularly for signs of disease, including weight loss and proteinuria.

  • Collect serum samples at regular intervals (e.g., monthly) to assess the development of autoantibodies (e.g., anti-dsDNA, anti-Sm) via ELISA or immunofluorescence.[3][16]

  • At the experimental endpoint (typically 6-12 months post-injection), harvest kidneys and other organs for histopathological analysis to assess for glomerulonephritis and other organ involvement.[17][18]

Protocol 2: Induction of Arthritis in Rats

Objective: To induce a chronic, relapsing arthritis in rats.

Materials:

  • This compound

  • Susceptible rat strain (e.g., Dark Agouti - DA)

  • Syringes and needles for intradermal injection

Procedure:

  • House DA rats under standard laboratory conditions.

  • At 8-12 weeks of age, administer a single intradermal (i.d.) injection of 100-150 µL of this compound at the base of the tail.[14][15]

  • Begin clinical scoring of arthritis severity in the paws approximately 7 days post-injection and continue regularly (e.g., 3 times per week). A common scoring system involves a scale of 0-4 for each paw, with a maximum total score of 16 or a more detailed 60-point scale.[5][6]

  • Monitor for disease progression, which typically follows a chronic, relapsing-remitting course.[6][14]

  • At the experimental endpoint, joints can be harvested for histological analysis to assess inflammation, pannus formation, and bone erosion.[19]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes initiated by this compound is essential for a deeper understanding of its mechanisms of action.

Signaling Pathway in this compound-Induced Lupus

This compound-induced lupus is heavily dependent on the activation of the innate immune system, particularly pathways involving Type I interferons (IFN-I) and Toll-like receptor 7 (TLR7).[1][8] The following diagram illustrates the proposed signaling cascade.

Pristane_Lupus_Pathway This compound This compound (i.p.) Apoptosis Cellular Apoptosis & Necrosis This compound->Apoptosis induces Autoantigens Release of Endogenous Nuclear Autoantigens (e.g., snRNPs) Apoptosis->Autoantigens pDC Plasmacytoid Dendritic Cell (pDC) Autoantigens->pDC uptake by Monocyte Ly6Chi Inflammatory Monocyte Autoantigens->Monocyte uptake by TLR7 TLR7 Activation pDC->TLR7 Monocyte->TLR7 MyD88 MyD88 TLR7->MyD88 IFN_I Type I Interferon (IFN-α/β) Production MyD88->IFN_I BCell B Cell Activation & Differentiation IFN_I->BCell promotes PlasmaCell Plasma Cell BCell->PlasmaCell Autoantibodies Production of Autoantibodies (anti-Sm, anti-RNP) PlasmaCell->Autoantibodies ImmuneComplex Immune Complex Formation & Deposition Autoantibodies->ImmuneComplex Glomerulonephritis Glomerulonephritis ImmuneComplex->Glomerulonephritis leads to

Proposed signaling pathway in this compound-induced lupus.
Experimental Workflow for Preclinical Drug Testing in PIA

The this compound-induced arthritis model is a robust platform for evaluating the efficacy of anti-inflammatory and immunomodulatory drugs. The workflow for such a study is outlined below.

PIA_Drug_Testing_Workflow Start Start: DA Rats (8-12 weeks old) Pristane_Injection This compound Injection (150 µL, i.d.) Start->Pristane_Injection Disease_Onset Arthritis Onset (Day 10-14) Pristane_Injection->Disease_Onset Randomization Randomization into Treatment Groups Disease_Onset->Randomization Treatment_Group Treatment Group (Test Compound) Randomization->Treatment_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Monitoring Clinical Scoring & Body Weight Monitoring (3x per week) Treatment_Group->Monitoring Vehicle_Group->Monitoring Endpoint Experimental Endpoint (e.g., Day 35) Monitoring->Endpoint Analysis Data Analysis: - Clinical Scores - Histopathology - Biomarkers Endpoint->Analysis Conclusion Conclusion on Compound Efficacy Analysis->Conclusion

Workflow for preclinical drug testing in PIA.

Conclusion

This compound remains a cornerstone in experimental rheumatology and immunology. The models it induces, while not perfect replicas of human disease, provide invaluable insights into the fundamental mechanisms of autoimmunity and inflammation.[20] By understanding the detailed protocols and underlying pathways, researchers can effectively leverage this compound as a tool to unravel disease pathogenesis and accelerate the development of novel therapeutics for a range of debilitating conditions.

References

Methodological & Application

Application Notes and Protocols for Pristane-Induced Lupus in BALB/c Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing a lupus-like autoimmune disease in BALB/c mice using pristane. This model is a valuable tool for studying the pathogenesis of systemic lupus erythematosus (SLE) and for the preclinical evaluation of potential therapeutic agents.

This compound (2,6,10,14-tetramethylpentadecane), a naturally occurring isoprenoid alkane, induces a chronic inflammatory response when administered intraperitoneally to non-autoimmune mouse strains like BALB/c.[1][2] This leads to the development of a lupus-like syndrome characterized by the production of a broad range of autoantibodies, immune complex-mediated glomerulonephritis, and arthritis.[3][4][5] The this compound-induced lupus model is particularly relevant for studying environmental triggers of autoimmunity and the role of innate immunity in the pathogenesis of SLE.[4][6]

Key Features of the Model:

  • Robust Autoantibody Production: Induces high titers of clinically relevant autoantibodies, including anti-nuclear antibodies (ANA), anti-dsDNA, anti-Sm, and anti-nRNP antibodies.[7][8][9]

  • Kidney Pathology: Leads to the development of immune complex-mediated glomerulonephritis, a hallmark of severe SLE.[4][6][10]

  • Dependence on Innate Immunity: The disease pathogenesis is critically dependent on the Toll-like receptor 7 (TLR7) signaling pathway and the subsequent production of type I interferons (IFN-I).[4][11][12]

  • Utility in Preclinical Studies: Provides a reliable platform for testing the efficacy of novel therapeutics for SLE.

Experimental Protocols

I. Induction of Lupus in BALB/c Mice

This protocol describes the standard method for inducing a lupus-like disease in BALB/c mice using a single intraperitoneal injection of this compound.

Materials:

  • Female BALB/c mice (8-10 weeks old)[13]

  • This compound (2,6,10,14-tetramethylpentadecane)

  • Sterile phosphate-buffered saline (PBS)

  • 1 ml syringes with 25-27 gauge needles

Procedure:

  • Acclimatize female BALB/c mice for at least one week before the start of the experiment.

  • Administer a single intraperitoneal (i.p.) injection of 0.5 ml of this compound to each mouse in the experimental group.[1][13][14]

  • Administer a single i.p. injection of 0.5 ml of sterile PBS to each mouse in the control group.[13][15]

  • Monitor the mice regularly for the development of clinical signs of disease, such as weight loss, ruffled fur, and reduced activity.[16][17]

  • Collect blood samples periodically (e.g., monthly) via tail vein or retro-orbital bleeding to monitor autoantibody production.[13]

  • Monitor for proteinuria weekly or bi-weekly as an indicator of kidney damage.[13]

  • The typical duration of the experiment is 6-8 months to allow for the full development of the lupus phenotype.[8][13][14]

II. Assessment of Autoantibody Production by ELISA

This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for the detection and quantification of lupus-associated autoantibodies in mouse serum.

Materials:

  • Mouse serum samples

  • Antigen-coated ELISA plates (e.g., dsDNA, Sm, RNP)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Dilute serum samples in blocking buffer.

  • Add diluted serum to the antigen-coated wells and incubate for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add the TMB substrate solution and incubate in the dark until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Quantify autoantibody levels by comparing the absorbance values to a standard curve.

III. Histopathological Evaluation of Glomerulonephritis

This protocol describes the preparation and staining of kidney tissues for the histological assessment of glomerulonephritis.

Materials:

  • Mouse kidneys

  • 10% neutral buffered formalin

  • Paraffin

  • Microtome

  • Glass slides

  • Periodic acid-Schiff (PAS) stain

  • Hematoxylin and eosin (H&E) stain

  • Microscope

Procedure:

  • At the end of the experiment, euthanize the mice and perfuse with PBS.

  • Excise the kidneys and fix them in 10% neutral buffered formalin for 24 hours.[13]

  • Embed the kidneys in paraffin and section them at 4-5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • Stain the sections with PAS and H&E to visualize the glomeruli and assess for pathological changes.

  • Examine the slides under a microscope for signs of glomerulonephritis, such as mesangial expansion, cellular proliferation, and immune complex deposition.[10][18]

Data Presentation

The following tables summarize the expected quantitative data from a typical this compound-induced lupus experiment in BALB/c mice.

Autoantibody Time to Appearance (Months) Incidence at 6-8 Months
Anti-Su1-2[1][7]High
Anti-U1RNP2-4[1][7]High (approx. 82%)[8]
Anti-Sm2-4[1][7]High (approx. 82%)[8]
Anti-dsDNA (IgM)Shortly after this compoundModerate (approx. 55%)[6][10]
Anti-dsDNA (IgG)4 months[13]Moderate (approx. 48%)[13]
Anti-histone (IgM)Shortly after this compoundModerate (approx. 36%)[6][10]
ANA3 months[13]High (approx. 87.5%)[13]

Table 1: Timeline and Incidence of Autoantibody Production. This table outlines the typical onset and frequency of various lupus-associated autoantibodies following this compound administration.

Parameter Time Point This compound-Treated Group Control Group
Proteinuria 8 months≥ 300 mg/L[13]< 300 mg/L[13]
Glomerulonephritis 8 monthsPresent[13]Absent[13]

Table 2: Key Indicators of Kidney Pathology. This table highlights the significant development of proteinuria and glomerulonephritis in this compound-treated mice compared to controls.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_induction Lupus Induction cluster_monitoring Monitoring Phase (6-8 months) cluster_analysis Data Analysis start 8-10 week old female BALB/c mice grouping Divide into experimental and control groups start->grouping This compound Single 0.5 ml i.p. injection of this compound grouping->this compound Experimental pbs Single 0.5 ml i.p. injection of PBS grouping->pbs Control monitoring Regularly monitor clinical signs This compound->monitoring pbs->monitoring blood Monthly blood collection monitoring->blood urine Weekly/Bi-weekly urine collection monitoring->urine histology Kidney histopathology monitoring->histology Endpoint elisa ELISA for autoantibodies blood->elisa proteinuria Proteinuria assessment urine->proteinuria

Figure 1: Experimental workflow for this compound-induced lupus in BALB/c mice.

signaling_pathway cluster_trigger Initial Trigger cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response cluster_pathology Pathology This compound This compound (i.p.) apoptosis Apoptotic Cells & Endogenous RNA/DNA This compound->apoptosis monocytes Immature Monocytes (Ly6C high) apoptosis->monocytes Engulfment tlr7 TLR7 monocytes->tlr7 Ligand binding myd88 MyD88 tlr7->myd88 ifn1 Type I Interferon (IFN-α/β) Production myd88->ifn1 b_cells B Cell Activation & Proliferation ifn1->b_cells t_cells T Cell Help ifn1->t_cells autoantibodies Autoantibody Production (anti-RNP, anti-Sm, etc.) b_cells->autoantibodies t_cells->b_cells Activation immune_complexes Immune Complex Formation & Deposition autoantibodies->immune_complexes glomerulonephritis Glomerulonephritis immune_complexes->glomerulonephritis arthritis Arthritis immune_complexes->arthritis

Figure 2: Key signaling pathway in this compound-induced lupus.

References

Standard Operating Procedure for Pristane-Induced Arthritis in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pristane-induced arthritis (PIA) in rats is a widely utilized and highly reproducible experimental model for studying the immunopathology of rheumatoid arthritis (RA) and for the preclinical evaluation of novel therapeutics.[1] This model mimics several key features of human RA, including chronic inflammation of the peripheral joints, T-cell-mediated autoimmunity, pannus formation, and erosion of cartilage and bone.[2][3][4] The disease is induced by a single injection of this compound, a naturally occurring isoprenoid alkane, and is characterized by a chronic-relapsing disease course.[3][5]

This document provides a detailed standard operating procedure for the induction and assessment of PIA in rats, intended for use by researchers in academia and the pharmaceutical industry.

I. Animal Model and Husbandry

1.1. Rat Strain: Dark Agouti (DA) rats are the most commonly used and highly susceptible strain for PIA induction.[2][4] Other strains such as Lewis (LEW) have also been used, but may exhibit different susceptibility and disease characteristics.[2][4]

1.2. Age and Sex: Rats are typically 8-12 weeks old at the time of induction.[4][6] While the development of arthritis is largely independent of gender, using animals of the same sex within an experiment is recommended to minimize variability.[5]

1.3. Housing: Rats should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.[4] Standard rodent chow and water should be provided ad libitum.[4]

II. Experimental Protocols

Arthritis Induction

Materials:

  • This compound (2,6,10,14-tetramethylpentadecane)

  • Syringes (1 mL) with 27-30 gauge needles

Procedure:

  • Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation).

  • Administer a single intradermal (i.d.) injection of 100-150 µL of this compound at the base of the tail.[2][4][6] Intradermal administration is crucial for inducing a robust and consistent disease phenotype with less variation compared to subcutaneous injection.[5]

  • Monitor the animals regularly for the onset of clinical signs of arthritis.

Clinical Assessment of Arthritis

The severity of arthritis is typically assessed using a macroscopic scoring system. Each paw is scored on a scale of 0-4, with a maximum possible score of 16 per animal (if only hind paws are scored) or higher if all four paws are included. A more detailed 60-point scale has also been described.[5]

Scoring System (per paw):

  • 0: No signs of inflammation.

  • 1: Mild redness and swelling in one or more digits.

  • 2: Moderate redness and swelling of the entire paw.

  • 3: Severe redness and swelling of the entire paw.

  • 4: Ancylosis (joint rigidity) and deformity.

Procedure:

  • Clinical scoring should be performed by a blinded observer to minimize bias.

  • Scoring should commence around day 7 post-pristane injection and continue daily or every other day until the end of the experiment.

  • Body weight should also be recorded at each scoring time point, as weight loss can be an indicator of disease severity.[5]

Histopathological Analysis

Histopathological examination of the joints is essential for assessing the extent of inflammation, cartilage destruction, and bone erosion.

Procedure:

  • At the end of the study, euthanize the rats and dissect the hind paws.

  • Fix the paws in 10% neutral buffered formalin for 24-48 hours.

  • Decalcify the tissues in a suitable decalcifying solution (e.g., 10% EDTA) for several weeks.

  • Process the decalcified tissues and embed them in paraffin.

  • Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology and Toluidine Blue for cartilage proteoglycans.

  • Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system.

III. Data Presentation

Quantitative data from a typical PIA study in DA rats are summarized in the tables below.

Table 1: Typical Disease Progression in this compound-Induced Arthritis in DA Rats

ParameterMean Value (± SD)Reference
Onset of Arthritis (days)11.8 ± 2.0[5]
Day of Maximum Severity (days)20.3 ± 5.1[5]
Maximum Clinical Score (60-point scale)34.2 ± 11[5]
Incidence of Arthritis (%)99.6[5]
Frequency of Chronic Arthritis (%)86 (approaching 100 in long-term studies)[5]

Table 2: Key Inflammatory Mediators in this compound-Induced Arthritis

Cytokine/MediatorPathological RoleReference
TNF-αPro-inflammatory cytokine, drives joint inflammation and destruction.[7]
IL-1βPro-inflammatory cytokine, mediates cartilage and bone erosion.[7]
IL-6Pro-inflammatory cytokine, involved in systemic inflammation and acute phase response.[3][7]
CD4+ T-cellsKey cellular drivers of disease initiation and perpetuation.[3][5]

IV. Visualizations

Experimental Workflow

G cluster_0 Pre-Induction Phase cluster_1 Induction Phase cluster_2 Disease Monitoring Phase cluster_3 Terminal Phase animal_acclimation Animal Acclimation (DA Rats, 8-12 weeks old) pristane_injection This compound Injection (100-150 µL, i.d.) animal_acclimation->pristane_injection clinical_scoring Clinical Scoring & Body Weight (Daily/Every other day) pristane_injection->clinical_scoring euthanasia Euthanasia & Sample Collection clinical_scoring->euthanasia histopathology Histopathological Analysis euthanasia->histopathology biochemical_analysis Biochemical Assays (e.g., Cytokine Levels) euthanasia->biochemical_analysis

Caption: Experimental workflow for this compound-Induced Arthritis in rats.

Simplified Signaling Pathway in this compound-Induced Arthritis

G cluster_0 Immune Cell Activation cluster_1 Joint Inflammation This compound This compound Injection apc Antigen Presenting Cell (APC) This compound->apc Activates t_cell CD4+ T-cell apc->t_cell Presents self-antigen cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) t_cell->cytokines Releases pannus Pannus Formation cytokines->pannus Induces destruction Cartilage & Bone Destruction cytokines->destruction Mediates pannus->destruction Contributes to

Caption: Simplified signaling pathway in this compound-Induced Arthritis.

References

Application Notes and Protocols: Intraperitoneal versus Intradermal Administration of Pristane for Arthritis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristane-induced arthritis (PIA) is a widely utilized animal model for rheumatoid arthritis (RA), characterized by a robust and reproducible chronic inflammatory arthritis. This model is particularly valuable for studying the immunopathogenesis of RA and for the preclinical evaluation of novel therapeutics. This compound (2,6,10,14-tetramethylpentadecane), a naturally occurring hydrocarbon oil, can be administered through various routes to induce arthritis in susceptible rodent strains. The choice of administration route, primarily intraperitoneal (i.p.) or intradermal (i.d.), can significantly impact the disease phenotype, including the incidence, severity, and immunological characteristics of the resulting arthritis.

These application notes provide a detailed comparison of intraperitoneal and intradermal this compound administration for arthritis induction, summarizing key quantitative data, and offering comprehensive experimental protocols.

Data Presentation: Comparison of Administration Routes

Table 1: Intradermal Administration of this compound in DA Rats

ParameterValueReference(s)
Arthritis Incidence 99.6% (270 out of 271 rats)[1][2][3]
Mean Day of Onset 11.8 ± 2.0 days[1][2]
Day of Maximum Severity 20.3 ± 5.1 days[1][2]
Maximum Clinical Score 34.2 ± 11 (on a 60-point scale)[1][2]
Frequency of Chronic Arthritis 86% (approaching 100% in studies >110 days)[1][2]
Noteworthy Observation Induces a more severe arthritis with less variation compared to subcutaneous administration.[4][5]

Table 2: Intraperitoneal Administration of this compound in Mice

ParameterObservationReference(s)
Arthritis Induction Induces an erosive, seropositive arthritis resembling rheumatoid arthritis.[6]
Disease Onset Arthritis develops between 60 and 200 days post-injection, depending on the mouse strain.[7]
Immunological Features Induces a lupus-like syndrome with high titers of autoantibodies (anti-dsDNA, anti-RNP, anti-Sm).[6][8][9]
Key Cytokine Involvement Proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 are persistently up-regulated in the joints.[10]
Cellular Response The disease is dependent on CD4+ T cells.[11] An early innate immune response involving neutrophils and macrophages is observed in the peritoneal cavity.[12]

Signaling Pathways in this compound-Induced Arthritis

This compound-induced arthritis is a complex autoimmune disease involving both innate and adaptive immune responses. The following diagram illustrates the key signaling pathways implicated in its pathogenesis.

This compound-Induced Arthritis Signaling Pathway cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response cluster_joint Joint Inflammation and Damage This compound This compound APC Antigen Presenting Cell (Macrophage, Dendritic Cell) This compound->APC Uptake Neutrophil Neutrophil This compound->Neutrophil Activation IL1b IL-1β APC->IL1b Secretes TNF TNF-α APC->TNF Secretes IL6 IL-6 APC->IL6 Secretes IL12 IL-12 APC->IL12 Secretes Th0 Naive CD4+ T Cell APC->Th0 Antigen Presentation (MHC Class II) IL17A IL-17A Neutrophil->IL17A Secretes Synovial_Fibroblast Synovial Fibroblast IL1b->Synovial_Fibroblast Activation TNF->Synovial_Fibroblast Activation Th17 Th17 Cell IL6->Th17 Differentiation Th1 Th1 Cell IL12->Th1 Differentiation IL17A->Synovial_Fibroblast Activation Th0->Th1 Th0->Th17 B_Cell B Cell Th1->B_Cell Activation IFNgamma IFN-γ Th1->IFNgamma Secretes Th17->B_Cell Activation IL17A_Th17 IL-17A Th17->IL17A_Th17 Secretes Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Autoantibodies Autoantibodies Plasma_Cell->Autoantibodies Joint_Damage Joint Damage (Erosion, Pannus) Autoantibodies->Joint_Damage Immune Complex Deposition IFNgamma->Synovial_Fibroblast Activation IL17A_Th17->Synovial_Fibroblast Activation Synovial_Fibroblast->Joint_Damage Proliferation RANKL RANKL Synovial_Fibroblast->RANKL Expresses Osteoclast Osteoclast Osteoclast->Joint_Damage Chondrocyte Chondrocyte RANKL->Osteoclast Activation

Caption: Signaling pathway in this compound-induced arthritis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a this compound-induced arthritis study.

Experimental Workflow for this compound-Induced Arthritis start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline Baseline Measurements (Body weight, paw volume) acclimatization->baseline randomization Randomization into Groups baseline->randomization induction Arthritis Induction (this compound Administration) randomization->induction monitoring Clinical Monitoring (Arthritis score, body weight) induction->monitoring treatment Therapeutic Intervention (Optional) monitoring->treatment endpoint Endpoint Analysis monitoring->endpoint treatment->monitoring histopathology Histopathology of Joints endpoint->histopathology immuno_analysis Immunological Analysis (Cytokines, Autoantibodies) endpoint->immuno_analysis data_analysis Data Analysis and Interpretation histopathology->data_analysis immuno_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound-induced arthritis.

Experimental Protocols

Protocol 1: Intradermal Administration of this compound in DA Rats

This protocol is optimized for inducing a robust, chronic, and relapsing arthritis in Dark Agouti (DA) rats.[3][13][14]

Materials:

  • Dark Agouti (DA) rats (8-12 weeks old)

  • This compound (2,6,10,14-tetramethylpentadecane)

  • 1 mL sterile syringes

  • 27-30 gauge sterile needles

  • Anesthetic (e.g., isoflurane)

  • Animal scale

  • Calipers for paw thickness measurement (optional)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Anesthesia: Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation).

  • Injection:

    • Draw 100-150 µL of this compound into a 1 mL syringe fitted with a 27-30 gauge needle.

    • Position the rat to expose the dorsal side of the base of the tail.

    • Carefully insert the needle intradermally (bevel up) at the base of the tail. A successful intradermal injection will result in a visible bleb under the skin.

  • Post-injection Monitoring:

    • Monitor the animals for recovery from anesthesia.

    • Return the animals to their cages.

  • Arthritis Assessment:

    • Begin daily or every-other-day monitoring for signs of arthritis starting from day 7 post-injection.

    • Use a semi-quantitative scoring system. A common system is as follows:

      • 0: No signs of inflammation.

      • 1: Swelling and/or redness of one toe/finger joint.

      • 2: Swelling and/or redness of two or more toe/finger joints.

      • 3: Swelling of the entire paw.

      • 4: Severe swelling and/or ankylosis.

    • Each paw is scored, resulting in a maximum score of 16 per animal. Alternatively, a 60-point scale can be used where 1 point is given for each inflamed knuckle or toe and up to 5 points for an affected ankle.

    • Record body weight at regular intervals.

Protocol 2: Intraperitoneal Administration of this compound in Mice

This protocol is commonly used to induce a lupus-like syndrome and arthritis in susceptible mouse strains (e.g., BALB/c, C57BL/6).[6][7][15]

Materials:

  • Mice (e.g., BALB/c, 8-10 weeks old)

  • This compound (2,6,10,14-tetramethylpentadecane)

  • 1 mL sterile syringes

  • 25-27 gauge sterile needles

  • Animal scale

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment.

  • Restraint:

    • Grasp the mouse by the scruff of the neck to restrain the head and body.

    • Tilt the mouse to a head-down position to allow the abdominal organs to shift cranially.

  • Injection:

    • Draw 0.5 mL of this compound into a 1 mL syringe fitted with a 25-27 gauge needle.

    • Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle. This location helps to avoid the cecum and urinary bladder.

    • Aspirate briefly to ensure no fluid (e.g., urine, blood, intestinal contents) is drawn into the syringe.

    • Inject the this compound smoothly.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress.

  • Arthritis and Autoimmunity Assessment:

    • Monitor for the development of arthritis, which can have a longer and more variable onset compared to the intradermal model in rats (typically 2-6 months).

    • Use a similar clinical scoring system as described in Protocol 1, adapted for mice.

    • Collect blood samples periodically (e.g., via tail vein) to monitor the development of autoantibodies (e.g., ANA, anti-dsDNA) by ELISA.

    • At the experimental endpoint, tissues such as the spleen and kidneys can be collected for immunological and histopathological analysis.[15]

Conclusion

The choice between intraperitoneal and intradermal administration of this compound for arthritis induction depends on the specific research goals. Intradermal administration in DA rats provides a highly reproducible and robust model of chronic, erosive arthritis with a relatively rapid onset, making it ideal for efficacy studies of anti-arthritic compounds.[1][2][10] Intraperitoneal administration in mice is a valuable model for studying the interplay between systemic autoimmunity (lupus-like features) and arthritis, and for investigating the underlying immunological mechanisms of autoimmune diseases.[6][9] Careful consideration of the animal model, desired disease phenotype, and experimental timeline is crucial for selecting the most appropriate method.

References

Pristane Priming for High-Yield Monoclonal Antibody Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Pristane for priming mice in the production of monoclonal antibodies (mAbs) via the ascites method. It includes detailed protocols, quantitative data for expected yields, and diagrams illustrating the experimental workflow and underlying biological pathways.

Introduction

The production of monoclonal antibodies in ascitic fluid of mice remains a widely used method for obtaining high concentrations of antibodies for research and diagnostic purposes. Priming the peritoneal cavity of the mouse with an irritant such as this compound (2,6,10,14-tetramethylpentadecane) is a critical step to induce the formation of ascitic fluid and support the growth of hybridoma cells. This compound, a naturally occurring isoprenoid alkane, elicits a chronic inflammatory response, leading to the accumulation of peritoneal fluid rich in nutrients and growth factors that facilitate robust hybridoma proliferation and high-titer mAb secretion.

While in vitro methods for mAb production are available, the ascites method is often preferred when large quantities of highly concentrated antibody are required. This guide offers a standardized protocol for this compound priming to ensure reproducibility and maximize antibody yields while adhering to ethical considerations for animal welfare.

Quantitative Data Summary

The following tables summarize quantitative data gathered from various studies on this compound-induced ascites production. These values can serve as a general guideline for expected outcomes.

Table 1: Effect of this compound Dosage on Ascites Fluid and Monoclonal Antibody Yield

This compound Dose (per mouse)Average Ascites Fluid Volume (mL)Average Monoclonal Antibody Concentration (mg/mL)Notes
0.1 mL9.65[1]Variable, dependent on hybridoma lineLower doses are often as effective as higher doses and cause less distress to the animal.[1][2]
0.2 mLSimilar to 0.1 mL and 0.5 mL doses[1]Variable, dependent on hybridoma lineA commonly recommended dose to balance efficacy and animal welfare.[3][4]
0.5 mL9.72[1]2.50 - 15.03[5][6]Higher doses may cause more significant distress.[1]

Table 2: Timeline and Yield for this compound Priming Method

Experimental PhaseTimeframeExpected Outcome
This compound PrimingDay 0Induction of peritoneal inflammation.
Hybridoma Cell InjectionDay 10-14 post-priming[3]Optimal time for introduction of hybridoma cells.[2][7]
Ascites Fluid Development7-21 days post-cell injectionVisible abdominal distension.
Ascites Fluid HarvestWhen abdominal distension is evident4-5 mL or more of ascitic fluid per mouse.[8]
Monoclonal Antibody YieldPost-harvest1-10 mg/mL, highly dependent on the specific hybridoma cell line.

Table 3: Comparison of Priming Agents: this compound vs. Incomplete Freund's Adjuvant (IFA)

Priming AgentTypical DoseTime to Hybridoma InjectionAscites VolumeAntibody ConcentrationNotes
This compound0.1 - 0.5 mL10-14 daysGoodHigh[9]Well-established and widely used method.
Incomplete Freund's Adjuvant (IFA)0.25 - 0.5 mL1-3 daysCan be 1.5-3 times higher than this compound[10]Similar to this compound[11]May cause less distress and has a shorter priming period.[12]

Experimental Protocols

Materials
  • This compound (2,6,10,14-tetramethylpentadecane), sterile

  • Hybridoma cell line of interest, in log-phase growth

  • Sterile phosphate-buffered saline (PBS) or serum-free culture medium

  • 6-8 week old BALB/c mice (or other suitable strain)

  • Sterile syringes (1 mL) and needles (25-27 gauge for injection, 18-22 gauge for harvesting)

  • 70% ethanol for disinfection

  • Sterile centrifuge tubes for ascites collection

  • Anesthetic agent (e.g., isoflurane)

  • Animal monitoring and care facilities

Protocol 1: this compound Priming and Hybridoma Cell Injection
  • Animal Preparation: Acclimatize mice to the facility for at least one week prior to the experiment. Ensure free access to food and water.

  • This compound Injection:

    • Restrain the mouse securely.

    • Disinfect the injection site on the lower abdomen with 70% ethanol.

    • Inject 0.1-0.2 mL of sterile this compound intraperitoneally (IP).[3][4] A dose of 0.5 ml is also commonly used.[5][6]

    • Monitor the mice for any immediate adverse reactions.

  • Incubation Period: House the mice under standard conditions for 10-14 days.[3] This allows for the development of a granulomatous reaction in the peritoneal cavity, which is essential for ascites formation.

  • Hybridoma Cell Preparation:

    • Culture the desired hybridoma cell line to a high density in the logarithmic growth phase.

    • Harvest the cells and wash them twice with sterile PBS or serum-free medium.

    • Resuspend the cells in sterile PBS or medium at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Hybridoma Cell Injection:

    • 10-14 days after this compound priming, restrain the mouse.

    • Inject 0.5 mL of the hybridoma cell suspension (containing 5 x 10^5 to 5 x 10^6 cells) intraperitoneally.

    • Use a different site on the abdomen from the this compound injection site.

Protocol 2: Monitoring and Ascites Fluid Harvesting
  • Daily Monitoring: After hybridoma cell injection, monitor the mice daily for signs of ascites formation (abdominal distension), as well as general health, including activity, posture, and grooming.

  • Determining Harvest Time: Ascites fluid is typically ready for harvest 7-21 days after cell injection. The abdomen will be visibly swollen. The timing is critical; harvesting too early will result in low volume, while waiting too long can cause discomfort and potential health complications for the mouse.

  • Ascites Fluid Collection (Paracentesis):

    • Anesthetize the mouse.

    • Disinfect the abdominal area with 70% ethanol.

    • Insert a sterile 18-22 gauge needle into the peritoneal cavity, pointing away from the vital organs.

    • Allow the ascitic fluid to drip into a sterile collection tube. Gentle abdominal pressure can facilitate collection.

    • To prevent hypovolemic shock, do not remove an excessive volume of fluid in a single tap if the animal is to recover. A terminal collection at the time of euthanasia is a common practice.

  • Post-Harvest Processing:

    • Centrifuge the collected ascitic fluid at 1000-2000 x g for 10 minutes to pellet cells and debris.

    • Carefully collect the supernatant, which contains the monoclonal antibodies.

    • The antibody can be further purified using standard techniques such as protein A/G affinity chromatography.

    • Store the ascitic fluid at -20°C or -80°C for long-term storage.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_procedure Procedure cluster_outcome Outcome & Analysis animal_prep Animal Acclimatization (6-8 week old BALB/c mice) pristane_injection Intraperitoneal Injection of this compound (0.1-0.5 mL) animal_prep->pristane_injection pristane_prep Prepare Sterile this compound pristane_prep->pristane_injection hybridoma_prep Culture Hybridoma Cells (Log-phase growth) hybridoma_injection Intraperitoneal Injection of Hybridoma Cells (0.5-5 x 10^6 cells) hybridoma_prep->hybridoma_injection incubation Incubation Period (10-14 days) pristane_injection->incubation incubation->hybridoma_injection monitoring Daily Monitoring for Ascites Development hybridoma_injection->monitoring harvest Ascites Fluid Harvest (7-21 days post-injection) monitoring->harvest purification Monoclonal Antibody Purification harvest->purification analysis Antibody Characterization & Quantification purification->analysis

Caption: Experimental workflow for monoclonal antibody production using this compound priming.

Signaling Pathway of this compound-Induced Inflammation and Ascites Formation

G cluster_initiation Initiation cluster_cellular Cellular Response cluster_signaling Signaling Cascade cluster_cytokines Cytokine & Chemokine Production cluster_outcome Physiological Outcome This compound This compound (Intraperitoneal) macrophage Peritoneal Macrophages This compound->macrophage Uptake tlr Toll-like Receptors (e.g., TLR7) macrophage->tlr Activation monocytes Inflammatory Monocytes b_cells B-cells mab Monoclonal Antibody Production b_cells->mab myd88 MyD88 tlr->myd88 nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IFN-α/β) nfkb->cytokines chemokines Chemokines nfkb->chemokines cytokines->b_cells Activation inflammation Chronic Inflammation & Granuloma Formation cytokines->inflammation vascular_perm Increased Vascular Permeability cytokines->vascular_perm chemokines->monocytes Recruitment lymph_drain Impaired Lymphatic Drainage inflammation->lymph_drain ascites Ascites Fluid Accumulation vascular_perm->ascites lymph_drain->ascites hybridoma Hybridoma Cells ascites->hybridoma Supports Growth hybridoma->mab

Caption: Signaling pathway of this compound-induced inflammation and ascites formation.

Conclusion

This compound priming is a robust and effective method for the in vivo production of high-titer monoclonal antibodies. By following a standardized protocol and adhering to ethical guidelines for animal welfare, researchers can consistently achieve high yields of mAbs for a wide range of applications. Careful monitoring of the animals and precise timing of each step are crucial for the success of the procedure. The information and protocols provided in this document serve as a detailed guide to aid researchers in the successful implementation of this technique.

References

Histological Staining Techniques for Pristane-Induced Kidney Damage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key histological staining techniques used to assess kidney damage in the pristane-induced lupus nephritis mouse model. This compound, a hydrocarbon oil, induces a systemic autoimmune disease in mice that closely mimics human systemic lupus erythematosus (SLE), including the development of severe glomerulonephritis. Histological analysis is a cornerstone for evaluating disease severity, progression, and the efficacy of therapeutic interventions in this model.

Application Notes

General Tissue Preparation

For optimal results across all staining modalities, proper tissue fixation and processing are critical. Kidneys should be harvested and fixed promptly in 10% neutral buffered formalin or Bouin's solution for 24 hours. Following fixation, tissues are processed through a graded series of ethanol, cleared in xylene, and embedded in paraffin. Sections are typically cut at a thickness of 3-5 µm.

Hematoxylin and Eosin (H&E) Staining

Application: H&E staining is the fundamental, primary stain used for observing the overall morphology and inflammatory cell infiltration in the kidney.[1][2] In this compound-induced nephritis, H&E is crucial for identifying key pathological features such as glomerular hypercellularity, inflammatory cell infiltrates in the interstitium, and tubular damage.[3] It provides a broad overview of the tissue architecture and is the starting point for any histopathological assessment.

Periodic Acid-Schiff (PAS) Staining

Application: PAS staining is invaluable for highlighting basement membranes and the mesangial matrix.[4][5] In the context of this compound-induced kidney damage, PAS is used to assess the thickening of the glomerular basement membrane (GBM) and the expansion of the mesangial matrix, which are characteristic features of proliferative glomerulonephritis.[6][7] This stain is particularly useful for visualizing the extent of glomerulosclerosis.

Masson's Trichrome Staining

Application: Masson's Trichrome is a differential stain used to distinguish collagen fibers from other tissue components.[8][9] It is a key technique for assessing the degree of fibrosis in the kidney.[8][9] In this compound-induced lupus nephritis, this stain allows for the visualization and quantification of collagen deposition (which stains blue) in the glomeruli and the tubulointerstitial space, providing a direct measure of chronic kidney damage and scarring.[10]

Picro-Sirius Red (PSR) Staining

Application: Picro-Sirius Red is a highly specific stain for collagen and is often used in conjunction with polarized light microscopy to differentiate between type I and type III collagen fibers.[11][12] Under polarized light, thicker, more mature collagen fibers appear red-orange, while thinner, newly formed fibers appear green-yellow. This technique offers a more detailed and quantifiable assessment of fibrosis compared to Masson's Trichrome and is particularly useful for tracking the progression or regression of fibrosis in response to treatment.[7][12]

Immunohistochemistry (IHC)

Immunohistochemistry allows for the detection of specific proteins within the tissue, providing insights into the cellular and molecular mechanisms of kidney damage.

  • CD68 and F4/80 (Macrophage Markers): CD68 and F4/80 are cell surface markers used to identify macrophages.[13][14][15] In this compound-induced nephritis, a significant infiltration of macrophages into the glomeruli and interstitium is a hallmark of the inflammatory response.[16] Staining for these markers allows for the quantification of macrophage infiltration, which is a key indicator of inflammatory activity.[16][17]

  • α-Smooth Muscle Actin (α-SMA) (Myofibroblast Marker): α-SMA is a marker for myofibroblasts, which are key effector cells in the development of fibrosis.[3][18][19][20] In normal kidneys, α-SMA expression is restricted to vascular smooth muscle cells.[20] During injury, interstitial fibroblasts differentiate into α-SMA-positive myofibroblasts, which are responsible for excessive extracellular matrix deposition.[18] Therefore, α-SMA staining is a sensitive indicator of active renal fibrosis.

  • Ki-67 and Proliferating Cell Nuclear Antigen (PCNA) (Proliferation Markers): Ki-67 and PCNA are nuclear proteins expressed in proliferating cells.[21] In this compound-induced glomerulonephritis, these markers are used to identify and quantify cell proliferation within the glomeruli (mesangial and endothelial cells) and the interstitium.[22] This provides a measure of the proliferative activity associated with the inflammatory and fibrotic processes.

Quantitative Data Summary

Histological findings in this compound-induced kidney damage are often quantified using semi-quantitative scoring systems. Below are examples of scoring systems that can be adapted for this model.

Table 1: Glomerular Activity Index (Adapted from lupus nephritis scoring systems[2][23][24])

FeatureScoreDescription
Glomerular Hypercellularity 0Normal
1Mild (affecting <25% of glomeruli)
2Moderate (affecting 25-50% of glomeruli)
3Severe (affecting >50% of glomeruli)
Mesangial Matrix Expansion 0Normal
1Mild increase in PAS-positive material
2Moderate increase in PAS-positive material
3Severe increase with nodule formation
Endocapillary Proliferation 0Absent
1Present in <25% of glomeruli
2Present in 25-50% of glomeruli
3Present in >50% of glomeruli
Crescent Formation 0Absent
1Cellular/fibrocellular crescents in <10% of glomeruli
2Cellular/fibrocellular crescents in 10-25% of glomeruli
3Cellular/fibrocellular crescents in >25% of glomeruli

Table 2: Tubulointerstitial and Vascular Lesion Scoring

FeatureScoreDescription
Interstitial Infiltrate 0No infiltrate
1Focal, mild infiltrate
2Multifocal, moderate infiltrate
3Diffuse, severe infiltrate
Tubular Atrophy/Injury 0Normal tubules
1Mild atrophy/injury (<25% of cortex)
2Moderate atrophy/injury (25-50% of cortex)
3Severe atrophy/injury (>50% of cortex)
Interstitial Fibrosis 0No fibrosis
1Mild fibrosis (<25% of cortex)
2Moderate fibrosis (25-50% of cortex)
3Severe fibrosis (>50% of cortex)
Vascular Lesions 0No vascular changes
1Mild intimal thickening
2Moderate intimal thickening with luminal narrowing
3Severe intimal thickening with fibrinoid necrosis

Experimental Protocols

Hematoxylin and Eosin (H&E) Staining Protocol

Materials:

  • Paraffin-embedded kidney sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Mayer's Hematoxylin solution

  • Eosin Y solution (1% aqueous)

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (or ammonia water)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.[25]

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 minutes.[25]

    • Immerse in 70% Ethanol: 2 minutes.

    • Rinse in running tap water: 2 minutes.[25]

  • Staining with Hematoxylin:

    • Immerse in Mayer's Hematoxylin: 5-10 minutes.[26][27]

    • Rinse in running tap water: 5 minutes.

  • Differentiation:

    • Dip slides in 1% Acid Alcohol: 1-3 dips (until sections turn pink).[25]

    • Rinse in running tap water: 1 minute.

  • Bluing:

    • Immerse in Scott's tap water substitute or 0.2% ammonia water: 1-2 minutes (until sections turn blue).[27]

    • Rinse in running tap water: 5 minutes.

  • Counterstaining with Eosin:

    • Immerse in 1% Eosin Y solution: 1-2 minutes.[26][27]

    • Rinse briefly in tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanols: 95% (2 changes, 2 minutes each), 100% (2 changes, 2 minutes each).[28]

    • Clear in Xylene: 2 changes, 5 minutes each.[25]

    • Mount with a coverslip using a resinous mounting medium.

Periodic Acid-Schiff (PAS) Staining Protocol

Materials:

  • Paraffin-embedded kidney sections on slides

  • Periodic acid solution (0.5-1.0%)

  • Schiff reagent

  • Hematoxylin (e.g., Mayer's)

  • Xylene, Ethanols, Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Oxidation:

    • Immerse slides in 0.5% Periodic acid solution for 10-20 minutes.[5]

    • Rinse well in distilled water.

  • Staining with Schiff Reagent:

    • Immerse in Schiff reagent for 15-30 minutes (time is critical for basement membrane staining).[5][29]

    • Wash in running tap water for 5-10 minutes to develop the pink color.

  • Counterstaining:

    • Counterstain with Mayer's Hematoxylin for 1-2 minutes.

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute for 1 minute.

    • Rinse in tap water.

  • Dehydration and Mounting: Follow the same procedure as for H&E staining.

Masson's Trichrome Staining Protocol

Materials:

  • Paraffin-embedded kidney sections on slides

  • Bouin's solution (optional, for mordanting)

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline blue or Light Green solution

  • 1% Acetic acid

  • Xylene, Ethanols, Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • (Optional) Mordanting: Immerse in Bouin's solution at 56°C for 1 hour, then wash in running tap water until the yellow color disappears.[8]

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin for 10 minutes.[30]

    • Rinse in running tap water for 10 minutes.[30]

  • Cytoplasmic and Muscle Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[8]

    • Rinse in distilled water.

  • Differentiation and Mordanting:

    • Immerse in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[8]

  • Collagen Staining:

    • Transfer directly to Aniline blue or Light Green solution and stain for 5-10 minutes.[8][31]

  • Final Differentiation and Dehydration:

    • Rinse briefly in 1% acetic acid solution for 1-2 minutes.[8]

    • Dehydrate quickly through 95% and 100% ethanol.

    • Clear in xylene and mount.

Picro-Sirius Red (PSR) Staining Protocol

Materials:

  • Paraffin-embedded kidney sections on slides

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • Acidified water (0.5% acetic acid in water)

  • Xylene, Ethanols, Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Staining:

    • Immerse slides in Picro-Sirius Red solution for 1 hour.[11]

  • Rinsing:

    • Wash in two changes of acidified water.[11]

  • Dehydration and Mounting:

    • Dehydrate rapidly in three changes of 100% ethanol.

    • Clear in xylene and mount.

General Immunohistochemistry (IHC) Protocol for FFPE Kidney Sections

Materials:

  • Paraffin-embedded kidney sections on charged slides

  • Xylene, Ethanols

  • Antigen retrieval solution (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal serum in PBS)

  • Primary antibody (CD68, F4/80, α-SMA, Ki-67, or PCNA)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval solution in a water bath or pressure cooker (e.g., 95-100°C for 20-30 minutes).[32]

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[32]

    • Rinse with PBS.

  • Blocking:

    • Incubate with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.[32]

  • Primary Antibody Incubation:

    • Incubate with the primary antibody at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody and Detection:

    • Rinse with PBS.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes.

    • Rinse with PBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes.

  • Chromogen Development:

    • Rinse with PBS.

    • Incubate with DAB substrate until the desired brown color develops.

    • Rinse with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount as described for H&E staining.

Visualizations

Experimental_Workflow cluster_animal_model This compound-Induced Lupus Model cluster_tissue_processing Tissue Processing cluster_staining Histological Staining cluster_analysis Analysis This compound This compound Injection Development Disease Development (e.g., 6 months) This compound->Development Harvest Kidney Harvest Development->Harvest Fixation Fixation (10% NBF) Harvest->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (3-5 µm) Embedding->Sectioning HE H&E Staining Sectioning->HE PAS PAS Staining Sectioning->PAS Trichrome Masson's Trichrome Sectioning->Trichrome PSR Picro-Sirius Red Sectioning->PSR IHC Immunohistochemistry (CD68, α-SMA, Ki-67, etc.) Sectioning->IHC Microscopy Microscopy HE->Microscopy PAS->Microscopy Trichrome->Microscopy PSR->Microscopy IHC->Microscopy Quantification Quantitative Scoring Microscopy->Quantification Interpretation Data Interpretation Quantification->Interpretation

Caption: Experimental workflow for histological analysis of this compound-induced kidney damage.

Signaling_Pathways cluster_initiation Disease Initiation cluster_innate_immunity Innate Immune Activation cluster_adaptive_immunity Adaptive Immune Response cluster_kidney_damage Kidney Damage cluster_cytokines Pro-inflammatory Cytokines This compound This compound Apoptotic_Cells Apoptotic Cells This compound->Apoptotic_Cells Induces Macrophage Macrophage / Monocyte Apoptotic_Cells->Macrophage Phagocytosis TLR7 TLR7 Macrophage->TLR7 Activation IL6 IL-6 Macrophage->IL6 Type_I_IFN Type I Interferon TLR7->Type_I_IFN Production T_Cell T Helper Cell Type_I_IFN->T_Cell Activation B_Cell B Cell T_Cell->B_Cell Help IL12 IL-12 T_Cell->IL12 IFNg IFN-γ T_Cell->IFNg IL17A IL-17A T_Cell->IL17A Autoantibodies Autoantibodies (anti-dsDNA, anti-Sm/RNP) B_Cell->Autoantibodies Production Immune_Complexes Immune Complex Deposition Autoantibodies->Immune_Complexes Glomerulonephritis Glomerulonephritis (Inflammation, Proliferation) Immune_Complexes->Glomerulonephritis Fibrosis Fibrosis Glomerulonephritis->Fibrosis IL6->B_Cell IL12->Glomerulonephritis IFNg->Glomerulonephritis IL17A->Glomerulonephritis

Caption: Key signaling pathways in this compound-induced lupus nephritis.

References

Application Notes and Protocols for Flow Cytometric Analysis of Splenocytes in Pristane-Treated Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pristane, a naturally occurring isoprenoid alkane, is widely used to induce a systemic lupus erythematosus (SLE)-like autoimmune disease in mice. Intraperitoneal administration of this compound triggers a chronic inflammatory response characterized by the production of autoantibodies, immune complex deposition, and subsequent organ damage, closely mimicking human SLE. The analysis of immune cell populations within the spleen, a primary site of immune activation in this model, is crucial for understanding disease pathogenesis and evaluating the efficacy of potential therapeutics.

Flow cytometry is a powerful tool for the detailed immunophenotyping of splenocytes, allowing for the quantification of various immune cell subsets and the assessment of their activation status. These application notes provide comprehensive protocols for the isolation of murine splenocytes, multi-color flow cytometry staining, and suggested antibody panels for the analysis of key lymphoid and myeloid populations altered in this compound-treated mice.

Key Immune Cell Alterations in this compound-Treated Mice

Following this compound administration, significant changes occur in the cellular composition of the spleen. These include:

  • Expansion of Myeloid Cells: A notable increase in the proportions of monocytes, neutrophils, and macrophages is a hallmark of the this compound-induced lupus model.[1]

  • Alterations in T Cell Subsets: While there may be a decrease in the overall T cell numbers, there is an expansion of activated CD4+ T cells.[1][2] Changes in regulatory T cells (Tregs) and follicular helper T cells (Tfh) are also implicated in the loss of tolerance.[3][4]

  • B Cell Dysregulation: An increase in switched memory B cells and autoantibody-producing plasma cells is observed, contributing to the humoral autoimmune response.[3][5][6]

Experimental Protocols

Protocol 1: Isolation of Murine Splenocytes

This protocol describes the preparation of a single-cell suspension from a mouse spleen for flow cytometry analysis.[7][8][9][10]

Materials:

  • Mouse spleen

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 70 µm cell strainer

  • 50 mL conical tubes

  • 3 mL syringe plunger

  • Petri dish

  • Red Blood Cell (RBC) Lysis Buffer

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Centrifuge

Procedure:

  • Aseptically harvest the spleen from a euthanized mouse and place it in a petri dish containing 5 mL of cold PBS or HBSS.[9][10]

  • Gently remove any excess fat or connective tissue from the spleen.

  • Place a 70 µm cell strainer over a 50 mL conical tube.

  • Transfer the spleen to the cell strainer.

  • Using the plunger of a 3 mL syringe, gently mash the spleen through the mesh of the strainer.[8][9] Add a few milliliters of PBS to facilitate this process.

  • Rinse the strainer with an additional 5-10 mL of PBS to ensure all cells are collected.

  • Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.

  • Discard the supernatant.

  • Resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.[11]

  • Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the splenocyte pellet in Flow Cytometry Staining Buffer.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue.

  • Adjust the cell concentration to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer. The cells are now ready for staining.

Protocol 2: Cell Surface and Intracellular Staining

This protocol outlines the procedure for staining both cell surface markers and intracellular transcription factors, such as Foxp3 for the identification of regulatory T cells.[12][13]

Materials:

  • Isolated splenocytes (1 x 10^6 cells per sample)

  • Flow Cytometry Staining Buffer

  • Fc Block (e.g., anti-CD16/CD32 antibody)

  • Fluorochrome-conjugated primary antibodies for surface markers

  • Fixation/Permeabilization Buffer (e.g., Foxp3/Transcription Factor Staining Buffer Set)

  • Permeabilization Buffer

  • Fluorochrome-conjugated primary antibodies for intracellular markers

  • Flow cytometry tubes or 96-well plates

Procedure:

  • Aliquot 1 x 10^6 splenocytes into each flow cytometry tube.

  • Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing Fc Block and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.[14]

  • Add the predetermined optimal concentration of fluorochrome-conjugated antibodies for surface markers to the cells.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.

  • After the final wash, decant the supernatant and resuspend the cell pellet in 1 mL of Fixation/Permeabilization Buffer.

  • Incubate for 30-60 minutes at room temperature in the dark.[12]

  • Wash the cells once with 2 mL of Permeabilization Buffer.

  • Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Buffer containing the predetermined optimal concentration of fluorochrome-conjugated antibodies for intracellular markers .

  • Incubate for 30-45 minutes at room temperature in the dark.[12]

  • Wash the cells twice with 2 mL of Permeabilization Buffer.

  • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Analyze the samples on a flow cytometer as soon as possible.

Suggested Flow Cytometry Panels

The following tables outline suggested multi-color flow cytometry panels to analyze key immune cell populations in the spleens of this compound-treated mice.

Table 1: T Cell Phenotyping Panel
MarkerFluorochromeCell Population IdentifiedExpected Change in this compound Model
Live/Deade.g., Zombie VioletViable cells-
CD45e.g., BUV395All hematopoietic cells-
CD3e.g., APC-R700T cellsDecrease or no change[1]
CD4e.g., PE-Cy7Helper T cellsIncrease in activated phenotype[2]
CD8e.g., BV786Cytotoxic T cells-
CD44e.g., APCActivated/Memory T cellsIncrease[2]
CD62Le.g., FITCNaïve T cellsDecrease
CXCR5e.g., PEFollicular helper T cells (Tfh)Increase[3]
PD-1e.g., BV421Tfh, activated T cellsIncrease[2][3]
CD25e.g., BV605Regulatory T cells (Tregs), activated T cellsVariable
Foxp3e.g., Alexa Fluor 647Regulatory T cells (Tregs)Variable
Table 2: Myeloid and B Cell Phenotyping Panel
MarkerFluorochromeCell Population IdentifiedExpected Change in this compound Model
Live/Deade.g., Zombie VioletViable cells-
CD45e.g., BUV395All hematopoietic cells-
CD19e.g., PE-Cy7B cells-
CD138e.g., PEPlasma cells/plasmablastsIncrease[3][5]
IgDe.g., FITCNaïve and memory B cellsDecrease in IgD+ cells[5]
IgMe.g., PerCP-Cy5.5Naïve and memory B cellsDecrease in IgM- cells[5]
CD11be.g., APCMyeloid cellsIncrease[1]
Ly6Ge.g., BV605NeutrophilsIncrease[1]
Ly6Ce.g., BV786MonocytesIncrease[1]
F4/80e.g., APC-R700MacrophagesIncrease[1]

Data Presentation

The quantitative data obtained from flow cytometry should be summarized in tables for clear comparison between control and this compound-treated groups.

Table 3: Example Splenocyte Composition in Control vs. This compound-Treated Mice
Cell PopulationGating Strategy% of Live CD45+ Cells (Control)% of Live CD45+ Cells (this compound)
T cellsCD3+35-45%25-35%
CD4+ T cellsCD3+CD4+20-25%15-20%
CD8+ T cellsCD3+CD8+10-15%8-12%
B cellsCD19+45-55%40-50%
Myeloid cellsCD11b+5-10%15-25%
NeutrophilsCD11b+Ly6G+1-3%5-10%
MonocytesCD11b+Ly6C+2-5%8-15%

Note: These percentages are illustrative and can vary based on the mouse strain, age, and time post-pristane injection.

Visualizations

Experimental Workflow

experimental_workflow cluster_mouse This compound-Induced Lupus Model cluster_processing Splenocyte Processing cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis This compound This compound Injection harvest Harvest Spleen This compound->harvest control Control (PBS) Injection control->harvest isolate Isolate Splenocytes harvest->isolate rbc_lysis RBC Lysis isolate->rbc_lysis cell_count Cell Count & Viability rbc_lysis->cell_count fc_block Fc Block cell_count->fc_block surface_stain Surface Staining fc_block->surface_stain fix_perm Fixation & Permeabilization surface_stain->fix_perm intra_stain Intracellular Staining fix_perm->intra_stain acquire Acquire on Flow Cytometer intra_stain->acquire analyze Analyze Data (Gating) acquire->analyze quantify Quantify Cell Populations analyze->quantify

Caption: Experimental workflow for splenocyte analysis.

TLR7 Signaling Pathway in B Cells

tlr7_signaling cluster_cell B Cell cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex activates IRF7 IRF7 TRAF6->IRF7 activates NFkB NF-κB IKK_complex->NFkB activates Gene_Expression Gene Expression (Pro-inflammatory cytokines, Type I IFN, IgG production) NFkB->Gene_Expression translocates to nucleus IRF7->Gene_Expression translocates to nucleus ssRNA ssRNA (from apoptotic cells)[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJhbBj-RKXu_uzKZlc0-cgThIBHOXCUUU8DdZFUO_NhzEY1zueuqbgWlaLCtMkyUynkVZd3a-ma4dGsZydYz3I-LEeVYkh_zwijUQQwG4nH9sNzfiNtHSzaDU-bZOgSn-0QvGlWkAvOmyHJ6k%3D)] ssRNA->TLR7 binds

References

Application Notes and Protocols: Measurement of Anti-dsDNA Antibodies in Pristane-Induced Lupus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of anti-double-stranded DNA (anti-dsDNA) antibodies, a key hallmark of systemic lupus erythematosus (SLE), in the widely used pristane-induced lupus (PIL) mouse model. This guide includes methodologies for the most common assays, a summary of expected quantitative data, and visual representations of experimental workflows and relevant signaling pathways.

Introduction

This compound, a naturally occurring hydrocarbon oil, induces a lupus-like syndrome in non-autoimmune mouse strains such as BALB/c and C57BL/6.[1][2] This model recapitulates many features of human SLE, including the production of autoantibodies targeting nuclear antigens, most notably anti-dsDNA antibodies, and the development of immune complex-mediated glomerulonephritis.[1][3] Accurate measurement of anti-dsDNA antibody levels is crucial for evaluating disease progression, understanding pathogenic mechanisms, and assessing the efficacy of potential therapeutic interventions. The two most common methods for detecting and quantifying anti-dsDNA antibodies in this model are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Crithidia luciliae immunofluorescence assay.

Quantitative Data Summary

The following table summarizes representative quantitative data for anti-dsDNA antibody levels in different mouse strains following this compound administration. It is important to note that absolute values can vary significantly between laboratories, assay kits, and specific experimental conditions.

Mouse StrainTime Post-PristaneAssay TypeControl Group (e.g., PBS) Anti-dsDNA LevelsThis compound-Treated Group Anti-dsDNA LevelsReference
BALB/c 8 monthsCrithidia luciliaeNot detectedTiters ranging from 1:80 to 1:640 in 38% of mice[3]
BALB/c 8 monthsELISALow/background levelsSignificantly increased levels of IgG anti-dsDNA[3]
BALB/c 8-36 weeksELISALow/background levelsStatistically significant increase from week 8 onwards[4]
C57BL/6 4 monthsELISALow/background levelsSignificant increase in IgG, IgG1, and IgG2c anti-dsDNA[2]
C57BL/6 6 monthsELISALow/background levelsSignificantly elevated compared to controls[5][6]
ApoE-/- on C57BL/6 background 8 monthsELISALow/background levelsSignificantly higher than C57BL/6 this compound-treated group[7]

Experimental Protocols

I. Anti-dsDNA IgG ELISA Protocol

This protocol outlines the steps for a standard indirect ELISA to quantify anti-dsDNA IgG antibodies in mouse serum. Commercially available kits are often used and their specific instructions should be followed.[2][3][7] This protocol provides a general framework.

Materials:

  • 96-well ELISA plates

  • Calf thymus dsDNA

  • Poly-L-lysine (for plate coating)

  • Phosphate-Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBST)

  • Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

  • Mouse serum samples (from this compound-treated and control mice)

  • Standard mouse anti-dsDNA antibody (for standard curve)

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Pre-coat the wells of a 96-well plate with poly-L-lysine by adding 100 µL of a 10 µg/mL solution to each well and incubating for 1 hour at 37°C.

    • Wash the plate three times with PBST.

    • Coat the wells with 100 µL of 10 µg/mL dsDNA in PBS and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with PBST.

    • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with PBST.

    • Prepare serial dilutions of the standard anti-dsDNA antibody in blocking buffer to generate a standard curve.

    • Dilute the mouse serum samples (a starting dilution of 1:100 in blocking buffer is common) and add 100 µL to the appropriate wells.[4] Also include wells for the standard curve and blanks (blocking buffer only).

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate five times with PBST.

    • Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in blocking buffer according to the manufacturer's instructions, to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Calculate the concentration of anti-dsDNA antibodies in the samples by interpolating their absorbance values from the standard curve.

II. Crithidia luciliae Immunofluorescence Assay (CLIA)

This assay is highly specific for anti-dsDNA antibodies as it utilizes the kinetoplast of the hemoflagellate Crithidia luciliae, which is a large mitochondrion containing a network of circular dsDNA and is free of interfering nuclear antigens like histones.[3]

Materials:

  • Glass slides with fixed Crithidia luciliae organisms

  • Mouse serum samples

  • Positive and negative control sera

  • Fluorescein isothiocyanate (FITC)-conjugated goat anti-mouse IgG

  • Phosphate-Buffered Saline (PBS)

  • Mounting medium with an anti-fading agent

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Prepare serial dilutions of the mouse serum samples in PBS. A starting dilution of 1:10 or 1:20 is typical.

  • Incubation with Primary Antibody:

    • Apply the diluted serum samples and controls to the wells of the Crithidia luciliae slides.

    • Incubate in a humidified chamber for 30 minutes at room temperature.

  • Washing:

    • Gently rinse the slides with PBS and then wash for 10 minutes in a PBS bath.

  • Incubation with Secondary Antibody:

    • Apply FITC-conjugated goat anti-mouse IgG (diluted in PBS according to the manufacturer's instructions) to each well.

    • Incubate in a humidified, dark chamber for 30 minutes at room temperature.

  • Final Washing:

    • Repeat the washing step as in step 3.

  • Mounting and Visualization:

    • Add a drop of mounting medium to each well and cover with a coverslip.

    • Examine the slides under a fluorescence microscope.

  • Interpretation:

    • A positive result is indicated by bright, apple-green fluorescence of the kinetoplast. Fluorescence of the nucleus may also be observed but is not specific for anti-dsDNA antibodies.

    • The titer of the anti-dsDNA antibodies is the highest dilution of serum that still shows positive kinetoplast fluorescence.

Visualizations

Experimental Workflow

G cluster_0 This compound-Induced Lupus Model cluster_1 Sample Collection & Processing cluster_2 Anti-dsDNA Antibody Measurement This compound This compound Injection (0.5 mL, i.p.) Incubation Incubation Period (Weeks to Months) This compound->Incubation Mice BALB/c or C57BL/6 Mice Mice->this compound Blood Blood Collection Incubation->Blood Serum Serum Separation Blood->Serum ELISA ELISA Serum->ELISA CLIA Crithidia luciliae Assay Serum->CLIA Data Data Analysis & Quantification ELISA->Data CLIA->Data

Caption: Workflow for Measuring Anti-dsDNA in PIL Mice.

Key Signaling Pathways in this compound-Induced Autoimmunity

G This compound This compound APC Antigen Presenting Cell (e.g., Macrophage, Dendritic Cell) This compound->APC Uptake & Activation TLR7 TLR7 APC->TLR7 Endogenous RNA ligands IL6 IL-6 APC->IL6 Production T_Cell T Helper Cell APC->T_Cell Antigen Presentation IFN_alpha Type I IFN (IFN-α) TLR7->IFN_alpha MyD88-dependent B_Cell B Cell IFN_alpha->B_Cell Promotes Activation IL6->B_Cell Promotes Differentiation T_Cell->B_Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti_dsDNA Anti-dsDNA Antibodies Plasma_Cell->Anti_dsDNA Production

Caption: Signaling in this compound-Induced Autoantibody Production.

References

Application Notes: Utilizing Pristane for the Investigation of Th1/Th2 Immune Response Balance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pristane (2,6,10,14-tetramethylpentadecane) is a naturally occurring isoprenoid alkane that is widely used in immunological research to induce autoimmune diseases in mice that mimic human systemic lupus erythematosus (SLE).[1] A single intraperitoneal injection of this compound in non-autoimmune mouse strains, such as BALB/c or C57BL/6J, triggers a chronic inflammatory response characterized by the production of autoantibodies (e.g., anti-dsDNA, anti-Sm), immune complex deposition, and organ damage, particularly lupus nephritis.[1][2] This model, known as this compound-induced lupus (PIL), is an invaluable tool for studying the environmental triggers of autoimmunity and the complex interplay of immune cell subsets.[1]

A key feature of the immune dysregulation in the PIL model is a profound imbalance in the T helper (Th) cell response, specifically between the Th1 and Th2 lineages.[3] Th1 cells, characterized by the production of interferon-gamma (IFN-γ), are crucial for cell-mediated immunity against intracellular pathogens.[4][5] Conversely, Th2 cells, which secrete cytokines like interleukin-4 (IL-4), IL-5, and IL-13, orchestrate humoral immunity against extracellular pathogens and are involved in allergic responses.[4][5] The this compound model provides a robust platform to investigate how an environmental adjuvant can skew this delicate balance, leading to the breakdown of self-tolerance and the onset of autoimmune pathology. Researchers can utilize this model to dissect the cellular and molecular mechanisms driving Th1/Th2 differentiation, evaluate the efficacy of novel immunomodulatory therapies, and identify biomarkers associated with disease progression.[6][7]

Quantitative Data Summary

The administration of this compound leads to significant, time-dependent changes in the populations of Th cell subsets and their associated cytokine profiles. The tables below summarize representative quantitative data from studies using the PIL model.

Table 1: T Helper Cell Population Dynamics in Spleen Following this compound Induction (Data compiled from studies in BALB/c mice)

Time Post-InjectionCell SubsetThis compound-Induced Group (% of CD4+ T cells)Healthy Control Group (% of CD4+ T cells)Key Observation
16 Weeks TregIncreasedBaselineSignificant compensatory increase in regulatory T cells.[8][9]
Th1DecreasedBaselineInitial suppression of Th1 population.[8][9]
Th2DecreasedBaselineInitial suppression of Th2 population.[8][9]
24-32 Weeks TregDecreasingBaselineFailure of the compensatory Treg response.[8][9]
Th1IncreasedBaselineSignificant elevation of the Th1 population.[8][9]
Th2IncreasedBaselineSignificant elevation of the Th2 population.[8][9]

Table 2: Cytokine Production by Splenocytes from this compound-Treated Mice (Data represents typical findings from in vitro splenocyte stimulation assays)

CytokineThis compound-Treated Group (Concentration)Control Group (Concentration)Associated Th SubsetImplication
IFN-γ IncreasedLow/UndetectableTh1Indicates a strong Th1-skewed inflammatory response.[3][10]
TNF-α IncreasedLow/UndetectableTh1 / MacrophagesContributes to systemic inflammation.[3]
IL-4 IncreasedLow/UndetectableTh2Suggests concurrent activation of the Th2 pathway.[3]
IL-6 IncreasedLow/UndetectableTh2 / MacrophagesA pleiotropic cytokine involved in B-cell activation and inflammation.[2][7]
IL-12 IncreasedLow/UndetectableAPCs (promotes Th1)Drives the differentiation and proliferation of Th1 cells.[10]
IL-2 DecreasedBaselineTh1A decrease in the Th1-type cytokine IL-2 has been observed in some studies.[7]
IL-13 IncreasedBaselineTh2This Th2-type cytokine is linked to B-cell activation and autoantibody production.[7]

Experimental Protocols

Protocol 1: Induction of Lupus Model with this compound

This protocol describes the standard procedure for inducing a lupus-like disease in mice using this compound.

Materials:

  • This compound (2,6,10,14-tetramethylpentadecane)

  • Syringes (1 mL) and needles (27-gauge)

  • 6- to 8-week-old female mice (BALB/c or C57BL/6J strains are commonly used)[2][8]

  • Sterile Phosphate-Buffered Saline (PBS) (for control group)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • On day 0, administer a single 0.5 mL intraperitoneal (i.p.) injection of this compound to each mouse in the experimental group.[2][8]

  • Administer a single 0.5 mL i.p. injection of sterile PBS or saline to each mouse in the control group.[2]

  • House the animals under standard conditions for the duration of the experiment (typically 16 to 32 weeks).[8]

  • Monitor the health of the mice regularly, including body weight and signs of distress.

  • At predetermined time points (e.g., 2, 4, 6 months), collect samples for analysis as described in the following protocols.[2]

Protocol 2: Analysis of Th1/Th2 Splenocyte Populations by Flow Cytometry

This protocol details the method for identifying and quantifying Th1 and Th2 cells from the spleens of experimental mice.

Materials:

  • Spleens from control and this compound-treated mice

  • RPMI-1640 medium, supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Brefeldin A or Monensin (protein transport inhibitor)

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for surface staining (e.g., anti-CD3, anti-CD4)

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm kit)

  • Antibodies for intracellular staining (e.g., anti-IFN-γ (for Th1), anti-IL-4 (for Th2))

  • Flow cytometer

Procedure:

  • Splenocyte Isolation: Aseptically harvest spleens and place them in cold RPMI medium. Generate a single-cell suspension by gently grinding the spleen between two frosted glass slides. Lyse red blood cells using an ACK lysis buffer. Wash the remaining cells with RPMI medium and count them.

  • Cell Stimulation: Resuspend splenocytes at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium. Stimulate the cells for 4-5 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor like Brefeldin A (10 µg/mL). This step is crucial to accumulate cytokines intracellularly for detection.

  • Surface Staining: After stimulation, wash the cells with FACS buffer. Stain for surface markers by incubating the cells with fluorescently conjugated antibodies against CD3 and CD4 for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells again and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This allows antibodies to access intracellular targets.

  • Intracellular Staining: Incubate the permeabilized cells with fluorescently conjugated antibodies against IFN-γ and IL-4 for 30 minutes at 4°C in the dark.

  • Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD3+CD4+ T helper cell population. Within this gate, quantify the percentage of cells expressing IFN-γ (Th1) and IL-4 (Th2).

Protocol 3: Quantification of Serum Cytokines and Autoantibodies by ELISA

This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for measuring the concentration of specific cytokines and autoantibodies in mouse serum.

Materials:

  • Serum collected from control and this compound-treated mice

  • Commercial ELISA kits for specific analytes (e.g., mouse IFN-γ, IL-4, IL-6, anti-dsDNA IgG)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Sample Collection: Collect blood from mice via cardiac puncture or tail bleed. Allow the blood to clot at room temperature and then centrifuge to separate the serum. Store serum at -80°C until use.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's protocol for the specific kit being used. A general workflow is as follows:

    • Coat a 96-well plate with a capture antibody specific for the analyte of interest.

    • Wash the plate to remove unbound antibody.

    • Block the plate to prevent non-specific binding.

    • Add standards and diluted serum samples to the wells and incubate.

    • Wash the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate.

    • Add the enzyme substrate (e.g., TMB) and allow the color to develop.

    • Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.[11] Generate a standard curve using the known concentrations of the standards. Calculate the concentration of the analyte in the unknown samples by interpolating from the standard curve.

Visualizations: Pathways and Workflows

Th_Differentiation cluster_Th1 cluster_Th2 Naive_T Naïve CD4+ T Cell Tbet T-bet GATA3 GATA-3 Th1_Path Th1 Differentiation Th2_Path Th2 Differentiation APC Antigen Presenting Cell (APC) APC->Naive_T TCR Signal IL12 IL-12 APC->IL12 IL12->Naive_T Stimulates IFNg_ext IFN-γ IFNg_ext->Naive_T Stimulates IL4_ext IL-4 IL4_ext->Naive_T Stimulates Th1_Cell Th1 Cell Tbet->Th1_Cell Drives Th2_Cell Th2 Cell GATA3->Th2_Cell Drives Th1_Cell->GATA3 Inhibits IFNg_prod IFN-γ Th1_Cell->IFNg_prod Produces Th2_Cell->Tbet Inhibits IL4_prod IL-4, IL-5, IL-13 Th2_Cell->IL4_prod Produces IFNg_prod->IFNg_ext Positive Feedback IL4_prod->IL4_ext Positive Feedback

Caption: Th1/Th2 cell differentiation signaling pathway.

Pristane_Workflow start Start: 6-8 week old mice (e.g., BALB/c) injection Single 0.5 mL Intraperitoneal Injection start->injection This compound This compound Group injection->this compound control Control Group (PBS) injection->control incubation Disease Development (16-32 weeks) This compound->incubation control->incubation monitoring Monitor Disease Markers: - Proteinuria - Body Weight incubation->monitoring sacrifice Euthanasia and Sample Collection incubation->sacrifice samples Collect: - Serum - Spleen - Kidneys sacrifice->samples analysis Immunological Analysis samples->analysis elisa ELISA: - Serum Cytokines - Autoantibodies analysis->elisa flow Flow Cytometry: - Splenic Th1/Th2 Cells analysis->flow pcr RT-PCR: - T-bet/GATA-3 mRNA analysis->pcr histo Histology: - Kidney Pathology analysis->histo Pristane_Effect This compound This compound Injection (i.p.) inflammation Peritoneal Inflammation & APC Activation This compound->inflammation cytokines Pro-inflammatory Cytokine Release (IL-6, IL-12, IFN-γ) inflammation->cytokines imbalance Skewed Th1/Th2 Balance cytokines->imbalance th1_dom Relative Th1 Dominance imbalance->th1_dom th2_act Th2 Activation imbalance->th2_act autoimmunity Breakdown of Self-Tolerance th1_dom->autoimmunity bcell Polyclonal B-Cell Activation th2_act->bcell autoimmunity->bcell autoab Autoantibody Production (anti-dsDNA, anti-Sm) bcell->autoab damage Immune Complex Deposition & Tissue Damage (Lupus Nephritis) autoab->damage

References

Troubleshooting & Optimization

Troubleshooting inconsistent autoantibody profiles in Pristane lupus models.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent autoantibody profiles in pristane-induced lupus (PIL) models. It is designed for scientists and drug development professionals to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is there significant variability in autoantibody titers and incidence among mice of the same inbred strain?

A: High variability is a known characteristic of the this compound-induced lupus model. While this compound can induce lupus-specific autoantibodies in most mouse strains, the response can be stochastic.[1] Not all mice within a given strain will develop autoantibodies, and the levels, specificities, and time of onset can vary markedly.[1] This variability is thought to involve random events in the immune response, similar to what is suggested for spontaneous lupus models like the MRL/lpr strain.[1] Factors such as minor differences in gut microbiota, subclinical infections, or other environmental stressors can also contribute to this inconsistency.

Q2: Which mouse strain is best for consistently inducing specific autoantibodies like anti-dsDNA or anti-Sm?

A: The choice of mouse strain is critical as the genetic background significantly influences the specific types of autoantibodies produced.[1]

  • BALB/c Mice: This strain is widely used and reliably develops a broad range of autoantibodies, including anti-nRNP/Sm, anti-Su, anti-dsDNA, and anti-ribosomal P.[1][2][3][4][5] They also develop clinical features like arthritis and glomerulonephritis.[6][7] Anti-dsDNA antibodies, which are highly specific for SLE, appear later, typically 6-10 months after this compound injection.[2][3]

  • C57BL/6 (B6) Mice: This strain also develops lupus autoantibodies, but the profile can differ from BALB/c mice.[1] For instance, B6 and related B10.S mice are unique in producing autoantibodies against dsRNA binding proteins like NF45/NF90.[1] However, C57BL/6 mice do not typically develop the arthritis seen in the BALB/c strain.[7]

  • SJL/J Mice: This is another susceptible strain that develops autoantibodies like anti-Sm and anti-ribosomal P.[1][5]

It is crucial to select a strain based on the specific autoantibody profile required for your study. Widespread susceptibility exists, but the expression of individual autoantibody markers is influenced by both MHC (H-2-linked) and non-MHC genes.[1]

Q3: What is the expected timeline for the appearance of different autoantibodies after this compound injection?

A: The development of autoantibodies follows a general timeline, though this can vary between strains and individual animals. In BALB/c mice:

  • 1-2 Months: Anti-Su antibodies are often the first to appear.[4][8]

  • 2-4 Months: Anti-U1RNP and anti-Sm antibodies typically follow.[4][8]

  • 3-4 Months: Antinuclear antibodies (ANA) are usually detectable.[2]

  • 4-6 Months: A majority of mice will have developed a profile including anti-Su, anti-U1RNP, and anti-Sm antibodies.[3][4]

  • 6-10 Months: Anti-dsDNA antibodies, a key marker for SLE, tend to appear much later in the disease course.[3]

Q4: How does the mechanism of this compound induction lead to autoantibody production?

A: this compound, a hydrocarbon oil, induces a chronic inflammatory response in the peritoneal cavity when injected.[3][5] This leads to the formation of lipogranulomas, which are structures containing phagocytic cells and lymphocytes.[5] The inflammatory environment triggers a cascade of immune events, critically involving the overexpression of Type I Interferon (IFN-I).[3][6] This IFN signature is mediated by the activation of monocytes through Toll-like receptor 7 (TLR7) signaling.[3][6] The resulting systemic inflammation and B and T lymphocyte hyperreactivity lead to a breakdown of immune tolerance and the production of autoantibodies against nuclear components.[6][9]

Troubleshooting Inconsistent Autoantibody Profiles

ProblemPotential Cause(s)Recommended Solution(s)
High variability in autoantibody titers within the same experimental group. 1. Stochastic Nature of Model: The induction process has inherent variability.[1]2. Animal Health: Subclinical infections or stress can alter immune responses.3. This compound Administration: Inconsistent injection volume or intraperitoneal placement.4. Genetic Drift: Minor genetic differences in mouse colonies over time.1. Increase Group Size: Use a larger number of mice per group to ensure sufficient statistical power to overcome individual variability.2. Health Monitoring: Ensure mice are healthy, pathogen-free, and housed in a stable, low-stress environment.3. Standardize Injection: Use precise technique for intraperitoneal injections. Ensure the same person performs all injections if possible.4. Source Animals Consistently: Obtain mice from a reliable vendor and use animals from the same shipment for an entire experiment.
Delayed or absent autoantibody development. 1. Incorrect Time Point: Serum may be collected before autoantibodies have had time to develop.[2][3]2. Mouse Strain: The selected strain may not be a high responder for the specific autoantibody being measured (e.g., using C57BL/6 for an arthritis study).[7]3. This compound Quality/Dose: Impure this compound or an incorrect dose (standard is 0.5 mL) can lead to a suboptimal response.[2]1. Optimize Timeline: Conduct a pilot study with serial bleeds to determine the optimal time course for your specific strain and autoantibody of interest.2. Select Appropriate Strain: Refer to literature to choose a strain known to produce the desired autoantibodies (see Table 1).3. Verify Reagents: Use high-purity this compound (2,6,10,14-tetramethylpentadecane) from a reputable supplier.[6] Confirm the injected volume is accurate.
Unexpected autoantibody profile (e.g., wrong specificities). 1. Genetic Background: The mouse strain's genetic makeup is the primary determinant of the autoantibody profile.[1]2. Assay Specificity: Cross-reactivity or technical issues with the ELISA or other detection methods.1. Confirm Strain Genetics: If results are highly unexpected, confirm the genetic background of your mice.2. Validate Assays: Run appropriate controls for your ELISA, including positive and negative serum samples and antigen specificity tests.
Control (saline-injected) mice show positive autoantibody titers. 1. Contamination: Cross-contamination of cages, bedding, or handling equipment.2. Assay Artifact: High background or non-specific binding in the detection assay.3. Age-Related Autoimmunity: Some strains may develop low levels of autoantibodies spontaneously with age.[10]1. Strict Husbandry: Maintain separate housing and handling protocols for control and experimental groups.2. Troubleshoot Assay: Optimize blocking steps and antibody concentrations in your ELISA to reduce background noise.3. Use Age-Matched Controls: Ensure control mice are the same age as the experimental group to account for any age-related effects.

Data Presentation: Autoantibody Profiles in Mouse Strains

Table 1: Summary of Autoantibody Induction by this compound in Different Mouse Strains

AutoantibodyBALB/cC57BL/6 (B6)SJL/JFrequency / Notes
Anti-nRNP/Sm YesYesYesInduced in most strains, though frequencies and levels vary.[1][3]
Anti-dsDNA Yes (late onset)YesNot specifiedAppears late (6-10 months) in BALB/c mice.[2][3]
Anti-Su YesYesYesOne of the earliest autoantibodies to appear.[4][8]
Anti-Ribosomal P YesYesYesProduction can be H-2 haplotype-dependent.[1]
Anti-Chromatin YesYesNot specifiedLevels are often high and are IL-6 dependent.[10][11]
Anti-NF90/NF45 NoYesNoResponse appears restricted to B6 and B10.S strains.[1]

Note: "Yes" indicates that the autoantibody is typically induced in that strain, but not all animals will be positive.

Experimental Protocols

Protocol for this compound-Induced Lupus
  • Animals: Use 8-10 week old female mice from a susceptible strain (e.g., BALB/c).[2][12]

  • Reagent: High-purity this compound (2,6,10,14-tetramethylpentadecane).

  • Procedure:

    • Acclimatize mice to the facility for at least one week prior to the experiment.

    • Administer a single 0.5 mL intraperitoneal (i.p.) injection of this compound per mouse.[2][12]

    • For control groups, administer a single 0.5 mL i.p. injection of sterile 0.9% saline.[2]

    • House mice under standard conditions and monitor for signs of arthritis or distress.

    • Collect blood for serum analysis at predetermined time points (e.g., baseline, 2, 4, 6, and 8 months post-injection).[2]

Protocol for Serum Autoantibody Detection by ELISA
  • Reagents:

    • Coating Antigen (e.g., dsDNA, Sm, RNP)

    • Coating Buffer (e.g., PBS, pH 7.4)

    • Blocking Buffer (e.g., PBS with 1% BSA)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Serum samples (diluted in blocking buffer)

    • HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

    • Substrate (e.g., TMB)

    • Stop Solution (e.g., 2N H₂SO₄)

  • Procedure:

    • Coat a 96-well ELISA plate with the desired antigen diluted in coating buffer and incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer.

    • Block non-specific binding by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate 3 times.

    • Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature. Include positive and negative control sera.

    • Wash the plate 5 times.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

    • Add TMB substrate and incubate in the dark until color develops (5-15 minutes).

    • Add stop solution to each well to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

Experimental and Pathogenic Workflows

G cluster_0 Experimental Workflow A 1. Animal Selection (e.g., 8-week-old female BALB/c) B 2. This compound Injection (0.5 mL, single i.p.) A->B C 3. Disease Development (Monitor for 2-8 months) B->C D 4. Serial Serum Collection C->D E 5. Autoantibody Measurement (ELISA for anti-Sm, anti-dsDNA, etc.) D->E F 6. Data Analysis (Titers, Incidence, Statistics) E->F G cluster_1 Signaling Pathway to Autoantibody Production This compound This compound (i.p.) Inflammation Peritoneal Inflammation (Lipogranuloma Formation) This compound->Inflammation Monocyte Monocyte Activation Inflammation->Monocyte TLR7 TLR7 Signaling Monocyte->TLR7 IFN Type I Interferon (IFN-I) Production TLR7->IFN Bcell B & T Cell Hyperreactivity IFN->Bcell Breakdown Loss of Immune Tolerance Bcell->Breakdown AutoAb Autoantibody Production (anti-Sm, anti-dsDNA, etc.) Breakdown->AutoAb

References

Strategies to minimize mortality in mice after Pristane injection.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing mortality in mice following Pristane injection for the induction of systemic lupus erythematosus (SLE)-like disease.

Troubleshooting Guides

Issue: Unexpectedly high mortality in C57BL/6 mice within the first month.

  • Question: We are observing a high rate of mortality in our C57BL/6 mice within 2-4 weeks of this compound injection. What is the likely cause and how can we mitigate this?

  • Answer: The primary cause of early mortality in C57BL/6 mice after this compound injection is Diffuse Alveolar Hemorrhage (DAH).[1] This is a known strain-specific complication.[1] To minimize this, consider the following:

    • Alternative Strain: If your research goals permit, switching to a BALB/c mouse strain is the most effective way to avoid DAH-related mortality.[1][2] BALB/c mice do not typically develop this acute lung injury but will still develop lupus-like nephritis and autoantibodies over a period of several months.[2][3]

    • Close Monitoring: Implement a rigorous health monitoring plan (see Experimental Protocols below) to identify early signs of respiratory distress, such as labored breathing. Euthanasia should be considered for moribund animals to minimize suffering.[4]

    • Therapeutic Intervention: Prophylactic treatment with agents that modulate the inflammatory response, such as alpha-1-antitrypsin, has been shown to prevent DAH.[5]

Issue: Signs of distress and general poor health in mice post-injection.

  • Question: Our mice appear lethargic, have a rough coat, and are losing weight after this compound injection. What supportive care can we provide?

  • Answer: These are common signs of systemic inflammation and distress. Supportive care is crucial for animal welfare and data quality.

    • Ensure Easy Access to Food and Water: Provide softened food or gel packs on the cage floor to ensure easy access for animals that may be reluctant to move.

    • Monitor Body Weight: A significant drop in body weight is a key indicator of poor health. Establish a humane endpoint based on a predefined percentage of weight loss.

    • Analgesics: Consult with your institution's veterinary staff regarding the appropriate use of analgesics to manage pain associated with inflammation and arthritis.

Frequently Asked Questions (FAQs)

  • Q1: What is the standard protocol for this compound injection to induce a lupus-like model?

    • A single intraperitoneal (i.p.) injection of 0.5 mL of this compound is the most widely used and cited method for inducing lupus-like disease in mice.[6][7][8]

  • Q2: How does the choice of mouse strain affect the experimental outcome and mortality?

    • The genetic background of the mouse strain is a critical determinant of disease phenotype and mortality. C57BL/6 and C57BL/10 strains are susceptible to early-onset, fatal DAH.[1] BALB/c mice, on the other hand, are resistant to DAH but develop glomerulonephritis and produce a wide array of lupus-associated autoantibodies.[1][2][3] SJL/J mice may also experience higher mortality, but this is typically later in the disease course and associated with mediastinal lymphadenopathy and nephritis, not DAH.[1]

  • Q3: What are the key pathological mechanisms driving this compound-induced mortality?

    • In C57BL/6 mice, mortality is primarily due to DAH, which is driven by a robust inflammatory response in the lungs involving the recruitment of macrophages and neutrophils.[1][9] This process is dependent on B cells but surprisingly independent of MyD88 and TLR7 signaling, which are crucial for the development of autoimmunity and nephritis.[1] The production of type I interferons is a hallmark of the this compound-induced model and plays a central role in the overall pathogenesis.[3]

  • Q4: Are there any treatments that have been shown to reduce mortality in this model?

    • Yes, several studies have reported reduced mortality or disease severity with therapeutic interventions. For example, treatment with coptisine showed no animal deaths during a 180-day study in BALB/c mice.[8][10] In C57BL/6 mice, where DAH is the main concern, treatments that inhibit neutrophil and macrophage activation, such as alpha-1-antitrypsin, can prevent the development of fatal lung hemorrhage.[5] Additionally, mice with a defective type III interferon receptor (Ifnlr1-/-) have shown significantly increased survival rates.[11]

  • Q5: What are the expected clinical signs and timeline for disease development?

    • In C57BL/6 mice, signs of respiratory distress due to DAH can appear as early as 3-7 days post-injection, with mortality peaking between 2 and 4 weeks.[1] In BALB/c mice, the development of lupus-like disease is more gradual. Autoantibodies can be detected as early as 1-2 months post-injection, with glomerulonephritis and proteinuria developing over several months.[12] General signs of illness across strains can include a rough coat, weight loss, and reduced activity.[7]

Data on Mortality Rates

Table 1: Mortality Rates in Different Mouse Strains Following a Single 0.5 mL Intraperitoneal this compound Injection

Mouse StrainMortality RateTime Frame of MortalityPrimary Cause of DeathReference
C57BL/6 (WT)~70%Within the first monthDiffuse Alveolar Hemorrhage[11]
C57BL/6 (Ifnlr1-/-)0%Up to 6 monthsN/A[11]
C57BL/10High2-4 weeksDiffuse Alveolar Hemorrhage[1]
BALB/c0%Not specified (in studies with specific treatments)N/A[1][8]
SJL/JHigh4-6 monthsMediastinal lymphadenopathy and nephritis[1]

Experimental Protocols

Protocol 1: this compound Administration

  • Animal Strain and Preparation: Select the appropriate mouse strain for your research objectives (e.g., BALB/c for nephritis studies, C57BL/6 for DAH studies). Acclimatize mice for at least one week before the procedure. Ensure mice are of an appropriate age and weight as specified in your experimental design (typically 8-12 weeks old).

  • This compound Handling: this compound (2,6,10,14-tetramethylpentadecane) should be handled in a chemical fume hood. Ensure it is sterile; if not, it can be sterilized by filtration through a 0.22 µm filter.

  • Injection Procedure:

    • Gently restrain the mouse.

    • Administer a single 0.5 mL intraperitoneal (i.p.) injection of this compound.

    • Monitor the mouse for a few minutes post-injection to ensure there are no immediate adverse reactions.

Protocol 2: Health Monitoring Plan

  • Daily Monitoring (First 4 weeks for C57BL/6, weekly for BALB/c):

    • Observe for changes in posture, activity level, and grooming.

    • Check for signs of respiratory distress (especially in C57BL/6 mice), such as labored breathing, gasping, or cyanosis.

    • Assess for a rough or unkempt coat.

    • Look for signs of pain, such as a hunched posture or reluctance to move.

  • Weekly Monitoring:

    • Measure body weight. A loss of more than 15-20% of the initial body weight is a common humane endpoint.

    • For nephritis studies, monitor proteinuria using urine dipsticks.

  • Humane Endpoints: Establish clear criteria for euthanasia in consultation with your institution's animal care and use committee. These should include, but are not limited to:

    • Significant weight loss.

    • Severe respiratory distress.

    • Inability to access food or water.

    • Persistent lethargy or unresponsiveness.

Visualizations

experimental_workflow Experimental Workflow for this compound-Induced Lupus Model cluster_pre_injection Pre-Injection cluster_injection Injection cluster_monitoring Post-Injection Monitoring cluster_outcome Experimental Outcome acclimatization Acclimatization (1 week) baseline Baseline Measurements (Weight, Urine Protein) acclimatization->baseline injection This compound Injection (0.5 mL, i.p.) baseline->injection daily_monitoring Daily Health Checks (Activity, Respiration) injection->daily_monitoring weekly_monitoring Weekly Measurements (Weight, Proteinuria) daily_monitoring->weekly_monitoring humane_endpoints Humane Endpoint Assessment weekly_monitoring->humane_endpoints c57bl6 C57BL/6 Outcome (DAH, 2-4 weeks) weekly_monitoring->c57bl6 Disease Progression balbc BALB/c Outcome (Nephritis, >2 months) weekly_monitoring->balbc Disease Progression humane_endpoints->c57bl6 If endpoint met humane_endpoints->balbc If endpoint met

Caption: Experimental workflow for the this compound-induced lupus model in mice.

pristane_dah_pathway Signaling in this compound-Induced DAH in C57BL/6 Mice This compound This compound (i.p.) inflammation Chronic Inflammation This compound->inflammation monocyte_recruitment Monocyte Recruitment inflammation->monocyte_recruitment neutrophil_influx Neutrophil Influx inflammation->neutrophil_influx type1_ifn Type I IFN Production (TLR7/MyD88 dependent) monocyte_recruitment->type1_ifn macrophage_influx Macrophage Influx monocyte_recruitment->macrophage_influx b_cell_activation B-Cell Activation type1_ifn->b_cell_activation autoantibodies Autoantibody Production (Anti-dsDNA, Anti-Sm) glomerulonephritis Glomerulonephritis autoantibodies->glomerulonephritis b_cell_activation->autoantibodies lung_injury Diffuse Alveolar Hemorrhage (DAH) b_cell_activation->lung_injury B-Cell Dependent macrophage_influx->lung_injury netosis NETosis neutrophil_influx->netosis netosis->lung_injury

Caption: Signaling pathways in this compound-induced pathology.

References

Technical Support Center: Optimizing Pristane-Induced Plasmacytoma Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pristane to induce plasmacytomas in mice. The information is designed to address common challenges and optimize experimental outcomes for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dose and schedule for this compound administration to induce plasmacytomas?

A1: The incidence of plasmacytoma is dose-dependent. A regimen of three 0.5 ml intraperitoneal (i.p.) injections of this compound given at 60-day intervals has been shown to yield the highest incidence, averaging 61% in BALB/c mice.[1][2] Other schedules, such as a single 1.0 ml injection or two 0.5 ml injections, result in lower yields.[1]

Q2: What is the expected latency period for plasmacytoma development?

A2: The minimum latency period for plasmacytoma development is approximately 120 days.[1] With an optimal dosing schedule of three 0.5 ml injections, the median latent period typically ranges from 180 to 250 days.[1]

Q3: Which mouse strain is most susceptible to this compound-induced plasmacytomas?

A3: Inbred BALB/c mice are the most susceptible strain for this compound-induced plasmacytomagenesis.[3][4] Other strains, such as C57BL/6J, are resistant to plasmacytoma development, although they do form oil granulomas in response to this compound.[5][6]

Q4: What is the role of the oil granuloma in plasmacytoma development?

A4: this compound induces a chronic inflammatory response in the peritoneal cavity, leading to the formation of oil granulomas.[3] These granulomas are considered the primary site where plasmacytomas arise.[3][6] The inflammatory environment within the granuloma, rich in cytokines like Interleukin-6 (IL-6), is crucial for the survival and proliferation of transformed plasma cells.[3][7][8]

Q5: How does the housing condition of the mice affect tumor incidence?

A5: The housing environment plays a significant role. BALB/c mice housed under conventional conditions show a much higher incidence of plasmacytoma (around 60%) compared to those kept in specific pathogen-free (SPF) conditions (less than 5%).[9] This suggests that exogenous antigenic stimulation from the environment contributes to tumorigenesis.[9]

Troubleshooting Guide

Problem: Low or no plasmacytoma incidence.

Possible Cause Recommended Solution
Suboptimal this compound Dosage Ensure the use of a proven dosing regimen. Three i.p. injections of 0.5 ml this compound at 60-day intervals is recommended for the highest yield.[1][2]
Incorrect Mouse Strain Verify that you are using a susceptible strain, such as BALB/c.[3][4] Other strains are largely resistant.
Specific Pathogen-Free (SPF) Housing While SPF conditions are standard for many experiments, they significantly reduce the incidence of this compound-induced plasmacytomas.[9] If high tumor incidence is the primary goal, conventional housing may be necessary. This should be carefully considered and managed under appropriate ethical guidelines.
Insufficient Latency Period Be patient. The median latency for tumor development can be up to 250 days.[1] Monitor mice for signs of ascites development, which is an indicator of tumor presence.[3]
Genetic Drift in Mouse Colony Sub-strains of BALB/c can exhibit different susceptibilities.[4] If possible, source mice from a colony with a documented history of successful plasmacytoma induction.

Problem: High variability in tumor latency and incidence.

Possible Cause Recommended Solution
Inconsistent Injection Technique Ensure consistent intraperitoneal administration of this compound. Improper injection can lead to variable dosing and inflammatory responses.
Microbial Status of the Colony Fluctuations in the microbial environment of conventionally housed mice can lead to variability in antigenic stimulation and, consequently, tumor development.[9]
Age of Mice at First Injection While not explicitly detailed in the provided results, starting with mice of a consistent age group can help reduce variability.

Quantitative Data Summary

Table 1: Effect of this compound Dose Schedule on Plasmacytoma Incidence in BALB/c Mice [1]

This compound Dosing ScheduleTotal VolumeAverage Plasmacytoma Yield (%)Range (%)
Three 0.5 ml doses at 2-month intervals1.5 ml6151 - 71
Single 1.0 ml dose1.0 ml4237 - 45
Single 0.5 ml dose (in young mice)0.5 ml2214 - 26

Experimental Protocols

Protocol 1: Induction of Plasmacytomas using this compound

Materials:

  • This compound (2,6,10,14-tetramethylpentadecane)

  • 8-12 week old female BALB/c mice

  • 1 ml syringes with 25-gauge needles

  • Appropriate animal handling and restraint equipment

Procedure:

  • Acclimate mice to the housing facility for at least one week prior to the start of the experiment.

  • On day 0, administer the first intraperitoneal (i.p.) injection of 0.5 ml of this compound to each mouse.

  • Repeat the 0.5 ml i.p. injection on day 60 and day 120.[2]

  • Monitor the mice regularly (at least twice weekly) for signs of illness and abdominal distension, which may indicate the development of ascites fluid containing tumor cells.[3]

  • The typical latency period for tumor development is between 180 and 250 days after the first injection.[1]

  • Once ascites is apparent, it can be collected for the analysis of plasmacytoma cells. The diagnosis is typically confirmed by identifying 10 or more characteristic tumor plasma cells per field in the ascitic fluid.[3]

Visualizations

experimental_workflow Experimental Workflow for this compound-Induced Plasmacytoma cluster_protocol This compound Administration Protocol cluster_monitoring Monitoring and Development cluster_analysis Analysis day0 Day 0: Inject 0.5 ml this compound (i.p.) day60 Day 60: Inject 0.5 ml this compound (i.p.) day0->day60 day120 Day 120: Inject 0.5 ml this compound (i.p.) day60->day120 monitoring Days 120-250+: Monitor for Ascites day120->monitoring ascites Ascites Development monitoring->ascites collection Ascites Fluid Collection ascites->collection diagnosis Cytological Diagnosis of Plasmacytoma collection->diagnosis

Caption: Workflow for this compound-induced plasmacytoma in mice.

signaling_pathway Mechanism of this compound-Induced Plasmacytomagenesis This compound This compound (i.p. injection) inflammation Chronic Peritoneal Inflammation This compound->inflammation granuloma Oil Granuloma Formation inflammation->granuloma cytokines Increased Cytokine Production (e.g., IL-6) granuloma->cytokines transformed_cell Transformed Plasma Cell cytokines->transformed_cell Survival & Proliferation Signal b_cell B-cell/Plasma Cell transformation Genetic Events (e.g., c-myc translocation) b_cell->transformation transformation->transformed_cell plasmacytoma Plasmacytoma Development transformed_cell->plasmacytoma

Caption: Key steps in this compound-induced plasmacytoma development.

References

Technical Support Center: Managing Side Effects in Pristane-Treated Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing pristane-induced models of autoimmune diseases, such as lupus. Below are solutions and protocols for managing common side effects, with a focus on skin lesions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side effects observed in this compound-treated mice?

A1: A single intraperitoneal injection of this compound in susceptible mouse strains, like BALB/c, can induce a systemic autoimmune disease resembling lupus. Common side effects include:

  • Skin lesions: Hair loss (alopecia) and skin inflammation are frequently observed.

  • Arthritis: Inflammation of the joints, similar to rheumatoid arthritis, can develop.

  • Glomerulonephritis: Immune complex deposition in the kidneys can lead to kidney damage.

  • Ascites: Production of peritoneal fluid is a common initial response.

  • Systemic Inflammation: Increased levels of pro-inflammatory cytokines and autoantibody production are hallmarks of this model.

Q2: My this compound-treated mice are developing significant hair loss and skin lesions. What can I do to manage this?

A2: Managing skin lesions is crucial for animal welfare and experimental consistency. Consider the following interventions:

  • Topical Treatments:

    • Corticosteroids: Topical application of corticosteroids can help reduce inflammation.

    • Calcineurin Inhibitors: Tacrolimus and pimecrolimus are effective in reducing skin inflammation without the side effects of long-term steroid use.

  • Supportive Care:

    • Ensure clean bedding to prevent infection of irritated skin.

    • Provide easily accessible food and water, as skin lesions or arthritis may impair movement.

    • Monitor for signs of pain or distress and consult with a veterinarian for appropriate analgesic options.

Q3: How can I quantitatively assess the severity of skin lesions in my experimental animals?

A3: A standardized scoring system is essential for objective assessment. A macroscopic scoring system can be used to evaluate the severity of skin lesions based on observable characteristics.

Data Presentation

Table 1: Macroscopic Scoring System for Skin Lesions

ScoreDescription of Skin Lesions
0No visible lesions.
1Mild erythema (redness) and/or scaling.
2Moderate erythema, scaling, and/or alopecia (hair loss).
3Severe erythema, scaling, alopecia, and/or ulceration.

Source: Adapted from macroscopic scoring systems for murine models of lupus.

Table 2: Incidence and Severity of Skin Lesions in MRL/lpr Mice (A Spontaneous Lupus Model with Similar Skin Pathology)

Age (months)Incidence of Skin Lesions (%)Mean Severity Score (0-3)
2100.1
4400.8
6801.5
81002.5

This table provides representative data from a spontaneous lupus model to illustrate the typical progression of skin lesions, which can be similarly tracked in this compound-induced models.

Experimental Protocols

Protocol 1: Topical Treatment of Skin Lesions in Mice

This protocol outlines the general procedure for applying topical treatments to skin lesions in mice.

Materials:

  • Topical medication (e.g., 0.1% Tacrolimus ointment or a mild corticosteroid cream)

  • Cotton-tipped applicators

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Gently restrain the mouse.

  • Apply a thin layer of the topical medication directly to the affected skin area using a clean cotton-tipped applicator.

  • Ensure the entire lesion is covered.

  • Allow the medication to be absorbed for a few minutes before returning the mouse to its cage.

  • Apply the treatment as per the experimental design, typically once or twice daily.

  • Monitor the animal for any adverse reactions to the treatment.

Protocol 2: Monitoring and Supportive Care for this compound-Treated Mice

Consistent monitoring and supportive care are critical for the well-being of experimental animals.

Monitoring:

  • Daily: Observe the animals for changes in behavior, posture, and grooming. Check for the development or worsening of skin lesions, joint swelling, and signs of distress.

  • Weekly: Record body weight. A significant loss of body weight can indicate severe disease.

  • As per experimental timeline: Collect biological samples (e.g., blood, urine) to monitor disease progression (autoantibody levels, proteinuria).

Supportive Care:

  • Housing: House animals in clean cages with soft bedding to minimize skin irritation.

  • Nutrition: Provide gel-based food or softened chow on the cage floor if arthritis or weakness hinders access to food hoppers.

  • Hydration: Ensure easy access to water, potentially using longer sipper tubes or water dishes if mobility is impaired.

  • Analgesia: Consult with veterinary staff for appropriate pain management if animals show signs of significant discomfort.

Visualization of Pathways and Workflows

Below are diagrams illustrating the key signaling pathway involved in this compound-induced skin inflammation and a general experimental workflow for managing side effects.

pristane_pathway cluster_peritoneum Peritoneal Cavity cluster_macrophage Macrophage / Dendritic Cell cluster_downstream Downstream Signaling cluster_skin Skin This compound This compound Apoptotic Cells Apoptotic Cells This compound->Apoptotic Cells induces TLR7 TLR7 Apoptotic Cells->TLR7 activates cGAS cGAS Apoptotic Cells->cGAS activates Type I IFN Production Type I IFN Production TLR7->Type I IFN Production Pro-inflammatory Cytokines Pro-inflammatory Cytokines TLR7->Pro-inflammatory Cytokines STING STING cGAS->STING activates STING->Type I IFN Production Skin Lesions Skin Lesions Type I IFN Production->Skin Lesions drives Pro-inflammatory Cytokines->Skin Lesions contributes to

Caption: this compound-induced signaling pathway leading to skin lesions.

experimental_workflow Start Start This compound Injection This compound Injection Start->this compound Injection Monitor for Side Effects Monitor for Side Effects This compound Injection->Monitor for Side Effects Skin Lesions Present? Skin Lesions Present? Monitor for Side Effects->Skin Lesions Present? Endpoint Analysis Endpoint Analysis Monitor for Side Effects->Endpoint Analysis End of Study Apply Topical Treatment Apply Topical Treatment Skin Lesions Present?->Apply Topical Treatment Yes Continue Monitoring Continue Monitoring Skin Lesions Present?->Continue Monitoring No Score Lesion Severity Score Lesion Severity Apply Topical Treatment->Score Lesion Severity Continue Monitoring->Monitor for Side Effects Score Lesion Severity->Continue Monitoring

Caption: Experimental workflow for managing skin lesions.

Impact of mouse strain on Pristane-induced disease phenotype.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pristane to induce autoimmune disease phenotypes in mice. The information is tailored for scientists and drug development professionals to address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing the expected disease phenotype in my mice after this compound injection?

A1: The development of a specific disease phenotype after this compound administration is highly dependent on the mouse strain used. Different strains exhibit distinct disease manifestations. For example, BALB/c mice are prone to developing immune complex-mediated glomerulonephritis and a mild-erosive arthritis[1][2][3][4]. In contrast, C57BL/6 mice are more susceptible to diffuse alveolar hemorrhage but tend to develop milder kidney disease[2][4][5][6][7]. Ensure you have selected the appropriate strain for your intended disease model. Additionally, the time to disease onset can vary significantly between strains, so a longer observation period may be necessary[8].

Q2: I see a wide variation in disease severity within the same strain. Is this normal?

A2: Yes, some level of variability in disease severity and incidence within a single mouse strain is not uncommon in this compound-induced models. This can be attributed to stochastic events in the development of autoimmunity[8]. Factors such as the gut microbiome and minor differences in housing conditions can also contribute to this variability. To mitigate this, ensure a sufficiently large cohort of animals to achieve statistical power and consider co-housing animals from different experimental groups to normalize environmental variables.

Q3: My C57BL/6 mice are dying unexpectedly early in the experiment.

A3: C57BL/6 and C57BL/10 strains are uniquely susceptible to early mortality due to diffuse alveolar hemorrhage, which can occur within 2 to 4 weeks after this compound injection[5]. This is a known phenotype for this strain and should be anticipated in your experimental design. If this early mortality is confounding your study of later-stage lupus manifestations, you might consider using a different strain, such as BALB/c, which does not typically develop this complication[4].

Q4: I am not detecting the specific autoantibodies I expected.

A4: The autoantibody profile induced by this compound is influenced by the genetic background of the mouse strain, including both MHC (H-2) and non-MHC genes[8]. While most strains will produce some lupus-associated autoantibodies like anti-nRNP/Sm and anti-Su, the presence and timing of others, such as anti-ribosomal P, can be strain-specific[8]. For instance, H-2s and H-2b strains are more likely to produce anti-ribosomal P antibodies compared to H-2d or H-2q strains[8]. It is crucial to consult literature specific to your mouse strain to understand the expected autoantibody profile.

Q5: Can I induce arthritis with this compound in any mouse strain?

A5: No, susceptibility to this compound-induced arthritis (PIA) is also genetically determined. DBA/1 mice are a commonly used susceptible strain for studying PIA[9]. BALB/c mice can also develop a mild-erosive arthritis[3][10]. However, C57BL/6 mice are resistant to the development of arthritis following this compound administration[3][10]. The development of PIA is linked to the preservation of specific T cell subsets capable of infiltrating synovial joints[11].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low disease incidence Mouse strain is resistant to the specific disease phenotype.Verify the known susceptibility of your chosen mouse strain from the literature. Consider switching to a more susceptible strain (see Data Presentation tables below).
Insufficient observation time.This compound-induced autoimmunity can take several months to fully develop. Extend the experimental timeline. For example, anti-ribosomal P antibodies can appear as late as 5-6 months in some H-2b strains[8].
Inconsistent autoantibody titers Genetic variability within the mouse colony.Ensure the use of a genetically homogenous mouse population from a reputable vendor.
Improper this compound administration.Confirm the correct dose (typically a single 0.5 mL intraperitoneal injection) and ensure proper injection technique to avoid subcutaneous leakage.
Unexpected organ pathology Strain-specific disease manifestation.Be aware of the diverse organ involvement depending on the genetic background. For example, expect pulmonary hemorrhage in C57BL/6 mice and glomerulonephritis in BALB/c mice[4][6].
Absence of arthritis Use of a resistant mouse strain.C57BL/6 mice are known to be resistant to this compound-induced arthritis. Use susceptible strains like DBA/1 or BALB/c for arthritis studies[3].

Data Presentation

Table 1: Strain-Specific Disease Phenotypes Induced by this compound

Mouse StrainH-2 HaplotypePrimary Lupus-Like PhenotypeArthritis DevelopmentKey Pathological Features
BALB/c dGlomerulonephritis[1][2][12]Mild-erosive arthritis[3][10]Immune complex deposition in kidneys, production of anti-Sm, anti-dsDNA, and anti-ribosomal P antibodies[8][13].
C57BL/6 bDiffuse Alveolar Hemorrhage[5][7]Resistant[3][10]Pulmonary capillaritis, milder glomerulonephritis, production of anti-ribosomal P antibodies[2][8].
SJL/J sGlomerulonephritis, high autoantibody production[8]SusceptibleHigh titers of anti-Sm, anti-dsDNA, and anti-ribosomal P antibodies[8]. Female preponderance for more severe disease[14].
DBA/1 qArthritis[9]SusceptibleSeropositive, erosive arthritis[15].

Table 2: Autoantibody Profiles in Different Mouse Strains Following this compound Treatment

AutoantibodyBALB/c (H-2d)C57BL/6 (H-2b)SJL/J (H-2s)DBA/1 (H-2q)
Anti-nRNP/Sm Present[8][13]Present[8]Present[8]Present[8]
Anti-Su Present[8][13]Present[8]Present[8]Present[8]
Anti-dsDNA Present[8][14]Present[16]Present[14]Variable
Anti-ribosomal P Absent[8]Present[8]Present[8]Absent[8]
Anti-histone Present (IgM)[1]Present[16]Not specifiedNot specified

Experimental Protocols & Methodologies

This compound Administration for Induction of Lupus-Like Disease

This protocol is a general guideline and may require optimization based on the specific mouse strain and experimental goals.

  • Animals: Use mice aged 8-12 weeks. House them in a specific pathogen-free facility.

  • This compound: Use sterile this compound (2,6,10,14-tetramethylpentadecane).

  • Administration: Administer a single intraperitoneal (i.p.) injection of 0.5 mL of this compound per mouse[13][17][18].

  • Monitoring:

    • Monitor the mice regularly for signs of distress, weight loss, and development of clinical symptoms such as paw swelling for arthritis studies.

    • Collect serum samples at desired time points (e.g., monthly) to analyze autoantibody production.

    • For nephritis studies, monitor proteinuria regularly.

  • Endpoint Analysis: At the experimental endpoint (typically 6-8 months), euthanize the mice and collect tissues (kidneys, lungs, spleen, joints) for histological and immunological analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Autoantibody Detection

  • Antigen Coating: Coat 96-well microtiter plates with the specific antigen (e.g., dsDNA, Sm, ribosomal P peptide) overnight at 4°C.

  • Blocking: Wash the plates and block with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature. Include a positive and negative control serum.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse immunoglobulin isotype being measured (e.g., anti-mouse IgG) and incubate for 1 hour at room temperature.

  • Detection: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

  • Reading: Read the optical density at the appropriate wavelength using a microplate reader.

Visualizations

Experimental_Workflow This compound-Induced Disease Model Workflow cluster_setup Experimental Setup cluster_monitoring Longitudinal Monitoring (Months 1-8) cluster_endpoint Endpoint Analysis start Select Mouse Strain (e.g., BALB/c, C57BL/6) pristane_injection Single 0.5 mL this compound i.p. Injection (8-12 week old mice) start->pristane_injection clinical_signs Monitor Clinical Signs (Weight, Arthritis Score, Survival) pristane_injection->clinical_signs serum_collection Periodic Serum Collection (for Autoantibody Analysis) pristane_injection->serum_collection proteinuria Monitor Proteinuria (for Nephritis Assessment) pristane_injection->proteinuria euthanasia Euthanasia & Tissue Collection (Kidney, Lung, Spleen, Joints) clinical_signs->euthanasia serum_collection->euthanasia proteinuria->euthanasia histology Histopathological Analysis euthanasia->histology immunology Immunological Assays (ELISA, Flow Cytometry) euthanasia->immunology data_analysis Data Analysis & Interpretation histology->data_analysis immunology->data_analysis

Caption: Experimental workflow for a typical this compound-induced autoimmunity study.

Signaling_Pathway Simplified this compound-Induced Autoimmunity Pathway cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response cluster_pathology Pathology This compound This compound (i.p.) inflammation Peritoneal Inflammation & Cell Death This compound->inflammation autoantigens Release of Nuclear Autoantigens (e.g., RNA/DNA-associated proteins) inflammation->autoantigens tlr7 TLR7 Activation in Monocytes/DCs autoantigens->tlr7 TLR7 is crucial for response to RNA-containing antigens b_cell B Cell Activation & Differentiation autoantigens->b_cell Antigen Presentation immune_complexes Immune Complex Formation & Deposition autoantigens->immune_complexes type1_ifn Type I Interferon (IFN-α/β) Production tlr7->type1_ifn type1_ifn->b_cell t_cell T Cell Help type1_ifn->t_cell autoantibodies Autoantibody Production b_cell->autoantibodies t_cell->b_cell Co-stimulation autoantibodies->immune_complexes organ_damage Organ Damage (Glomerulonephritis, Vasculitis) immune_complexes->organ_damage

References

Technical Support Center: Controlling for Batch-to-Batch Variation in Commercial Pristane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing batch-to-batch variation in commercial Pristane for consistent and reproducible induction of experimental autoimmune models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in autoimmune research?

A1: this compound (2,6,10,14-tetramethylpentadecane) is a naturally occurring isoprenoid alkane.[1] In research, a single intraperitoneal injection of this compound in mice, particularly in strains like BALB/c, can induce a systemic lupus erythematosus (SLE)-like disease, often referred to as this compound-induced lupus (PIL).[2][3][4] Similarly, intradermal administration in rats can induce a chronic, relapsing arthritis known as this compound-induced arthritis (PIA), which serves as a model for rheumatoid arthritis.[5][6] These models are valuable for studying disease pathogenesis and for the preclinical evaluation of potential therapeutics.[2][7]

Q2: What are the primary sources of batch-to-batch variation in commercial this compound?

A2: Batch-to-batch variation in commercial this compound can arise from several factors:

  • Purity: The percentage of this compound in the product can vary. Impurities may consist of other hydrocarbons or oxidation byproducts. While many suppliers offer high purity (>99%), the exact percentage and the nature of the minor components can differ between batches.

  • Isomeric Composition: this compound has stereoisomers, and the relative abundance of these isomers might differ between production batches. While the immunological impact of specific isomers is not well-documented in publicly available literature, it remains a potential source of variability.

  • Contaminants: Trace amounts of other organic or inorganic compounds from the manufacturing process or storage can be present.

  • Oxidation: this compound can oxidize over time, especially if not stored properly, leading to the formation of hydroperoxides and other reactive species that could have immunological effects.

Q3: How can batch-to-batch variation in this compound affect my experimental results?

A3: Inconsistent this compound quality can lead to significant variability in experimental outcomes, including:

  • Variable Disease Incidence and Severity: The percentage of animals developing disease and the severity of clinical signs (e.g., proteinuria in PIL, joint swelling in PIA) can differ between experiments using different this compound batches.[5][6]

  • Altered Autoantibody Profiles: The titer and specificity of autoantibodies (e.g., anti-dsDNA, anti-Sm/RNP) can be inconsistent.[2][4]

  • Inconsistent Cytokine Profiles: The levels of key inflammatory cytokines, such as Type I interferons, IL-6, and TNF-α, may vary.

Q4: What are the recommended quality control (QC) measures for new batches of this compound?

A4: Before using a new batch of this compound for in vivo studies, it is highly recommended to perform the following QC checks:

  • Review the Certificate of Analysis (CoA): Always obtain a batch-specific CoA from the supplier. Key information to check includes purity (typically ≥95-99% by Gas Chromatography) and the date of manufacture. An example of a CoA for research-grade this compound specifies a purity of 99.41% by GC.[8]

  • Analytical Chemistry: For critical studies, consider in-house analysis of the this compound batch using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity and identify any potential contaminants.

  • Small-Scale Pilot Study: Conduct a small pilot experiment with a few animals to verify that the new batch induces the expected disease phenotype and severity before committing to a large-scale study.

Troubleshooting Guides

Issue 1: Inconsistent or Low Disease Incidence/Severity in this compound-Induced Lupus (PIL)
Potential Cause Troubleshooting Step
This compound Quality 1. Verify Purity: Check the CoA for the purity of the this compound batch. If possible, perform GC-MS analysis to confirm purity and screen for contaminants. Batches with lower purity may have reduced efficacy. 2. Check for Oxidation: If the this compound has been stored for a long time or improperly, it may have oxidized. Consider purchasing a new, fresh batch.
Animal Strain/Substrain 1. Confirm Strain: Ensure you are using a susceptible mouse strain. BALB/c mice are commonly used and develop a robust lupus-like disease.[2][3][4] C57BL/6 mice can also be used but may develop a different disease phenotype. 2. Substrain Differences: Be aware that different substrains from various vendors may exhibit different susceptibilities. Maintain consistency in your animal supplier.
Animal Age and Sex 1. Age: Typically, mice are injected at 8-12 weeks of age. Younger or significantly older mice may respond differently. 2. Sex: Female mice generally develop a more severe disease. Ensure consistency in the sex of the animals used.
Injection Technique 1. Route of Administration: A single intraperitoneal (IP) injection of 0.5 mL is the standard protocol for inducing PIL in mice.[3][4] 2. Injection Accuracy: Ensure a proper IP injection to avoid subcutaneous or intramuscular deposition of the oil, which can lead to localized inflammation without systemic disease.
Environmental Factors 1. Husbandry: Maintain consistent and clean housing conditions. Stress and infections can modulate the immune response and affect disease development.
Issue 2: High Variability in Disease Onset and Severity in this compound-Induced Arthritis (PIA)
Potential Cause Troubleshooting Step
This compound Quality 1. Confirm Purity: As with PIL, verify the purity of your this compound. While PIA is a robust model, significant impurities could alter the inflammatory response. 2. Source of this compound: One study noted a comparison between shark-liver derived (organic) and synthetic this compound, though significant differences in arthritis development were not reported in that particular experiment.[6] However, for consistency, it is advisable to use a consistent source (synthetic is often preferred for higher purity).
Route of Administration 1. Intradermal (i.d.) vs. Subcutaneous (s.c.): Studies have shown that intradermal injection at the base of the tail induces a more severe and less variable arthritis compared to subcutaneous injection.[6]
Dosage 1. Dose Optimization: While a range of doses can be arthritogenic, a dose of 150 µL has been shown to be effective.[5] Even doses as low as 5 microliters can induce arthritis when administered intradermally.[6] Consistency in the administered volume is critical.
Animal Strain and Age 1. Rat Strain: Dark Agouti (DA) rats are highly susceptible to PIA.[5] 2. Age: The development of PIA is age-dependent. Ensure that all animals in the study are of a similar age.
Scoring and Measurement 1. Consistent Scoring: Use a standardized and validated scoring system for clinical assessment of arthritis. Ensure that all personnel involved in scoring are properly trained and blinded to the treatment groups to minimize observer bias.

Experimental Protocols

Protocol 1: Quality Control of Commercial this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To verify the purity of a commercial this compound batch and identify potential contaminants.

Materials:

  • This compound sample

  • Hexane (or other suitable volatile solvent), high-purity/GC-grade

  • GC-MS system with a non-polar capillary column (e.g., DB-5ms)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 10 µg/mL) in a suitable volatile solvent like hexane.[9] Ensure the sample is fully dissolved and free of particulates.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 250-280°C. Use a splitless or split injection mode depending on the sample concentration.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10-15°C/min) to separate volatile components.

    • Column: Use a non-polar capillary column suitable for hydrocarbon analysis.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

    • Mass Spectrometer: Set to scan a mass range appropriate for detecting this compound (m/z 268.5) and potential smaller or larger hydrocarbon contaminants.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the percent purity by dividing the area of the this compound peak by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplying by 100.

    • Attempt to identify any significant impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Acceptance Criteria:

  • Purity should be ≥99% for optimal consistency in autoimmune model induction.

Protocol 2: Induction of this compound-Induced Lupus (PIL) in BALB/c Mice

Objective: To induce a lupus-like autoimmune disease in BALB/c mice.

Materials:

  • This compound (verified purity ≥99%)

  • 8-12 week old female BALB/c mice[3]

  • 1 mL syringes with 25-27 gauge needles

Procedure:

  • Administer a single 0.5 mL intraperitoneal (IP) injection of this compound to each mouse.[3][4]

  • House the mice under standard specific-pathogen-free (SPF) conditions.

  • Monitor the mice regularly for signs of disease, which may include:

    • Development of ascites

    • Weight loss or failure to gain weight

    • Reduced activity

    • Facial hair loss[2]

  • Collect serum samples at various time points (e.g., monthly) to measure autoantibody levels (e.g., anti-dsDNA, anti-Sm/RNP) by ELISA.[3] Autoantibodies can start to appear 2-4 months post-injection.[4]

  • Monitor for proteinuria using urine analysis strips or ELISA as an indicator of lupus nephritis. Significant proteinuria is often observed by 6-8 months.[3][10]

  • At the end of the study (typically 6-8 months post-injection), harvest tissues (e.g., kidneys, spleen) for histological analysis and immunological studies.[3][10]

Data Presentation

Table 1: Representative Timeline for Disease Development in PIL (BALB/c Mice)

Time Post-InjectionExpected Observations
1-2 MonthsAppearance of anti-Su antibodies[4]
2-4 MonthsDevelopment of anti-U1RNP and anti-Sm antibodies[4]
4-6 MonthsPresence of a wide range of lupus-associated autoantibodies in a majority of mice[4]
6-8 MonthsOnset of significant proteinuria and evidence of glomerulonephritis[3][10]

Table 2: Key Parameters for PIA Induction in DA Rats

ParameterRecommendationRationale for Consistency
This compound Dose 150 µL[5]Ensures robust and consistent arthritis development.
Administration Route Intradermal (i.d.) at the base of the tail[6]Provides more severe and less variable disease compared to s.c.
Rat Strain Dark Agouti (DA)[5]Highly susceptible strain.
Age Consistent age group (e.g., 8-12 weeks)Disease susceptibility is age-dependent.
Disease Onset Typically 10-14 days post-injection[6]Provides a predictable window for therapeutic intervention studies.

Visualizations

experimental_workflow cluster_pristane_qc This compound Quality Control cluster_animal_model Autoimmune Model Induction pristane_batch Receive New this compound Batch coa Review Certificate of Analysis (Purity ≥99%) pristane_batch->coa gcms GC-MS Analysis (Confirm Purity) coa->gcms If critical study pilot Small-Scale Pilot Study coa->pilot If CoA is sufficient gcms->pilot approve Approve Batch for Use pilot->approve Successful Induction reject Reject Batch pilot->reject Inconsistent Results animal_prep Animal Preparation (Strain, Age, Sex Matched) injection This compound Injection (Standardized Protocol) approve->injection animal_prep->injection monitoring Disease Monitoring (Clinical Scores, Samples) injection->monitoring endpoint Endpoint Analysis (Histology, Immunology) monitoring->endpoint

Caption: Workflow for ensuring this compound quality and consistent autoimmune model induction.

troubleshooting_workflow start Inconsistent Disease Induction check_this compound Step 1: Verify this compound Quality - Check CoA & Purity - New Batch if Needed start->check_this compound check_protocol Step 2: Review Protocol - Correct Animal Strain/Age/Sex? - Standardized Injection Technique? check_this compound->check_protocol This compound OK resolve Issue Resolved check_this compound->resolve This compound Issue Identified & Corrected check_environment Step 3: Assess Environment - Consistent Husbandry? - Potential Stressors? check_protocol->check_environment Protocol OK check_protocol->resolve Protocol Error Identified & Corrected check_environment->resolve Environment OK contact Contact Technical Support check_environment->contact Issue Persists signaling_pathway This compound This compound monocytes Immature Monocytes This compound->monocytes cytokines Pro-inflammatory Cytokines (IL-6, IFN-γ) This compound->cytokines tlr7 TLR7/MyD88 Pathway monocytes->tlr7 ifn1 Type I Interferon (IFN-α/β) Production tlr7->ifn1 b_cell B Cell Activation ifn1->b_cell ifn1->cytokines autoantibodies Autoantibody Production (anti-RNP/Sm, anti-dsDNA) b_cell->autoantibodies lupus Lupus-like Disease (Glomerulonephritis, Arthritis) autoantibodies->lupus t_cell T Cell Help t_cell->b_cell cytokines->lupus

References

Refining Pristane dosage to reduce animal distress and mortality.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Pristane to induce lupus-like autoimmunity in murine models. The information provided aims to refine experimental procedures to minimize animal distress and mortality while maintaining robust disease induction.

Frequently Asked Questions (FAQs)

Q1: What is the standard dosage and administration route for this compound to induce a lupus-like phenotype in mice?

A1: The most widely reported method is a single intraperitoneal (i.p.) injection of 0.5 ml of this compound.[1][2][3][4][5] This protocol has been used in various mouse strains, including BALB/c and C57BL/6, to induce characteristic features of systemic lupus erythematosus (SLE), such as the production of autoantibodies against nuclear antigens (e.g., anti-dsDNA, anti-Sm, anti-RNP), hypergammaglobulinemia, and immune complex-mediated glomerulonephritis.[1][2][6]

Q2: What are the common signs of distress and adverse effects to monitor in mice following this compound administration?

A2: Researchers should monitor animals daily, especially during the first four weeks post-injection. Key indicators of distress include:

  • General Health: Weight loss exceeding 20% of baseline, hunched posture, lethargy, reduced activity, and poor grooming.[7][8]

  • Specific Physical Signs: Facial hair loss, splenomegaly (enlarged spleen), and renomegaly (enlarged kidneys).[2][3][7]

  • Respiratory Distress: Labored breathing or cyanosis, which may indicate the onset of diffuse alveolar hemorrhage (DAH), a severe complication particularly in C57BL/6 mice.[9][10]

  • Behavioral Changes: Inability or extreme reluctance to stand, eat, or drink for 24 hours.[8][11]

Q3: Is it possible to reduce the dosage of this compound to minimize mortality?

A3: While the standard 0.5 ml dose is widely published, there is a lack of comprehensive studies directly comparing lower doses of this compound for their ability to induce lupus while reducing adverse effects. Reducing the dose may lessen the severity of toxic side effects like DAH, but it could also potentially result in a less robust or delayed autoimmune phenotype. Researchers wishing to refine the dosage should conduct a pilot dose-escalation study to determine the optimal dose for their specific mouse strain and experimental endpoints.

Q4: What are the key differences in the this compound-induced phenotype between BALB/c and C57BL/6 mice?

A4: Both strains develop lupus-like autoimmunity, but with important differences in pathology:

  • BALB/c mice typically develop a robust autoantibody response, including high titers of anti-dsDNA antibodies, and are prone to severe immune complex-mediated glomerulonephritis.[6]

  • C57BL/6 mice also develop autoantibodies, but are notably susceptible to developing diffuse alveolar hemorrhage (DAH), a life-threatening pulmonary complication that can lead to mortality within 2-4 weeks of injection.[9][10][12] Their renal disease is often milder compared to BALB/c mice.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Rapid Weight Loss (>15% within a week) and Hunched Posture Severe systemic inflammation, potential organ damage (e.g., nephritis), or DAH onset.Increase monitoring frequency to twice daily. Provide nutritional support (e.g., hydrogel, palatable food on the cage floor). Assess for signs of respiratory distress. If weight loss exceeds 20% or other humane endpoints are met, euthanize the animal.[8][11]
Labored Breathing, Cyanosis (bluish discoloration of skin/mucous membranes) Onset of Diffuse Alveolar Hemorrhage (DAH), particularly in C57BL/6 mice.This is a critical humane endpoint. The animal should be euthanized immediately to prevent further suffering. Note the findings and consider excluding this complication as an endpoint in future studies if it is not the focus of the research.
No or Weak Autoantibody Response at 3-4 Months Post-Injection Individual animal variability, improper injection technique (e.g., subcutaneous instead of i.p.), or reduced potency of this compound.Verify the source and storage conditions of this compound. Review and ensure proper i.p. injection technique. Continue monitoring as some animals may have a delayed response. For future experiments, consider using a larger cohort to account for biological variability.
Severe Proteinuria (≥300 mg/dL) Severe glomerulonephritis.Monitor renal function more closely (e.g., weekly proteinuria checks). Consider this a potential humane endpoint, especially if accompanied by other signs of distress like weight loss or lethargy.

Data Summary

The following table summarizes the typical outcomes observed with the standard 0.5 ml intraperitoneal dose of this compound in commonly used mouse strains. Note the lack of published data for systematically varied dosages.

Mouse Strain This compound Dose (i.p.) Key Autoimmune Phenotype Common Severe Adverse Events & Mortality Reference(s)
BALB/c0.5 mlHigh-titer anti-dsDNA, anti-Sm, anti-RNP antibodies; severe glomerulonephritis.Generally lower mortality than C57BL/6, but can suffer from severe kidney disease.[5][6]
C57BL/60.5 mlAnti-RNP antibodies; mild to moderate glomerulonephritis.High incidence of Diffuse Alveolar Hemorrhage (DAH) leading to ~20% mortality within 2-4 weeks.[9][10]

Experimental Protocols

Standard Protocol for Induction of Lupus-like Disease

This protocol is based on the most frequently cited method in the literature.

  • Animal Model: Use 8-12 week old female BALB/c or C57BL/6 mice.

  • This compound: Use high-purity 2,6,10,14-tetramethylpentadecane (this compound).

  • Administration: Administer a single 0.5 ml intraperitoneal (i.p.) injection of this compound.

  • Post-Injection Monitoring:

    • Monitor animals daily for the first 4 weeks for signs of distress, particularly respiratory issues in C57BL/6 mice.

    • Record body weight weekly.

    • Begin screening for proteinuria and serum autoantibodies at 1-2 months post-injection and continue at monthly intervals.

  • Humane Endpoints: Establish clear humane endpoints before starting the experiment. These should include, but are not limited to, >20% body weight loss, severe respiratory distress, or a moribund state.[8][11][13][14]

Proposed Protocol for a Pilot Dose-Refinement Study

This is a general framework for researchers aiming to identify a lower, effective dose of this compound.

  • Objective: To determine the minimum dose of this compound required to induce a consistent lupus-like phenotype (defined by specific autoantibody titers and/or proteinuria levels) while minimizing mortality and signs of distress.

  • Study Design:

    • Use a cohort of 8-12 week old female mice of the desired strain.

    • Establish at least 4 groups (n=5-8 mice per group):

      • Group 1: Vehicle control (0.5 ml saline i.p.)

      • Group 2: Low dose (e.g., 0.1 ml this compound)

      • Group 3: Intermediate dose (e.g., 0.25 ml this compound)

      • Group 4: Standard dose (0.5 ml this compound)

  • Procedure:

    • Administer the designated dose as a single i.p. injection.

    • Implement a rigorous monitoring plan, including daily health checks and weekly body weight measurements. A scoring system for clinical signs of distress is recommended.[11]

  • Data Collection:

    • Record all instances of mortality, noting the time point and any preceding clinical signs.

    • At monthly intervals, collect serum to measure autoantibody levels (e.g., anti-RNP, anti-dsDNA) via ELISA.

    • Measure proteinuria weekly or bi-weekly.

  • Analysis:

    • Compare the mortality rates and distress scores between the dose groups.

    • Analyze the kinetics and magnitude of the autoantibody response and proteinuria for each dose.

    • The optimal refined dose will be the lowest dose that produces a statistically significant and consistent autoimmune phenotype compared to the vehicle control, with a significantly lower mortality and distress burden than the standard 0.5 ml dose.

Visualizations

This compound-Induced Autoimmunity and Toxicity Pathways

The following diagrams illustrate the key signaling pathways involved in the development of the desired autoimmune phenotype versus the severe adverse effect of diffuse alveolar hemorrhage (DAH).

cluster_autoimmunity Autoimmunity Induction This compound This compound (i.p.) monocytes Immature Monocytes (Ly6Chi) This compound->monocytes tlr7 TLR7 Signaling monocytes->tlr7 ifn1 Type I Interferon (IFN-α/β) Production tlr7->ifn1 b_cell B-Cell Activation & Autoantibody Production ifn1->b_cell nephritis Glomerulonephritis b_cell->nephritis

This compound-Induced Autoimmunity Pathway

cluster_toxicity DAH Pathogenesis (C57BL/6) pristane_lung This compound Migration to Lung cell_death Lung Cell Death pristane_lung->cell_death neutrophil Neutrophil Infiltration & NETosis pristane_lung->neutrophil igm_complement IgM & Complement Opsonization cell_death->igm_complement macrophage Macrophage Activation (via CR3/4) igm_complement->macrophage vasculitis Pulmonary Capillaritis macrophage->vasculitis neutrophil->vasculitis dah Diffuse Alveolar Hemorrhage (DAH) vasculitis->dah

This compound-Induced DAH Pathway
Experimental Workflow for Dose Refinement

This diagram outlines the logical flow of the proposed pilot study for refining the this compound dosage.

start Start: Define Mouse Strain & Humane Endpoints groups Establish Dose Groups (e.g., Saline, 0.1, 0.25, 0.5 ml) start->groups injection Single i.p. Injection groups->injection monitoring Daily Distress Monitoring Weekly Weight & Proteinuria injection->monitoring sampling Monthly Serum Collection (Autoantibody Analysis) monitoring->sampling endpoint_check Humane Endpoint Met? monitoring->endpoint_check study_end End of Study (e.g., 6 months) sampling->study_end endpoint_check->monitoring No euthanize Euthanize & Record Data endpoint_check->euthanize Yes analysis Analyze Data: Mortality vs. Autoimmunity euthanize->analysis study_end->analysis conclusion Determine Optimal Refined Dose analysis->conclusion

References

Identifying and avoiding artifacts in histological analysis of Pristane lesions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pristane-induced model of autoimmunity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and avoid common artifacts in the histological analysis of this compound-induced lesions, ensuring the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common histological artifacts encountered when analyzing this compound-induced lesions?

A1: this compound-induced lesions, particularly the characteristic oily lipogranulomas, are prone to a range of artifacts that can obscure cellular detail and lead to misinterpretation. The most frequently observed artifacts include tissue folding, knife marks from sectioning, uneven staining, and artifacts related to improper fixation.[1][2][3] Given the lipid-rich nature of these lesions, special care is needed during processing to prevent the loss of lipid components and associated inflammatory cells.

Q2: Why are my tissue sections of lipogranulomas folding and wrinkling?

A2: Folding is a very common artifact in histology, and it is particularly prevalent when sectioning tissues with varying densities, such as the inflamed and lipid-rich environment of a lipogranuloma.[4] This can be caused by a dull microtome blade, incorrect blade angle, or improper handling of the tissue ribbon during transfer to the water bath and slide.[4][5]

Q3: I'm seeing vertical lines or scratches across my tissue sections. What is causing this?

A3: These are known as "knife marks" or "scoring" and are typically caused by a nick or defect in the microtome blade.[4] They can also arise if hard particles, such as calcifications within the tissue, damage the blade during sectioning. It is crucial to use a new, clean blade for each block and to ensure the blade is securely fastened in the microtome.

Q4: My H&E staining is patchy and uneven. What could be the reason?

A4: Uneven staining can result from several factors. Inadequate deparaffinization can prevent the aqueous stains from penetrating the tissue uniformly.[5] Also, if the slides are not fully submerged in the staining solutions or if there is carryover between reagents, patchy staining can occur. For lipid-rich tissues like lipogranulomas, residual oil can also interfere with staining.

Q5: How can I prevent the loss of lipid droplets and associated inflammatory cells during tissue processing?

A5: Standard paraffin processing protocols that use organic solvents will dissolve lipids, leaving empty vacuoles in your tissue sections.[6][7] To preserve lipids, consider using specialized fixation and processing techniques. Options include fixation with osmium tetroxide, which stabilizes lipids, or using frozen sections.[7] If paraffin embedding is necessary, specific lipid retention methods can be employed, though they are more complex than standard procedures.[8]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the histological analysis of this compound-induced lesions.

Artifacts During Microtomy
Problem Possible Cause Solution
Tissue Folds/Wrinkles Dull microtome blade.Use a new, sharp blade for each block.
Incorrect microtome blade angle.Adjust the clearance angle of the blade according to the microtome manufacturer's instructions.
Improper transfer of tissue ribbon.Gently stretch the ribbon on the water bath and pick it up on the slide with a smooth, continuous motion.
Water bath temperature is too high or too low.Maintain the water bath temperature a few degrees below the melting point of the paraffin.
Knife Marks/Scoring Nick or defect in the microtome blade.Move the blade to an unused section or replace it with a new one.
Hard particles in the tissue.If calcification is suspected, surface decalcification of the block may be necessary.
Chatter/Venetian Blinds (Thick and thin zones) Loose blade or block in the microtome.Ensure the blade and the tissue block are securely clamped.
Tissue is too hard.Soften the tissue block by facing it and soaking the surface with a softening agent.
Incorrect blade angle.Adjust the clearance angle.
Compressed Sections Dull blade.Replace the blade.
Sectioning too quickly.Use a slow, consistent cutting speed.
Artifacts During Staining
Problem Possible Cause Solution
Uneven Staining Incomplete deparaffinization.Ensure complete removal of paraffin by using fresh xylene and adequate incubation times.
Slides not fully submerged in reagents.Use staining jars with sufficient volume to cover the slides completely.
Reagent carryover.Gently agitate the slide rack when moving between solutions and allow for adequate draining.
Pale Staining Staining solutions are old or depleted.Replace staining solutions regularly.
Staining times are too short.Increase the incubation time in hematoxylin and/or eosin.
Overstaining Staining times are too long.Decrease the incubation time in the respective stain.
Inadequate differentiation in acid alcohol (for hematoxylin).Adjust the time in the acid alcohol solution to achieve the desired nuclear detail.
Formalin Pigment (Brown/black granules) Use of acidic, unbuffered formalin.Use 10% neutral buffered formalin for fixation.
If pigment is present, it can be removed by treating sections with alcoholic picric acid before staining.

Quantitative Data on Histological Artifacts

Artifact Type Reported Frequency in Dermatopathology Studies Relevance to this compound Lesions
Folding/Wrinkles 33% - 43%[1][3]Highly relevant due to the heterogeneous nature of lipogranulomas and inflamed tissues.
Scoring/Knife Marks ~16%[1]Relevant, especially if the lesions contain hardened or calcified areas.
Dry Mounting (Air bubbles under coverslip) ~15%[1]A general technical artifact that can occur with any tissue type.
Split Sections ~13%[1]Can occur with brittle tissues, which may be a factor after processing of inflamed lesions.
Stain Deposits ~11%[1]A general staining issue that is not specific to tissue type.
Fixation-Related Artifacts <1%[3]While reported as low in some studies, improper fixation of oily tissues can be a significant issue in the this compound model.

Note: The frequencies are based on studies of human skin biopsies and should be considered as a general guide.

Experimental Protocols

This compound Administration for Induction of Lupus-Like Disease

This protocol is a general guideline and may need to be optimized for specific mouse strains and experimental goals.

Materials:

  • This compound (2,6,10,14-tetramethylpentadecane)

  • Syringes (1 ml) with 25-gauge needles

  • Appropriate mouse strain (e.g., BALB/c, C57BL/6)[9]

  • 70% Ethanol for disinfection

Procedure:

  • Properly restrain the mouse.

  • Disinfect the injection site on the abdomen with 70% ethanol.

  • Administer a single intraperitoneal (i.p.) injection of 0.5 ml of this compound per mouse.[10]

  • Monitor the mice regularly for the development of ascites, arthritis, and other clinical signs of disease. The timeline for disease development can vary depending on the mouse strain.[9]

Tissue Processing and H&E Staining of this compound-Induced Lesions

This protocol is adapted for paraffin-embedded tissues and includes considerations for lipid-rich lesions.

I. Tissue Collection and Fixation:

  • Euthanize the mouse according to approved institutional protocols.

  • Carefully dissect the desired tissues (e.g., peritoneal lipogranulomas, spleen, kidneys, joints).

  • Immediately fix the tissues in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.

II. Tissue Processing (Automated or Manual):

  • Dehydration:

    • 70% Ethanol (2 changes, 1 hour each)

    • 95% Ethanol (2 changes, 1 hour each)

    • 100% Ethanol (3 changes, 1 hour each)

  • Clearing:

    • Xylene (3 changes, 1 hour each)

  • Infiltration:

    • Paraffin (2 changes, 1-2 hours each at 60°C)

III. Embedding:

  • Orient the tissue in a mold filled with molten paraffin.

  • Allow the paraffin to solidify on a cold plate.

IV. Sectioning:

  • Trim the paraffin block to expose the tissue.

  • Cut sections at 4-5 µm thickness using a microtome.

  • Float the sections on a warm water bath (40-45°C).

  • Mount the sections onto positively charged glass slides.

  • Dry the slides overnight at 37°C or for 1 hour at 60°C.

V. H&E Staining: [11][12][13][14][15]

  • Deparaffinization and Rehydration:

    • Xylene (2 changes, 5 minutes each)

    • 100% Ethanol (2 changes, 3 minutes each)

    • 95% Ethanol (2 changes, 3 minutes each)

    • 70% Ethanol (1 change, 3 minutes)

    • Running tap water (5 minutes)

  • Hematoxylin Staining:

    • Mayer's Hematoxylin (5-8 minutes)

    • Running tap water (5 minutes)

    • Bluing agent (e.g., Scott's tap water substitute or 0.2% ammonia water) (1-2 minutes)

    • Running tap water (5 minutes)

  • Eosin Staining:

    • Eosin Y (1-3 minutes)

  • Dehydration and Clearing:

    • 95% Ethanol (2 changes, 2 minutes each)

    • 100% Ethanol (2 changes, 2 minutes each)

    • Xylene (2 changes, 5 minutes each)

  • Coverslipping:

    • Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

Signaling Pathways and Experimental Workflows

This compound-Induced TLR7 Signaling Pathway

This compound administration leads to the release of endogenous RNA, which acts as a ligand for Toll-like receptor 7 (TLR7). The subsequent activation of the MyD88-dependent signaling pathway is a critical driver of inflammation and autoantibody production in this model.[16][17][18][19][20][21][22][23][24]

Pristane_TLR7_Signaling This compound This compound CellDeath Cell Death This compound->CellDeath induces EndoRNA Endogenous RNA CellDeath->EndoRNA releases TLR7 TLR7 EndoRNA->TLR7 activates MyD88 MyD88 TLR7->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 ProInflammatory Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->ProInflammatory promotes transcription of Type1IFN Type I Interferons (IFN-α/β) IRF7->Type1IFN promotes transcription of Autoimmunity Autoimmunity (Autoantibody Production) ProInflammatory->Autoimmunity Type1IFN->Autoimmunity

Caption: this compound-induced TLR7 signaling pathway.

Histological Workflow for this compound-Induced Lesions

The following diagram illustrates the key stages in the histological analysis of tissues from this compound-treated animals.

Histology_Workflow Pristane_Admin This compound Administration Tissue_Harvest Tissue Harvesting (Lipogranulomas, Spleen, Kidney) Pristane_Admin->Tissue_Harvest Fixation Fixation (10% Neutral Buffered Formalin) Tissue_Harvest->Fixation Processing Tissue Processing (Dehydration, Clearing, Infiltration) Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtomy (4-5 µm) Embedding->Sectioning Staining H&E Staining Sectioning->Staining Analysis Microscopic Analysis Staining->Analysis

Caption: Experimental workflow for histological analysis.

References

Validation & Comparative

A Comparative Guide: Pristane-Induced Lupus and Human Systemic Lupus Erythematosus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pristane-induced lupus (PIL) murine model and human systemic lupus erythematosus (SLE). By presenting key similarities and differences in pathogenesis, serological markers, and organ involvement, this document aims to facilitate the effective use of the PIL model in preclinical research and drug development for human SLE.

Introduction to this compound-Induced Lupus and Human SLE

Systemic lupus erythematosus (SLE) is a complex and heterogeneous autoimmune disease in humans, characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation in multiple organs. The etiology of SLE is multifactorial, involving genetic predisposition, hormonal influences, and environmental triggers.[1] this compound-induced lupus (PIL) is a widely used animal model that recapitulates many key features of human SLE. A single intraperitoneal injection of the hydrocarbon oil this compound into non-autoimmune mouse strains, such as BALB/c or C57BL/6, induces a chronic inflammatory response leading to a lupus-like syndrome.[2][3] This model is particularly valuable for studying the environmental triggers of autoimmunity and the role of innate and adaptive immunity in the pathogenesis of lupus.[1]

Comparative Data Overview

The following tables summarize the key quantitative and qualitative comparisons between this compound-induced lupus and human SLE, focusing on serological, immunological, and pathological parameters.

Table 1: Comparison of Autoantibody Profiles
AutoantibodyThis compound-Induced Lupus (Mouse)Human Systemic Lupus Erythematosus
Anti-dsDNA Present, with titers developing over months.[4]A hallmark of SLE, present in 50-70% of patients.[5]
Anti-Sm Present, considered a specific marker in this model.[6]Highly specific for SLE, found in ~30% of patients.[7]
Anti-nRNP Frequently observed.[6]Common, often associated with other connective tissue diseases.
Anti-Ro/SSA Less commonly reported.Present in a significant subset of patients, associated with photosensitivity and neonatal lupus.[8]
Anti-La/SSB Less commonly reported.Often found in conjunction with anti-Ro antibodies.[5]
Anti-histone Can be induced.Associated with drug-induced lupus, but also present in SLE.
Anti-Su Induced at high titers.[9]Observed in a subset of SLE patients.[9]
Rheumatoid Factor Can be induced.Can be present, but not specific to SLE.
Table 2: Comparison of Cytokine Profiles (Serum Levels)
CytokineThis compound-Induced Lupus (Mouse)Human Systemic Lupus Erythematosus
Type I Interferons (IFN-α/β) Elevated, plays a crucial pathogenic role.[10]"IFN signature" is a key feature in a majority of patients.[8]
Interleukin-6 (IL-6) Significantly increased.[11][12]Elevated, correlates with disease activity.[5][13]
Tumor Necrosis Factor-α (TNF-α) Increased in plasma.[14]Levels can be elevated and contribute to inflammation.[14]
Interferon-γ (IFN-γ) Elevated, contributes to pathogenesis.[12]Increased levels are observed in patients.[13]
Interleukin-10 (IL-10) Increased production by splenocytes.[12]Elevated, correlates with disease activity.[13]
Interleukin-17A (IL-17A) Increased and contributes to nephritis.Higher serum levels are found in patients.[15]
Interleukin-2 (IL-2) Generally lower levels observed.Lower levels are typically found in patients.[13]
Table 3: Comparison of Organ Involvement and Pathology
FeatureThis compound-Induced Lupus (Mouse)Human Systemic Lupus Erythematosus
Glomerulonephritis Present, with immune complex deposition. Pathology can range from mesangial to proliferative.[16]A major cause of morbidity and mortality, with a spectrum of histopathological classifications (ISN/RPS).
Arthritis Often erosive, resembling rheumatoid arthritis.[6]Typically non-erosive polyarthritis.
Skin Manifestations Hair loss and skin lesions can occur.Malar rash ("butterfly rash"), discoid lupus, photosensitivity are common.
Serositis Pleuritis and pericarditis can be observed.A common clinical manifestation.
Neuropsychiatric Manifestations Anxiety and depression-like behaviors, olfactory dysfunction have been documented.[14]Diverse manifestations including psychosis, seizures, and cognitive dysfunction.
Hematological Abnormalities Anemia, leukopenia, thrombocytopenia can be induced.Common features of the disease.

Pathogenesis and Key Signaling Pathways

The pathogenesis of both PIL and human SLE involves a complex interplay between the innate and adaptive immune systems, leading to a breakdown of self-tolerance. Two critical signaling pathways, Toll-like receptor 7 (TLR7) and Type I Interferon signaling, are central to the development of autoimmunity in both conditions.

TLR7 Signaling Pathway

TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), including that from viruses and endogenous nucleic acids released from dying cells. In both PIL and human SLE, aberrant activation of TLR7 in immune cells, particularly B cells and dendritic cells, is a key driver of autoantibody production and inflammation.

TLR7_Signaling_in_Lupus cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA-containing Immune Complex TLR7 TLR7 ssRNA->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->ProInflammatory_Cytokines Type_I_IFN Type I IFN Production (IFN-α/β) IRF7->Type_I_IFN Type_I_IFN_Signaling_in_Lupus cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNa IFN-α/β IFNAR IFNAR1/2 IFNa->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Binding ISGs Interferon Stimulated Genes (ISGs) ISRE->ISGs Transcription Experimental_Workflow cluster_Monitoring Monitoring Parameters cluster_Endpoint Endpoint Analyses Start Start: 8-10 week old female BALB/c mice Pristane_Injection This compound Injection (0.5 mL i.p.) Start->Pristane_Injection Disease_Development Disease Development (2-4 months) Pristane_Injection->Disease_Development Treatment_Initiation Initiate Treatment with Therapeutic Candidate Disease_Development->Treatment_Initiation Monitoring Monitor Disease Progression (Weekly/Monthly) Treatment_Initiation->Monitoring Endpoint Endpoint Analysis (6-8 months) Monitoring->Endpoint Body_Weight Body Weight Monitoring->Body_Weight Proteinuria Proteinuria Monitoring->Proteinuria Serum_Collection Serum Collection Monitoring->Serum_Collection Autoantibodies Autoantibody Titers (ELISA) Endpoint->Autoantibodies Cytokines Cytokine Profiling (ELISA/Flow) Endpoint->Cytokines Histopathology Kidney Histopathology Endpoint->Histopathology Spleen_Analysis Spleen Analysis (Flow Cytometry) Endpoint->Spleen_Analysis

References

A Head-to-Head Comparison of Pristane-Induced and Collagen-Induced Arthritis Models for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in rheumatology and immunology, selecting the appropriate animal model is a critical step in investigating the pathogenesis of rheumatoid arthritis (RA) and evaluating potential therapeutics. Among the most widely used models are pristane-induced arthritis (PIA) and collagen-induced arthritis (CIA). This guide provides an objective comparison of these two models, offering experimental data, detailed protocols, and visual workflows to aid researchers in making an informed decision for their specific research needs.

At a Glance: Key Differences Between PIA and CIA

FeatureThis compound-Induced Arthritis (PIA)Collagen-Induced Arthritis (CIA)
Inducing Agent This compound (a mineral oil)[1][2][3]Type II Collagen emulsified in Freund's adjuvant[4][5][6]
Genetic Background Less restricted by MHC haplotype, DA rats are highly susceptible[1]Strongly MHC class II-dependent (e.g., DBA/1 mice, Lewis rats)[5][7]
Disease Onset Earlier and more synchronized, typically 10-14 days post-induction[3][8][9][10]Later onset, around 21-28 days after primary immunization[4][5][11]
Disease Course Chronic, relapsing-remitting[3][8][12]Acute or chronic, depending on the protocol[4][5]
Joints Affected Primarily affects wrist/ankle and metacarpophalangeal/metatarsophalangeal (MCP/MTP) joints[13]Predominantly affects distal interphalangeal (DIP) joints[13]
Immunology T-cell driven, with unknown primary autoantigen[1][3][14]T-cell and B-cell dependent, with a well-defined autoantigen (type II collagen)[14][15]
Antibody Profile May develop rheumatoid factor and anti-collagen antibodies[16]High titers of anti-collagen antibodies are a hallmark[13][17]
Systemic Involvement Limited systemic manifestations[3][12]Can have more systemic effects, including kidney involvement (hyaline casts)[13]

Quantitative Comparison of Disease Parameters

ParameterThis compound-Induced Arthritis (PIA) in DA RatsCollagen-Induced Arthritis (CIA) in DBA/1 Mice
Incidence 99.6% (in one study of 271 rats)[3][8][9][10][12]80-100% in high responder strains[4][5][11]
Mean Day of Onset 11.8 ± 2.0 days[3][8][9][10]28-35 days (with booster)[4][5]
Mean Day of Maximum Severity 20.3 ± 5.1 days[3][8][9][10]42-56 days[4][5]
Maximum Arthritis Score (Example Scale) 34.2 ± 11 (on a 60-point scale)[3][8][9][10]8-12 (on a 16-point scale)[4][5]
Frequency of Chronic Arthritis ~86% (approaching 100% in long-term studies)[3][8][9][10]Varies with protocol

Experimental Protocols

This compound-Induced Arthritis (PIA) in Rats

This protocol is based on studies using Dark Agouti (DA) rats, a highly susceptible strain.[1][8][9][12]

Materials:

  • This compound (2,6,10,14-tetramethylpentadecane)

  • DA rats (female or male, 8-12 weeks old)

  • Insulin syringes with 28G or 30G needles

Procedure:

  • Rats are lightly anesthetized using isoflurane or a similar anesthetic.

  • A single intradermal injection of 150 µL of this compound is administered at the base of the tail.[1][18]

  • Animals are monitored daily for signs of arthritis, which typically appear around day 10-14.

  • Arthritis severity is scored using a standardized system, typically grading each paw on a scale of 0-4 based on erythema and swelling.

Collagen-Induced Arthritis (CIA) in Mice

This protocol is a standard method for inducing CIA in DBA/1 mice.[4][5]

Materials:

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • DBA/1 mice (male, 8-10 weeks old)

  • Syringes and needles

Procedure:

  • Preparation of Collagen Emulsion: Dissolve type II collagen in 0.1 M acetic acid at 4°C to a final concentration of 2 mg/mL. Create an emulsion by mixing the collagen solution with an equal volume of CFA.

  • Primary Immunization (Day 0): Anesthetize the mice and administer a 100 µL intradermal injection of the collagen/CFA emulsion at the base of the tail.

  • Booster Immunization (Day 21): Prepare a second emulsion of type II collagen with IFA. Administer a 100 µL intradermal injection of this emulsion at a different site near the base of the tail.[4][5]

  • Monitoring: Begin monitoring for signs of arthritis around day 24. Score the severity of arthritis in each paw based on inflammation and swelling.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in these models, the following diagrams illustrate the experimental workflows and key signaling pathways.

experimental_workflow_pia cluster_pia This compound-Induced Arthritis (PIA) Workflow start_pia Select DA Rats (8-12 weeks) injection_pia Single Intradermal Injection of this compound (150 µL) start_pia->injection_pia onset_pia Arthritis Onset (Days 10-14) injection_pia->onset_pia scoring_pia Clinical Scoring of Paws onset_pia->scoring_pia chronic_phase_pia Chronic Relapsing Phase scoring_pia->chronic_phase_pia chronic_phase_pia->scoring_pia Relapses endpoint_pia Endpoint Analysis (Histology, Cytokines) chronic_phase_pia->endpoint_pia

Caption: Experimental workflow for the this compound-Induced Arthritis (PIA) model.

experimental_workflow_cia cluster_cia Collagen-Induced Arthritis (CIA) Workflow start_cia Select DBA/1 Mice (8-10 weeks) primary_immunization Primary Immunization (Collagen + CFA) - Day 0 start_cia->primary_immunization booster_immunization Booster Immunization (Collagen + IFA) - Day 21 primary_immunization->booster_immunization onset_cia Arthritis Onset (Days 24-28) booster_immunization->onset_cia scoring_cia Clinical Scoring of Paws onset_cia->scoring_cia peak_disease Peak Disease (Days 42-56) scoring_cia->peak_disease endpoint_cia Endpoint Analysis (Antibodies, Histology) peak_disease->endpoint_cia

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Key Signaling Pathways in Arthritis

Both PIA and CIA involve complex inflammatory cascades. Below are simplified diagrams of some of the central signaling pathways implicated in the pathogenesis of inflammatory arthritis.

signaling_pathway_arthritis cluster_pathway Key Inflammatory Signaling in Arthritis antigen Autoantigen (e.g., Collagen) / This compound-Induced Signals apc Antigen Presenting Cell (APC) antigen->apc t_cell T-Cell Activation apc->t_cell b_cell B-Cell Activation t_cell->b_cell Help cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) t_cell->cytokines b_cell->antigen Antibodies (in CIA) macrophage Macrophage / Synoviocyte Activation cytokines->macrophage mapk MAPK Pathway (p38, JNK, ERK) macrophage->mapk nfkb NF-κB Pathway macrophage->nfkb mmps MMPs, RANKL mapk->mmps nfkb->mmps destruction Joint Destruction (Cartilage & Bone Erosion) mmps->destruction

Caption: Simplified overview of key inflammatory signaling pathways in arthritis.

Concluding Remarks

The choice between the PIA and CIA models depends heavily on the specific research question.

This compound-induced arthritis is a robust and highly reproducible model with a rapid and synchronized onset of disease. Its T-cell-driven pathology, without the requirement for a specific autoantigen immunization, makes it suitable for studying the fundamental mechanisms of T-cell-mediated autoimmunity and for initial screening of anti-inflammatory compounds. The chronic and relapsing nature of PIA is also advantageous for long-term studies.[3][8][12]

Collagen-induced arthritis , on the other hand, is a well-established model that shares many immunological and pathological features with human RA, including a dependence on both T-cells and B-cells and the presence of autoantibodies against a known joint-specific antigen, type II collagen.[4][5][14] This makes CIA particularly relevant for studying the role of adaptive immunity, autoantibodies, and for testing therapies that target specific components of the immune response to collagen.

Ultimately, a thorough understanding of the distinct characteristics of each model, as outlined in this guide, will empower researchers to select the most appropriate tool to advance our understanding of rheumatoid arthritis and develop more effective treatments.

References

A Head-to-Head Comparison: Freund's Adjuvant vs. Pristane for Antibody Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the choice of adjuvant is a critical step in generating a robust antibody response. Freund's adjuvant and Pristane are two commonly used agents for this purpose, each with distinct mechanisms, applications, and outcomes. This guide provides an objective comparison of their efficacy in antibody production, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate adjuvant for your research needs.

At a Glance: Performance Comparison

Quantitative analysis of studies comparing Freund's Incomplete Adjuvant (FIA) and this compound for the production of monoclonal antibodies in mice reveals significant differences in the volume of ascitic fluid generated and the total antibody yield.

AdjuvantMean Ascites Volume per Mouse (mL)Mean Antibody Concentration (mg/mL)Total Antibody Yield per Mouse (mg)
This compound 2.964.613.5
Freund's Incomplete Adjuvant (FIA) 5.204.925.5

Data compiled from a comparative study on monoclonal antibody production in mice.[1]

Deep Dive into the Mechanisms of Action

The efficacy of these adjuvants stems from their distinct interactions with the immune system.

Freund's Adjuvant: Complete Freund's Adjuvant (CFA) is a potent immunostimulant composed of a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis.[2][3] This formulation creates a depot effect, slowly releasing the antigen and providing prolonged stimulation of the immune system.[4][5] The mycobacterial components of CFA are recognized by Toll-like receptors (TLRs), specifically TLR2, TLR4, and TLR9, on antigen-presenting cells (APCs).[2] This recognition triggers a signaling cascade that promotes a strong Th1-biased inflammatory response, which is highly effective for generating cell-mediated immunity and high-titer polyclonal antibodies.[2] Incomplete Freund's Adjuvant (IFA) lacks the mycobacterial components and primarily provides the depot effect, inducing a less intense, Th2-biased response.[2]

This compound: this compound (2,6,10,14-tetramethylpentadecane) is a hydrocarbon oil that acts as a potent inflammatory agent.[6] Its primary application in antibody production is to prime the peritoneal cavity of mice for the generation of ascites fluid rich in monoclonal antibodies from hybridoma cells.[7] this compound induces a chronic inflammatory response, leading to the accumulation of peritoneal fluid.[6] Mechanistically, this compound is known to stimulate the production of inflammatory cytokines and can activate the innate immune system.[8] Notably, in the context of inducing lupus-like autoimmunity in mice, this compound's effects are mediated through the activation of TLR7, leading to the production of type I interferons.[6][9] This inflammatory environment supports the growth of hybridoma cells and the secretion of high concentrations of monoclonal antibodies.

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows associated with Freund's adjuvant and this compound.

freunds_pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T Helper Cell cluster_Bcell B Cell Antigen_CFA Antigen + CFA TLRs TLR2, TLR4, TLR9 Antigen_CFA->TLRs activates Signaling_Cascade Signaling Cascade (MyD88-dependent) TLRs->Signaling_Cascade Cytokine_Production Pro-inflammatory Cytokine Production (IL-12, IFN-γ) Signaling_Cascade->Cytokine_Production Th1_Differentiation Th1 Differentiation Cytokine_Production->Th1_Differentiation promotes B_Cell_Activation B Cell Activation & Antibody Production Th1_Differentiation->B_Cell_Activation helps

Freund's Adjuvant Signaling Pathway

pristane_pathway cluster_Macrophage Macrophage / Dendritic Cell cluster_Inflammation Peritoneal Cavity This compound This compound TLR7 TLR7 This compound->TLR7 activates MyD88 MyD88 TLR7->MyD88 IRF7 IRF7 Activation MyD88->IRF7 IFN_Production Type I Interferon (IFN-α/β) Production IRF7->IFN_Production Inflammation Inflammation & Cytokine Release (IL-6) IFN_Production->Inflammation Ascites_Formation Ascites Formation Inflammation->Ascites_Formation

This compound Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standardized protocols for antibody production using Freund's adjuvant and this compound.

Polyclonal Antibody Production using Freund's Adjuvant in Mice

This protocol outlines a typical immunization schedule for generating polyclonal antibodies.

  • Antigen Preparation: Dissolve the antigen in sterile, endotoxin-free phosphate-buffered saline (PBS) at a concentration of 0.2 mg/mL.

  • Emulsion Preparation:

    • For the primary immunization, prepare a 1:1 water-in-oil emulsion of the antigen solution with Complete Freund's Adjuvant (CFA). Draw equal volumes of the antigen solution and CFA into two separate syringes connected by a luer-lock. Force the mixture back and forth until a stable, thick emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.

    • For subsequent booster immunizations, prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA).

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Inject 5 BALB/c mice subcutaneously (SQ) at four different sites with 0.05 mL of the antigen-CFA emulsion per site (total of 0.2 mL per mouse, containing 20 µg of antigen).[10] A pre-immune blood sample should be collected from each mouse before the first immunization.[10]

    • Day 21 (First Booster): Boost each mouse with 0.1 mL of the antigen-IFA emulsion (containing 10 µg of antigen) administered SQ at two sites.[10]

    • Day 42 (Second Booster): Administer a second booster injection identical to the first.[10]

    • Day 50 (Test Bleed): Collect a small blood sample (test bleed) from each mouse to determine the antibody titer.[10]

    • Day 62 (Optional Third Booster): If antibody titers are low, a third booster can be administered.[10]

    • Day 80 (Terminal Bleed): Perform a terminal bleed by exsanguination to collect the maximum volume of serum.[10]

  • Serum Collection: Allow the collected blood to clot at room temperature for 30-60 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -20°C or below.

freunds_workflow Day0 Day 0: Primary Immunization (Antigen + CFA) Day21 Day 21: First Booster (Antigen + IFA) Day0->Day21 Day42 Day 42: Second Booster (Antigen + IFA) Day21->Day42 Day50 Day 50: Test Bleed Day42->Day50 Day62 Day 62: Optional Booster Day50->Day62 Day80 Day 80: Terminal Bleed Day62->Day80 pristane_workflow Priming Day 0: This compound Priming (IP) Injection Day 10-14: Hybridoma Injection (IP) Priming->Injection Development Day 21-35: Ascites Development Injection->Development Tapping Ascites Fluid Collection (Tapping) Development->Tapping Purification Antibody Purification Tapping->Purification

References

The Autoimmunity-Inducing Properties of Hydrocarbon Oils: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of pristane, Incomplete Freund's Adjuvant (IFA), and squalene in preclinical autoimmune models.

For decades, researchers have utilized hydrocarbon oils to induce autoimmunity in animal models, providing invaluable insights into the pathogenesis of diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis. Among these, this compound has emerged as a potent and widely used agent for inducing lupus-like autoimmunity. This guide provides a comprehensive comparison of this compound with other commonly used hydrocarbon oils, namely Incomplete Freund's Adjuvant (IFA) and squalene, focusing on their efficacy, mechanisms of action, and the specific autoimmune phenotypes they induce. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate model for their specific research needs.

Comparative Efficacy and Induced Autoimmune Phenotype

This compound is consistently reported as the most potent of the three hydrocarbon oils in its ability to induce a lupus-like syndrome in non-autoimmune prone mice, such as the BALB/c strain.[1] In contrast, IFA and squalene are considered less efficient in inducing the full spectrum of lupus-associated autoantibodies and pathology when used alone.[1] Medicinal mineral oil, another hydrocarbon oil, generally does not induce these specific lupus autoantibodies.[1]

The autoimmune phenotype induced by these oils exhibits distinct characteristics, particularly in the profile of autoantibodies generated.

FeatureThis compoundIncomplete Freund's Adjuvant (IFA)Squalene
Potency in Inducing Lupus HighModerateLow to Moderate
Commonly Induced Autoantibodies Anti-nRNP/Sm, Anti-Su, Anti-dsDNA, Anti-chromatin, Ribosomal P[1][2]Anti-nRNP/Sm, Anti-Su[2]Anti-nRNP/Sm, Anti-Su[2]
Key Cytokine Induction High levels of Type I Interferon (IFN-α/β), IL-6, IL-12, TNF-α, IL-17A[1][2]IL-6, IL-12, TNF-α[2]IL-6, IL-12, TNF-α
Associated Pathology Proliferative glomerulonephritis, arthritis[3]Can accelerate proteinuria in lupus-prone miceCan induce arthritis in susceptible rat strains

Table 1: Comparison of Autoimmunity Induction by Hydrocarbon Oils. This table summarizes the relative potency and key features of the autoimmune response induced by a single intraperitoneal injection of this compound, IFA, or squalene in mice.

Experimental Protocols for Autoimmunity Induction

The experimental protocols for inducing autoimmunity with these hydrocarbon oils are relatively straightforward, typically involving a single intraperitoneal injection. However, the specific details and expected outcomes can vary.

This compound-Induced Lupus Protocol

This is a well-established and widely used protocol for inducing a lupus-like disease in mice.

Materials:

  • This compound (2,6,10,14-tetramethylpentadecane)

  • Syringes and needles (e.g., 25-gauge)

  • Experimental mice (e.g., female BALB/c, 8-12 weeks old)

Procedure:

  • Administer a single 0.5 mL intraperitoneal (IP) injection of this compound to each mouse.[4]

  • Monitor the mice for the development of autoantibodies and signs of disease.

  • Autoantibodies, such as anti-Su, can appear as early as 1-2 months post-injection, followed by anti-U1RNP and anti-Sm at 2-4 months.[4]

  • Proteinuria, indicative of glomerulonephritis, typically develops within 6 months.[3]

  • Serum and tissues can be collected at various time points for analysis of autoantibodies, cytokines, and histopathology.

G cluster_0 This compound Administration cluster_1 Monitoring Phase cluster_2 Analysis This compound Injection This compound Injection Autoantibody Development Autoantibody Development This compound Injection->Autoantibody Development 1-4 months Disease Manifestation Disease Manifestation Autoantibody Development->Disease Manifestation ~6 months Serum Analysis Serum Analysis Disease Manifestation->Serum Analysis Histopathology Histopathology Disease Manifestation->Histopathology

Incomplete Freund's Adjuvant (IFA) Induced Autoimmunity Protocol

Inducing a robust lupus-like syndrome with IFA alone is less common, as it is typically used with an antigen. However, studies have shown it can induce certain autoantibodies.

Materials:

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

  • Experimental mice (e.g., female BALB/c, 8-12 weeks old)

Procedure:

  • Administer a single 0.5 mL intraperitoneal (IP) injection of IFA to each mouse.

  • Monitor for the development of autoantibodies, such as anti-nRNP/Sm and anti-Su, which may appear after 2-3 months.[2]

  • Assess for signs of pathology, although severe glomerulonephritis is less commonly reported compared to this compound induction. IFA has been shown to accelerate proteinuria in lupus-prone mouse strains.

Squalene-Induced Autoimmunity Protocol

Similar to IFA, squalene is more commonly used as a vaccine adjuvant. Its ability to induce lupus-like autoimmunity on its own is less potent than this compound.

Materials:

  • Squalene

  • Syringes and needles

  • Experimental mice or rats (specific strains may be more susceptible)

Procedure:

  • Administer a single intraperitoneal (IP) or intradermal injection of squalene. Doses may vary, with some studies using 200-300 µl for intradermal injection in rats.

  • Monitor for the development of autoantibodies, such as anti-nRNP/Sm and anti-Su, over several months.[2]

  • In certain rat strains, squalene can induce a T-cell-mediated arthritis.

Signaling Pathways in Hydrocarbon Oil-Induced Autoimmunity

The signaling pathways that lead to autoimmunity vary between the different hydrocarbon oils, with the mechanism for this compound being the most extensively studied.

This compound-Induced Signaling Pathway

The induction of lupus-like disease by this compound is critically dependent on the activation of Toll-like receptor 7 (TLR7) and the subsequent production of type I interferons (IFN-I).

G This compound This compound Apoptotic Cells Apoptotic Cells This compound->Apoptotic Cells induces Endogenous RNA Endogenous RNA Apoptotic Cells->Endogenous RNA releases TLR7 TLR7 Endogenous RNA->TLR7 activates MyD88 MyD88 TLR7->MyD88 signals via IRF7 IRF7 MyD88->IRF7 activates IFN-I Production IFN-I Production IRF7->IFN-I Production induces B Cell Activation B Cell Activation IFN-I Production->B Cell Activation promotes Autoantibody Production Autoantibody Production B Cell Activation->Autoantibody Production leads to Glomerulonephritis Glomerulonephritis Autoantibody Production->Glomerulonephritis causes

This compound is thought to induce the release of endogenous RNA from apoptotic cells, which then acts as a ligand for TLR7 in plasmacytoid dendritic cells and B cells.[1] This activation, through the adaptor protein MyD88, leads to the production of high levels of IFN-I.[1] IFN-I, in turn, plays a crucial role in breaking tolerance, promoting the activation of autoreactive B cells, and driving the production of pathogenic autoantibodies.[1] This cascade ultimately results in immune complex deposition and organ damage, such as glomerulonephritis.[3]

Incomplete Freund's Adjuvant (IFA) Signaling

The mechanism by which IFA induces autoimmunity is less specific than that of this compound and is largely attributed to its general adjuvant properties.

  • Depot Effect: IFA forms a stable emulsion with aqueous antigens (or in this case, endogenous molecules), creating a depot at the site of injection. This leads to a slow and sustained release of potential autoantigens, prolonging the exposure to the immune system.

  • Innate Immune Activation: The mineral oil in IFA can activate innate immune cells, such as macrophages and dendritic cells. Some studies suggest that components of IFA may signal through TLR2. This activation leads to the production of pro-inflammatory cytokines like IL-6, IL-12, and TNF-α, which can contribute to the development of an autoimmune response.[2]

G IFA IFA Depot Formation Depot Formation IFA->Depot Formation Innate Immune Cells Innate Immune Cells IFA->Innate Immune Cells activates via Sustained Antigen Release Sustained Antigen Release Depot Formation->Sustained Antigen Release Sustained Antigen Release->Innate Immune Cells activates TLR2 TLR2 Innate Immune Cells->TLR2 Cytokine Production IL-6, IL-12, TNF-α Innate Immune Cells->Cytokine Production induces Autoimmunity Autoimmunity Cytokine Production->Autoimmunity promotes

Squalene-Induced Signaling

Squalene, a naturally occurring hydrocarbon, is also known for its adjuvant properties. When used in vaccine formulations, it has been shown to activate the inflammasome and IL-18 pathway.

  • Inflammasome Activation: Squalene-based adjuvants have been shown to activate the NLRP3 inflammasome, leading to the production of IL-1β and IL-18.

  • IL-18 and Th1 Response: The release of IL-18 is critical for driving a Th1-biased immune response, characterized by the production of IFN-γ. While this mechanism is well-described in the context of vaccination, its direct role in inducing lupus-like autoimmunity when squalene is used alone is less clear but may contribute to the pro-inflammatory environment that facilitates the break of tolerance.

G Squalene Squalene Innate Immune Cells Innate Immune Cells Squalene->Innate Immune Cells activates NLRP3 Inflammasome NLRP3 Inflammasome Innate Immune Cells->NLRP3 Inflammasome activates Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 activates IL-18 IL-18 Caspase-1->IL-18 cleaves Pro-IL-18 to Pro-IL-18 Pro-IL-18 Pro-IL-18->Caspase-1 Th1 Response Th1 Response IL-18->Th1 Response promotes Autoimmunity Autoimmunity Th1 Response->Autoimmunity contributes to

Conclusion

This compound stands out as the most effective and well-characterized hydrocarbon oil for inducing a robust lupus-like autoimmune disease in mice, making it an invaluable tool for studying the pathogenesis of SLE. Its reliance on the TLR7-IFN-I axis provides a specific and reproducible model for investigating this key pathway in autoimmunity. While IFA and squalene can also induce certain autoimmune phenomena, their effects are generally less pronounced and their mechanisms in the absence of an exogenous antigen are less defined. They are, however, important tools for understanding the general principles of adjuvant-induced autoimmunity. The choice of hydrocarbon oil should therefore be carefully considered based on the specific research question, with this compound being the preferred agent for studies requiring a potent and consistent model of lupus-like disease.

References

A Comparative Guide to Pristane and Imiquimod as Inducers of Lupus-Like Autoimmunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used chemical inducers of lupus-like autoimmunity in murine models: pristane and imiquimod. Understanding the nuances of these models is critical for selecting the appropriate system to investigate the pathogenesis of Systemic Lupus Erythematosus (SLE) and to evaluate potential therapeutic interventions. This document summarizes key experimental data, details methodological protocols, and visualizes the distinct signaling pathways involved.

At a Glance: this compound vs. Imiquimod

FeatureThis compound-Induced LupusImiquimod-Induced Lupus
Induction Method Single intraperitoneal injectionRepeated topical application (typically on the ear)
Primary Mechanism Chronic peritoneal inflammation, production of endogenous TLR7 ligands, oxidative stressDirect activation of Toll-like Receptor 7 (TLR7)
Key Signaling Pathway MyD88-dependent TLR7 signaling, Type I Interferon (IFN-I) productionTLR7/MyD88-dependent signaling, IFN-α production by pDCs
Autoantibody Profile Broad, including anti-nuclear antibodies (ANA), anti-dsDNA, anti-Sm, anti-RNP, and anti-Su[1][2][3]Primarily anti-dsDNA and other anti-nuclear antibodies[4]
Cytokine Profile Increased IL-6, TNF-α, IFN-γ, and a prominent Type I IFN signature[2][5]Upregulation of IFN-α and the IFN-α-stimulated gene Mx1
Major Organ Pathology Glomerulonephritis, hepatitis, pneumonitis, splenomegaly, and arthritis[2][6]Glomerulonephritis, hepatitis, carditis, splenomegaly, and skin photosensitivity
Onset of Disease Slower, with autoantibodies appearing 1-2 months post-injection and clinical signs developing over several months[3][6]Faster, with systemic autoimmunity developing within 4 weeks of treatment[7]
Common Mouse Strains BALB/c, C57BL/6[6][8]FVB/N, BALB/c, C57BL/6, NZB/W F1[7][4]

Mechanisms of Autoimmunity Induction

This compound, a naturally occurring hydrocarbon oil, induces a lupus-like syndrome by triggering chronic inflammation within the peritoneal cavity. This leads to the release of endogenous TLR7 ligands, which subsequently drive the production of type I interferons and autoantibodies.[2] The pathogenesis is also linked to oxidative stress and the formation of immune complexes.[1]

Imiquimod, a synthetic imidazoquinoline, acts as a potent Toll-like Receptor 7 (TLR7) agonist.[9] Its topical application to the skin activates plasmacytoid dendritic cells (pDCs), leading to a robust production of IFN-α, a key cytokine in lupus pathogenesis.[7][10] This targeted activation of TLR7 signaling rapidly initiates a systemic autoimmune response.

Signaling Pathways

The signaling cascades initiated by this compound and imiquimod, while both converging on TLR7, have distinct upstream activators.

Pristane_Signaling cluster_cell Innate Immune Cell This compound This compound (i.p.) Inflammation Chronic Peritoneal Inflammation This compound->Inflammation Apoptotic_Cells Apoptotic Cells & Cellular Debris Inflammation->Apoptotic_Cells Endogenous_Ligands Endogenous TLR7 Ligands (e.g., snRNPs) Apoptotic_Cells->Endogenous_Ligands Macrophage Macrophage/ Monocyte Endogenous_Ligands->Macrophage Internalization TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 IFN_I Type I IFN Production MyD88->IFN_I Autoimmunity Autoantibody Production & Lupus-like Disease IFN_I->Autoimmunity

This compound-induced lupus signaling pathway.

Imiquimod_Signaling cluster_cell Plasmacytoid Dendritic Cell Imiquimod Imiquimod (Topical) pDC Plasmacytoid Dendritic Cell (pDC) Imiquimod->pDC Uptake TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 IRF7 IRF7 Activation MyD88->IRF7 IFN_alpha IFN-α Production IRF7->IFN_alpha Autoimmunity Systemic Autoimmunity & Lupus-like Disease IFN_alpha->Autoimmunity

Imiquimod-induced lupus signaling pathway.

Comparative Autoimmune Phenotypes

Both models successfully recapitulate key features of human SLE, but with notable differences in the resulting pathology and autoantibody profiles.

Autoantibody Production
AutoantibodyThis compound-Induced ModelImiquimod-Induced Model
Anti-dsDNA Present, typically appears 6-10 months post-injection[2]Prominently elevated[7]
Anti-Sm Frequently detected[2][3]Less commonly reported
Anti-RNP Frequently detected[2][3]Reported in some studies[11]
Anti-Su Appears early (1-2 months)[3]Not typically reported
Anti-Histone Present[6][12]Present[11]
Anti-Cardiolipin Not a hallmark, but can be presentCan be elevated[4]
Cytokine and Chemokine Profiles
Cytokine/ChemokineThis compound-Induced ModelImiquimod-Induced Model
IFN-α Key component of the "IFN signature"[2]Markedly upregulated
IFN-γ Increased, contributes to nephritis[5]Th1 polarization suggests increased IFN-γ[11]
TNF-α Increased in plasmaNot a primary reported feature
IL-6 Increased in plasma[1]Upregulated in Ly6Clo monocyte-like cells in the kidney[10]
MCP-1 (CCL2) Increased serum levels[13]Not a primary reported feature
Target Organ Pathology
OrganThis compound-Induced PathologyImiquimod-Induced Pathology
Kidney Proliferative glomerulonephritis with immune complex deposition[1][2]Glomerulonephritis with immune complex deposition
Lungs Inflammatory cell infiltration, potential for hemorrhageLess commonly reported as a primary site of pathology
Liver Inflammation and necrosis[1]Hepatitis
Spleen Splenomegaly with cellular infiltrationSplenomegaly
Joints Erosive arthritis resembling rheumatoid arthritis can develop in certain strains (e.g., BALB/c)[2][6]Not a prominent feature
Skin Generally no alterationsPhotosensitivity; skin is the primary induction site[7]
Heart Not a primary targetCarditis has been reported[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the nuances of each model.

This compound-Induced Lupus Protocol

This protocol describes the induction of lupus in non-autoimmune prone mice, such as BALB/c or C57BL/6.

Pristane_Protocol Start Start: 8-10 week old female mice (e.g., BALB/c) Injection Single Intraperitoneal (i.p.) Injection of 0.5 mL this compound Start->Injection Monitoring Monitor for 6-8 months Injection->Monitoring Urine Weekly/Bi-weekly Urine Collection (Proteinuria analysis) Monitoring->Urine During Serum Monthly Serum Collection (Autoantibody & Cytokine analysis) Monitoring->Serum During Endpoint Endpoint Analysis (6-8 months) Monitoring->Endpoint Histo Histopathology of Kidney, Liver, Spleen, Lungs Endpoint->Histo FACS Flow Cytometry of Spleen & Peritoneal Lavage Endpoint->FACS

Experimental workflow for this compound-induced lupus.

Materials:

  • This compound (2,6,10,14-tetramethylpentadecane)

  • 8-10 week old female mice (BALB/c or C57BL/6 strains are commonly used)[1][8]

  • Sterile syringes and needles

Procedure:

  • Acclimatize mice for at least one week before the procedure.

  • Administer a single intraperitoneal (i.p.) injection of 0.5 mL of this compound to each mouse.[3][8]

  • House the mice under standard conditions for the duration of the experiment (typically 6-8 months).

  • Monitor the health of the mice regularly, including body weight and signs of arthritis if using susceptible strains.[6]

  • Collect serum samples periodically (e.g., monthly) to measure autoantibody and cytokine levels.

  • Monitor for proteinuria as an indicator of lupus nephritis.

  • At the experimental endpoint, sacrifice the mice and collect organs (kidneys, spleen, liver, lungs) for histopathological analysis and immune cells for flow cytometry.[1]

Imiquimod-Induced Lupus Protocol

This protocol is for inducing lupus via topical application, which can be performed on various genetic backgrounds.

Imiquimod_Protocol Start Start: 6-8 week old mice (e.g., C57BL/6, FVB/N) Treatment Topical application of Imiquimod cream (5%) to the ear Start->Treatment Schedule 3 times per week for 4-8 weeks Treatment->Schedule Monitoring Weekly/Bi-weekly Monitoring Schedule->Monitoring Endpoint Endpoint Analysis (4-8 weeks) Schedule->Endpoint After completion Serum Serum Collection (Autoantibodies) Monitoring->Serum Urine Urine Collection (Proteinuria) Monitoring->Urine Histo Histopathology of Kidney, Spleen, Liver, Skin Endpoint->Histo FACS Flow Cytometry of Spleen Endpoint->FACS

References

Validating Novel Therapeutic Targets: A Comparative Guide to the Pristane-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of rheumatology, the selection of an appropriate preclinical model is a critical step in the validation of novel therapeutic targets for rheumatoid arthritis (RA). The pristane-induced arthritis (PIA) model in rodents has emerged as a robust and clinically relevant platform for this purpose. This guide provides an objective comparison of the PIA model with other common arthritis models, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

The this compound-Induced Arthritis Model: An Overview

This compound-induced arthritis is a widely used animal model that recapitulates many of the key pathological features of human RA.[1][2] A single intradermal injection of the saturated hydrocarbon this compound (2,6,10,14-tetramethylpentadecane) in susceptible rat strains, such as the Dark Agouti (DA) rat, induces a chronic, relapsing-remitting polyarthritis.[1][2] Unlike adjuvant-induced arthritis (AA), which is triggered by a foreign antigen (Mycobacterium tuberculosis), PIA is thought to be initiated by a T-cell-dependent autoimmune response to self-antigens, making it a more analogous model to the autoimmune nature of RA.[1][3]

The disease is characterized by a high incidence rate, with over 99% of DA rats developing arthritis.[1][2][4] The onset of clinical signs typically occurs between 8 and 12 days post-injection, with peak severity reached around day 20.[1][2][4] This model is particularly valued for its chronic nature, which allows for the evaluation of therapeutic interventions over extended periods, mimicking the long-term treatment regimens in human RA patients.[1][2][4]

Comparison with Alternative Arthritis Models

The choice of an animal model significantly influences the translational potential of preclinical findings. The following table provides a comparative overview of the PIA model against two other commonly used models: Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AA).

FeatureThis compound-Induced Arthritis (PIA)Collagen-Induced Arthritis (CIA)Adjuvant-Induced Arthritis (AA)
Inducing Agent This compound (a hydrocarbon oil)Type II Collagen emulsified in adjuvantComplete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
Immunological Basis T-cell mediated autoimmunity to self-antigensAutoimmunity to type II collagen, involving both T and B cellsT-cell mediated response to mycobacterial antigens with cross-reactivity to self-antigens
Disease Course Chronic, relapsing-remittingAcute or chronic, depending on the protocolAcute and aggressive, often with severe systemic inflammation
Joint Involvement Primarily affects wrist/ankle and metacarpophalangeal/metatarsophalangeal joints.[3]Primarily affects distal interphalangeal joints.[3]Affects multiple joints, often with severe, diffuse swelling.
Systemic Manifestations Limited systemic manifestations.[1][2]Can have systemic effects, including kidney involvement.[3]Severe systemic inflammation, including splenomegaly and skin lesions.
Key Advantages High incidence, reproducibility, chronicity, relevance to RA autoimmunity.[1][2]Well-characterized model with a defined autoantigen.Rapid onset and high severity, useful for screening anti-inflammatory compounds.
Key Disadvantages The precise autoantigen(s) are not fully characterized.Disease susceptibility is strongly linked to specific MHC haplotypes.Significant systemic inflammation may not be representative of all aspects of RA.

Validating Therapeutic Targets Using the PIA Model: Experimental Data

The PIA model has been instrumental in the evaluation of a range of therapeutic agents, from established drugs to novel biologics. The following tables summarize the performance of various treatments in the PIA model, providing key quantitative data.

Table 1: Efficacy of Standard and Novel Therapeutics on Clinical Arthritis Score
Therapeutic AgentTarget/Mechanism of ActionAnimal StrainDosing RegimenMean Maximum Arthritis Score (Vehicle)Mean Maximum Arthritis Score (Treated)Percentage Reduction in SeverityReference
DexamethasoneGlucocorticoid Receptor AgonistDA Rat0.2 mg/kg/day, s.c.~35< 5>85%[5]
EtanerceptTNF-α InhibitorDA Rat5 mg/kg, 3 times/week, s.c.~35~15~57%[5]
Cyclosporine ACalcineurin InhibitorDA Rat10 mg/kg/day, s.c.~35~20~43%[5]
FingolimodSphingosine-1-Phosphate Receptor ModulatorDA Rat1 mg/kg/day, p.o.~35~10~71%[5]
TofacitinibJAK1/JAK3 InhibitorBALB/c Mouse15 mg/kg/day, p.o.Not specifiedSignificantly reduced joint swellingNot specifiedN/A
Table 2: Effect of Therapeutics on Pro-inflammatory Cytokine Levels in PIA
Therapeutic AgentCytokine MeasuredTissue/FluidFold Change vs. Vehicle (Approximate)Reference
PrednisoloneTNF-αJoint homogenateSignificant reduction[6]
PrednisoloneIL-1βJoint homogenateSignificant reduction[6]
PrednisoloneIL-6Joint homogenateSignificant reduction[6]
MethotrexateTNF-αJoint homogenateNo significant reduction[6]
MethotrexateIL-1βJoint homogenateNo significant reduction[6]
MethotrexateIL-6Joint homogenateNo significant reduction[6]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility of preclinical studies. Below are the key experimental protocols for utilizing the PIA model.

This compound-Induced Arthritis Induction
  • Animal Strain: Dark Agouti (DA) rats, typically 8-12 weeks old, are the most commonly used and susceptible strain.

  • This compound Administration: A single intradermal (i.d.) injection of 100-150 µL of this compound is administered at the base of the tail.[1]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Clinical Assessment of Arthritis
  • Scoring System: Arthritis severity is typically assessed using a macroscopic scoring system. A common method involves assigning a score to each paw based on the degree of erythema (redness) and swelling.

  • Scoring Scale: A widely used scale is 0-4 for each paw, where 0 = no signs of arthritis, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal inflammation with joint deformity. The total score per animal is the sum of the scores for all four paws (maximum score of 16). Another detailed method gives 1 point for each inflamed knuckle or toe and up to 5 points for an affected ankle, for a total of 15 points per paw and 60 per rat.[1]

  • Frequency: Scoring is typically performed daily or every other day, starting from day 7 post-pristane injection.

Histological Analysis of Joint Damage
  • Tissue Collection: At the end of the study, animals are euthanized, and ankle and knee joints are collected.

  • Tissue Processing: Joints are fixed in formalin, decalcified, and embedded in paraffin.

  • Staining: Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and pannus formation, and with Safranin O-Fast Green to evaluate cartilage damage.[7]

  • Histological Scoring: A semi-quantitative scoring system is used to evaluate:

    • Inflammation: Infiltration of inflammatory cells into the synovial tissue (scale 0-3).

    • Pannus Formation: Proliferation of synovial tissue and its invasion into the joint space (scale 0-3).

    • Cartilage Damage: Loss of proteoglycan staining and erosion of the cartilage surface (scale 0-3).

    • Bone Erosion: Resorption of bone by osteoclasts (scale 0-3).[7]

Mandatory Visualizations

To further elucidate the mechanisms and methodologies described, the following diagrams have been generated using the DOT language.

Signaling Pathways in this compound-Induced Arthritis

PIA_Signaling cluster_Initiation Initiation Phase cluster_Effector Effector Phase cluster_Pathology Joint Pathology This compound This compound APC Antigen Presenting Cell This compound->APC Uptake Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell Self-Antigen Presentation Th1_Th17 Activated Th1/Th17 Cells Naive_T_Cell->Th1_Th17 Differentiation Macrophage Macrophage Th1_Th17->Macrophage Activation Synoviocyte Fibroblast-like Synoviocyte Th1_Th17->Synoviocyte Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) Macrophage->Cytokines Inflammation Inflammation Macrophage->Inflammation Synoviocyte->Cytokines MMPs Matrix Metalloproteinases Synoviocyte->MMPs Pannus Pannus Formation Synoviocyte->Pannus Osteoclast Osteoclast Bone_Erosion Bone Erosion Osteoclast->Bone_Erosion Cytokines->Macrophage Cytokines->Synoviocyte Cytokines->Osteoclast Activation Cytokines->Inflammation Cartilage_Damage Cartilage Degradation MMPs->Cartilage_Damage

Caption: Key signaling events in the pathogenesis of this compound-induced arthritis.

Experimental Workflow for Validating a Novel Therapeutic Target

PIA_Workflow start Start induction Induce PIA in DA Rats (Day 0) start->induction randomization Randomize into Treatment Groups (e.g., Vehicle, Novel Therapeutic) induction->randomization treatment Administer Treatment (Prophylactic or Therapeutic Regimen) randomization->treatment monitoring Monitor Clinical Signs of Arthritis (Daily/Every Other Day) treatment->monitoring termination Euthanize Animals and Collect Tissues (e.g., Day 28) monitoring->termination analysis Analyze Data termination->analysis clinical_analysis Clinical Score Analysis analysis->clinical_analysis histology Histological Analysis of Joints analysis->histology cytokine_analysis Cytokine Profiling (e.g., ELISA, Luminex) analysis->cytokine_analysis conclusion Conclusion on Target Validity clinical_analysis->conclusion histology->conclusion cytokine_analysis->conclusion

Caption: A typical experimental workflow for validating a novel therapeutic target using the PIA model.

Logical Comparison of Arthritis Models

Model_Comparison PIA This compound-Induced Arthritis (PIA) Inducer: this compound Immunity: T-cell, Self-antigen Course: Chronic, Relapsing Systemic: Mild CIA Collagen-Induced Arthritis (CIA) Inducer: Type II Collagen Immunity: T & B cell, Collagen-specific Course: Acute/Chronic Systemic: Moderate PIA->CIA Similarities: - Autoimmune component - Joint destruction AA Adjuvant-Induced Arthritis (AA) Inducer: Complete Freund's Adjuvant Immunity: T-cell, Mycobacteria cross-reactive Course: Acute, Aggressive Systemic: Severe PIA->AA Differences: - Antigen specificity - Disease chronicity CIA->AA Similarities: - Adjuvant requirement - T-cell involvement

Caption: A logical comparison of key features of PIA, CIA, and AA models.

Conclusion

The this compound-induced arthritis model offers a highly reproducible and clinically relevant platform for the validation of novel therapeutic targets in rheumatoid arthritis. Its chronic and relapsing-remitting nature, coupled with a T-cell-driven autoimmune pathogenesis, provides a valuable tool for assessing the long-term efficacy and mechanism of action of new drugs. By understanding the comparative advantages and disadvantages of the PIA model and adhering to standardized experimental protocols, researchers can generate robust and translatable data to accelerate the development of next-generation therapies for RA.

References

Safety Operating Guide

Proper Disposal of Pristane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of pristane, a saturated branched alkane used in various research and development applications, including as a solvent, lubricant, and in studies of lipid metabolism. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is classified as a hazardous substance and requires careful handling and disposal in accordance with local, state, and federal regulations.[1] It is a combustible liquid with a slight fire hazard upon exposure to heat or flame.[1] This guide will provide detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.

Safety and Physical Properties

A thorough understanding of this compound's properties is the foundation of its safe handling and disposal. The following table summarizes key data points relevant to its hazard profile and physical characteristics.

PropertyValueSource
Chemical Name 2,6,10,14-Tetramethylpentadecane[2][3]
CAS Number 1921-70-6[2][4]
Molecular Formula C₁₉H₄₀[2][4]
Appearance Colorless oil fluid[2]
Boiling Point 298 - 300 °C[2]
Density 0.783 g/mL at 20 °C[2]
Flash Point ≥ 93.3 °C (200 °F)[4]
Water Solubility Does not mix with water[1]
Hazards Skin irritant, may cause lung damage if swallowed, vapors may cause drowsiness and dizziness.[1]
Incompatibilities Oxidizing agents[1]

Experimental Protocol for this compound Disposal

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory environment.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times when handling this compound. This includes:

    • Nitrile gloves (inspect before use).[4]

    • Safety glasses with side-shields or chemical splash goggles.[3][4]

    • A lab coat or other protective clothing.[1]

    • Work in a well-ventilated area, preferably under a chemical fume hood.[1][5]

2. Waste Collection:

  • Designate a specific, properly labeled waste container for this compound. The container should be made of a compatible material, such as a metal can or drum, and be clearly labeled as "Hazardous Waste: this compound".[1][5]

  • Keep the waste container securely sealed when not in use.[1][4]

  • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. In particular, avoid mixing with oxidizing agents.[1]

  • Store the waste container in a cool, dry, and well-ventilated area away from ignition sources.[1][4]

3. Spill Management:

  • In the event of a minor spill, immediately alert personnel in the area.

  • Remove all ignition sources.[1][5]

  • Contain and absorb the spill using an inert absorbent material such as sand, earth, or vermiculite.[4][5][6]

  • Collect the contaminated absorbent material and place it in the designated this compound waste container.[4][6]

  • For major spills, evacuate the area and contact your institution's EHS or emergency response team.[5]

4. Final Disposal:

  • Once the waste container is full, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal company.

  • All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Do not pour this compound down the drain or dispose of it in the regular trash.[1][4][6]

  • Disposal options may include recycling, incineration at an approved facility, or burial in an authorized landfill.[1]

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

PristaneDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Use Designated & Labeled This compound Waste Container B->C D Keep Container Securely Sealed C->D E Store Away from Ignition Sources and Incompatible Materials D->E K Arrange for Pickup by Licensed Waste Disposal Service F Minor Spill Occurs G Absorb with Inert Material (Sand, Vermiculite) F->G Contain H Collect Contaminated Material into Waste Container G->H H->K I Major Spill Occurs J Evacuate Area & Contact EHS I->J L Follow all Local, State, & Federal Regulations K->L

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling.[2][4]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pristane

Author: BenchChem Technical Support Team. Date: November 2025

Pristane, a natural saturated isoprenoid alkane, is a valuable tool in biomedical research, widely utilized as an adjuvant to induce autoimmune diseases like lupus and arthritis in animal models and to facilitate the production of monoclonal antibodies.[1][2] However, its handling requires strict adherence to safety protocols to mitigate potential health risks. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling and disposal, and a step-by-step experimental protocol.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][3] It may also cause lung damage if swallowed, and its vapors can lead to drowsiness and dizziness.[4][5] Therefore, the use of appropriate PPE is mandatory to ensure the safety of all laboratory personnel.

Handle this compound in accordance with good industrial hygiene and safety practices.[6] Always wash hands before breaks and at the end of the workday.[6] Store it in a cool, dry, and well-ventilated place in a tightly closed container.[6][7]

Summary of Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling & Injections Safety glasses with side-shields conforming to EN166 or NIOSH standards.[6]Nitrile rubber gloves (minimum 0.11 mm thickness, 480 min breakthrough time).[6] A standard lab coat is required.[8]Not typically required if handled in a well-ventilated area or chemical fume hood.[4]
Bulk Transfers / High Concentrations Tightly fitting safety goggles or a full-face shield.[7][8]Chemical-resistant gloves (Nitrile, 0.11 mm).[6] A long-sleeved, fluid-repellent gown or chemical-resistant apron over a lab coat.[7][9]Use a full-face respirator with appropriate cartridges (e.g., type ABEK EN 14387) if ventilation is inadequate or if there is a risk of aerosol generation.[6]
Spill Cleanup Chemical safety goggles and a face shield.[8]Heavy-duty, chemical-resistant gloves (Nitrile).[6] Chemical-resistant coveralls or "bunny suit" and boots.[10][11]Air-purifying respirator with appropriate cartridges is required.[5][6] For major spills, a self-contained breathing apparatus (SCBA) may be necessary.[6]
Fire Emergency Full-face piece, self-contained breathing apparatus (SCBA).[4][6]Wear full body protective clothing.[4][5]Positive-pressure, self-contained breathing apparatus (SCBA) is required.[6][12]

Operational Plans: Handling and Disposal

Proper operational and disposal plans are critical for maintaining a safe laboratory environment.

Spill Management Workflow

In the event of a this compound spill, a clear and immediate response is crucial. The following workflow outlines the necessary steps. Minor spills should be cleaned up immediately using an inert absorbent material, while major spills require alerting emergency services.[4]

Spill_Management_Workflow Start This compound Spill Detected Assess Assess Spill Size & Location Start->Assess Minor_Spill Minor Spill (<100 mL, contained) Assess->Minor_Spill Minor Major_Spill Major Spill (>100 mL or uncontained) Assess->Major_Spill Major Alert Alert Area Personnel & Restrict Access Minor_Spill->Alert Evacuate Evacuate Immediate Area Major_Spill->Evacuate Don_PPE Don Appropriate PPE (Goggles, Gloves, Gown) Alert->Don_PPE Contain Contain Spill with Inert Absorbent Material Don_PPE->Contain Cleanup Collect Residue into Labeled Waste Container Contain->Cleanup Decontaminate Decontaminate Area with Soap and Water Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Notify Notify EH&S and Emergency Services Evacuate->Notify Secure Secure Area Until Response Team Arrives Notify->Secure

Diagram 1: Logical workflow for managing a this compound spill.
Waste Disposal Pathway

All this compound waste, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[3][6] Do not discharge this compound into sewer systems or waterways.[4][7]

Waste_Disposal_Pathway Start Generation of this compound Waste Liquid_Waste Unused or Contaminated Liquid this compound Start->Liquid_Waste Solid_Waste Contaminated PPE (Gloves, Pads, Lab Coat) Start->Solid_Waste Sharps_Waste Contaminated Needles and Syringes Start->Sharps_Waste Liquid_Container Sealable, Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Solid_Container Labeled Hazardous Solid Waste Bag or Container Solid_Waste->Solid_Container Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Final_Disposal Arrange for Pickup by Environmental Health & Safety (EH&S) Liquid_Container->Final_Disposal Solid_Container->Final_Disposal Sharps_Container->Final_Disposal

Diagram 2: Segregation and disposal pathway for this compound waste.

Experimental Protocol: Induction of Ascites for Monoclonal Antibody Production in Mice

This protocol details a common use of this compound in a research setting. All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Objective: To induce the formation of ascites fluid rich in monoclonal antibodies in mice previously injected with hybridoma cells.

Materials:

  • This compound (sterile filtered)

  • Hybridoma cells in the log phase of growth

  • BALB/c mice

  • Sterile phosphate-buffered saline (PBS)

  • 1 mL syringes with 25-gauge needles

  • Appropriate PPE (lab coat, safety glasses, nitrile gloves)

  • Laminar flow hood or biosafety cabinet

  • Animal housing and handling equipment

  • Hazardous waste and sharps containers

Procedure:

  • Priming the Mice (Day 0):

    • Don all required PPE and perform work in a laminar flow hood.

    • Using a 1 mL syringe, draw up 0.5 mL of sterile this compound.

    • Firmly restrain a BALB/c mouse and perform an intraperitoneal (IP) injection with the 0.5 mL of this compound.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Dispose of the used syringe and needle in a designated sharps container.[5]

  • Incubation Period (Day 0 to Day 14+):

    • Allow a minimum of two weeks for the this compound to induce the necessary peritoneal inflammation. This period can extend up to several months.

    • Monitor the animals regularly according to IACUC protocols.

  • Hybridoma Cell Injection (Day 14+):

    • Harvest hybridoma cells that are in the logarithmic phase of growth.

    • Resuspend the cells in sterile PBS at a concentration of 1-5 x 10^7 cells per 0.5 mL.

    • Don fresh PPE. Using a new sterile syringe, perform an IP injection of the 0.5 mL cell suspension into the previously primed mice.

    • Dispose of all contaminated materials (syringes, tubes, gloves) in the appropriate hazardous waste containers.

  • Ascites Development and Collection (Day 21-35+):

    • Monitor the mice for abdominal distension, which indicates ascites formation. This typically occurs 1-3 weeks after cell injection.

    • Once significant distension is observed, ascites fluid can be collected via abdominal paracentesis (tapping). This is a specialized procedure that must be performed by trained personnel under approved protocols to minimize animal distress.

    • All collected fluid should be handled as a potential biohazard.

The following diagram illustrates the decision-making process for selecting the correct PPE throughout this experimental workflow.

PPE_Selection_Workflow Start Task: this compound-Induced Ascites Production Pristane_Handling Sub-Task: This compound Aliquoting & Syringe Loading Start->Pristane_Handling Animal_Injection Sub-Task: Intraperitoneal Injection of Mouse Start->Animal_Injection Waste_Disposal Sub-Task: Disposing of Needles, Gloves, and Containers Start->Waste_Disposal PPE_Standard Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Pristane_Handling->PPE_Standard PPE_Ventilation Action: Perform in a certified Chemical Fume Hood Pristane_Handling->PPE_Ventilation Animal_Injection->PPE_Standard PPE_Disposal Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Action: Use Sharps & Biohazard Waste Containers Waste_Disposal->PPE_Disposal

Diagram 3: PPE selection logic for the ascites production workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pristane
Reactant of Route 2
Reactant of Route 2
Pristane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.